molecular formula C6H4N4O2 B1266194 1-Azido-4-nitrobenzene CAS No. 1516-60-5

1-Azido-4-nitrobenzene

Katalognummer: B1266194
CAS-Nummer: 1516-60-5
Molekulargewicht: 164.12 g/mol
InChI-Schlüssel: CZZVSJPFJBUBDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Azido-4-nitrobenzene is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118406. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-azido-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4N4O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZVSJPFJBUBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164814
Record name Benzene, 1-azido-4-nitro-
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1516-60-5
Record name 4-Nitrophenyl azide
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Record name Benzene, 1-azido-4-nitro-
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Record name 1-Azido-4-nitrobenzene
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Record name 1-azido-4-nitrobenzene
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Azido-4-nitrobenzene: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals in drug development who utilize this versatile compound in their work.

Core Chemical Properties

This compound, also known as p-azidonitrobenzene or 4-nitrophenyl azide (B81097), is an organic compound featuring both an azido (B1232118) (-N₃) and a nitro (-NO₂) group attached to a benzene (B151609) ring.[1] This dual functionality makes it a valuable intermediate in various chemical syntheses.[1] The compound is a yellow to brown crystalline powder.[2]

PropertyValue
CAS Number 1516-60-5[1][2][3][4][5][6][7][8]
Molecular Formula C₆H₄N₄O₂[1][2][3][4][5][6][7][8][9][10]
Molecular Weight 164.12 g/mol [2][3][6][8][9]
Melting Point 68-70 °C[8], 69-70 °C, 73-75 °C[2]
Appearance Yellow to brown crystalline powder[2], Yellow solid[8]
Solubility Insoluble in water, soluble in many organic solvents.[2]
IUPAC Name This compound[1][2]
InChI InChI=1S/C6H4N4O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H[1][2][4][5][7]
InChI Key CZZVSJPFJBUBDK-UHFFFAOYSA-N[1][2][4][5][6][7]
Canonical SMILES C1=CC(=CC=C1N=[N+]=[N-])--INVALID-LINK--[O-][1][3][6][7][10]

Molecular Structure and Reactivity

The structure of this compound is characterized by a benzene ring substituted with an azido group and a nitro group at the para positions.[2] The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient.[2] This electronic property is fundamental to its utility as an intermediate in the synthesis of dyes and pharmaceuticals.[2] The presence of both the azide and nitro functional groups results in a compound that is a potent photoaffinity label and a useful building block in various synthetic applications.[2]

Key chemical reactions involving this compound include:

  • Azide-Alkyne Cycloaddition : It reacts with alkynes in a [3+2] cycloaddition to form 1,2,3-triazoles, a key reaction in click chemistry.[1][2]

  • Reduction Reactions : The nitro group can be reduced to an amine, which allows for the formation of diarylamines when reacted with primary amines.[1][3][9]

  • Thermal Decomposition : The compound is shock-sensitive and can decompose exothermically upon heating, releasing nitrogen gas.[1] This is a critical consideration for its handling and storage.[1]

Experimental Protocols

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the diazotization of 4-nitroaniline (B120555), followed by treatment with an azide salt.[2] This one-pot process is known for its high efficiency, with reported yields often exceeding 90%.[2]

Methodology: Diazotization-Azidation Route [2]

  • Diazotization : 4-nitroaniline is dissolved in an acidic medium, typically aqueous hydrochloric acid. The solution is cooled to 0°C.

  • An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added slowly to the cooled solution to form the diazonium salt.

  • Azidation : Sodium azide (NaN₃) is then introduced portion-wise to the reaction mixture at 0-5°C, leading to the formation of this compound.

  • Purification : The resulting product can be purified by recrystallization.[2]

An alternative approach involves the nucleophilic aromatic substitution of precursors like 1-chloro-4-nitrobenzene (B41953) or 1-iodo-4-nitrobenzene (B147127) with sodium azide, often catalyzed by copper(I) iodide.[2]

Synthesis_of_1_Azido_4_nitrobenzene cluster_start Starting Material cluster_process1 Step 1: Diazotization cluster_process2 Step 2: Azidation start 4-Nitroaniline diazotization Diazonium Salt Intermediate start->diazotization 1. NaNO₂, HCl 2. 0-5°C azidation This compound diazotization->azidation NaN₃

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy The IR spectrum of this compound shows characteristic absorption bands for its functional groups.[2]

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Azide (-N₃)Asymmetric Stretch2100 - 2122
Nitro (-NO₂)Asymmetric Stretch1512 - 1520
Nitro (-NO₂)Symmetric Stretch1328 - 1369

Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and analyze the fragmentation pathways. The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (~164 g/mol ).[2] A common fragmentation pathway involves the loss of a nitrogen molecule (N₂) from the azide group.[2]

Adduct/FragmentCalculated m/z
[M]⁺164.03288
[M+H]⁺165.04071
[M+Na]⁺187.02265
[M-H]⁻163.02615

Applications in Research and Development

The unique combination of the azide and nitro groups makes this compound a versatile tool in several scientific fields.[1]

Applications cluster_properties Core Functional Groups cluster_apps Key Application Areas compound This compound azide Azido Group (-N₃) compound->azide nitro Nitro Group (-NO₂) compound->nitro mat_sci Materials Science compound->mat_sci Polymer Precursor chem_bio Chemical Biology compound->chem_bio Photoaffinity Labeling click_chem Click Chemistry azide->click_chem Cycloadditions med_chem Medicinal Chemistry nitro->med_chem Reducible to Amine

Caption: Relationship between functional groups and applications.

  • Click Chemistry : The azide group is extensively used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages, a cornerstone of "click chemistry" for synthesizing complex molecules.[1][2]

  • Medicinal Chemistry : Derivatives of this compound are explored for their potential pharmaceutical applications, including the development of antimicrobial and anticancer compounds.[1] It has also been noted for its potential antiviral properties.[1][3][9]

  • Materials Science : It serves as a precursor for synthesizing polymers and other materials that require functional groups for further modification.[1]

  • Chemical Biology : It is used as a tool to probe biological processes. By incorporating the molecule into cellular components, researchers can gain insights into cellular functions and interactions.[1]

Click_Chemistry azide This compound (R-N₃) product 1,2,3-Triazole Product azide->product alkyne Alkyne (R'-C≡CH) alkyne->product catalyst Cu(I) Catalyst catalyst->product

Caption: Azide-Alkyne Cycloaddition (Click Chemistry).

Safety and Handling

This compound is a flammable solid that is sensitive to shock and heat.[1] It should be handled with care due to the potential toxicity of the azide group upon ingestion or inhalation.[1]

Recommended Safety Precautions :

  • Work in a well-ventilated fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator.[1]

  • Avoid heat, shock, and friction.[1]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1][11] Recommended storage temperature is between 2°C and 8°C.[3][8]

References

A Comprehensive Technical Guide to the Synthesis of 1-Azido-4-nitrobenzene from 4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 1-azido-4-nitrobenzene, a valuable intermediate in organic synthesis. The primary and most efficient method involves a two-step, one-pot diazotization-azidation reaction starting from 4-nitroaniline (B120555). This guide details the reaction pathway, provides a specific experimental protocol with quantitative data, and emphasizes the critical safety precautions required when handling the energetic compounds involved.

Reaction Pathway and Mechanism

The conversion of 4-nitroaniline to this compound is a classic example of diazonium salt chemistry. The process occurs in two primary stages within a single reaction vessel:

  • Diazotization : The process begins with the reaction of the primary aromatic amine, 4-nitroaniline, with nitrous acid (HNO₂).[1] Nitrous acid is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid, at low temperatures (0–5 °C).[2][3] This reaction converts the amino group into a diazonium salt, forming 4-nitrobenzenediazonium (B87018) chloride.

  • Azidation : The resulting diazonium salt is highly reactive and is immediately treated with an azide (B81097) source, typically sodium azide (NaN₃).[4] The azide ion (N₃⁻) acts as a nucleophile, displacing the diazonium group (N₂), which is an excellent leaving group. This substitution reaction yields the final product, this compound, as a solid precipitate.[5]

The overall reaction is highly efficient, with reported yields often exceeding 90%.[4]

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 4-Nitroaniline 4-Nitroaniline 4-Nitrobenzenediazonium Salt 4-Nitrobenzenediazonium Salt 4-Nitroaniline->4-Nitrobenzenediazonium Salt 1. NaNO₂, HCl 2. 0-5 °C This compound This compound 4-Nitrobenzenediazonium Salt->this compound NaN₃

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a procedure reported by Kwok et al., which demonstrates the synthesis with minor modifications, achieving a high yield.[6]

2.1 Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Amount UsedMoles (mmol)
4-NitroanilineC₆H₆N₂O₂138.122.1 g15
Hydrochloric Acid (12 M)HCl36.4640 mL-
Sodium NitriteNaNO₂69.001.1 g16
Sodium AzideNaN₃65.011.0 g16
Deionized WaterH₂O18.02As needed-
Ethanol (B145695)C₂H₅OH46.0715 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
BrineNaCl (aq)-As needed-
Magnesium SulfateMgSO₄120.37As needed-

2.2 Procedure

  • Dissolution of Amine : In a suitable reaction vessel, slowly add 2.1 g (15 mmol) of 4-nitroaniline to a mixture of 40 mL of 12 M hydrochloric acid and 40 mL of deionized water. Slowly add 15 mL of ethanol until the solution becomes a transparent yellow color.[6]

  • Diazotization : Cool the solution in an ice bath to 0-5 °C with constant stirring. Prepare a solution of 1.1 g (16 mmol) of sodium nitrite in 10 mL of cold water. Add this sodium nitrite solution dropwise to the 4-nitroaniline solution, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 20-30 minutes at this temperature.[5]

  • Azidation : Prepare a solution of 1.0 g (16 mmol) of sodium azide in 10 mL of cold water. Add this sodium azide solution dropwise to the cold diazonium salt solution while maintaining the temperature below 5 °C.[5] A yellow solid should precipitate.

  • Reaction Completion : Allow the reaction mixture to stir for an additional hour while slowly warming to room temperature.[5]

  • Work-up and Extraction : Add 100 mL of water and 100 mL of diethyl ether to the reaction mixture. Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous phase twice more with 50 mL portions of diethyl ether.[6]

  • Washing : Combine the organic phases and wash them sequentially with three 50 mL portions of saturated sodium bicarbonate solution and three 50 mL portions of brine.[6]

  • Drying and Isolation : Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution via rotary evaporation to yield this compound as a yellow solid.[6]

2.3 Results

  • Product : this compound

  • Appearance : Yellow solid[6]

  • Yield : 2.4 g (98%)[6]

  • Melting Point : 68-70 °C[7]

Workflow and Safety

The synthesis of aryl azides requires strict adherence to safety protocols due to the potentially explosive nature of both the azide reagents and products.

experimental_workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Dissolve 4-nitroaniline in HCl/Water/Ethanol B Cool mixture to 0-5 °C in ice bath A->B C Dropwise addition of NaNO₂ solution (Diazotization) B->C D Dropwise addition of NaN₃ solution (Azidation) C->D E Stir and warm to room temperature D->E F Quench with water & extract with ether E->F G Wash organic phase with NaHCO₃ and brine F->G H Dry over MgSO₄ & filter G->H I Concentrate via rotary evaporation H->I J Isolate yellow solid product (this compound) I->J K Store below room temp, away from light & shock J->K

Caption: Experimental workflow for the synthesis of this compound.

3.1 Critical Safety Precautions

  • Toxicity : Sodium azide is highly toxic, with a toxicity profile similar to that of cyanide.[8] Always wear appropriate gloves and handle it with care in a well-ventilated fume hood.[9]

  • Explosion Hazard : Organic azides are energy-rich compounds that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[9][10]

  • Personal Protective Equipment (PPE) : A lab coat, chemical-resistant gloves, and safety glasses are mandatory.[10] The entire experiment, including work-up, should be conducted in a chemical fume hood behind a blast shield.[10][11]

  • Solvent Choice : NEVER use chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) for reactions involving sodium azide. This can form highly explosive di- and tri-azidomethane.[8][9]

  • Handling : Do not use metal spatulas for weighing or transferring azides, as heavy metal azides are dangerously shock-sensitive.[10][12] Avoid using ground glass joints, which can cause explosive decomposition upon friction.[10]

  • Purification : Do not purify organic azides by distillation or sublimation .[9] Purification should be limited to extraction, precipitation, and, for more stable azides, column chromatography.[8] Do not concentrate azide-containing solutions to dryness using rotary evaporation unless the stability of the compound is well-established.[10]

  • Storage : Store all synthesized organic azides below room temperature (ideally at -18 °C), in the dark, and away from sources of heat, light, shock, and pressure.[8][12]

  • Waste Disposal : Azide-containing waste must be collected in a separate, clearly labeled container.[9] NEVER mix azide waste with acidic waste, as this will generate highly toxic and explosive hydrazoic acid (HN₃).[12]

References

An In-depth Technical Guide to the Diazotization of 4-Nitroaniline for Aryl Azide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenyl azide (B81097) through the diazotization of 4-nitroaniline (B120555). This process is a cornerstone of organic synthesis, offering a versatile intermediate for the construction of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate its application in a laboratory setting.

Introduction

The conversion of aromatic amines to aryl azides is a fundamental transformation in organic chemistry. The two-step, one-pot reaction involves the initial formation of a diazonium salt from an aniline (B41778) derivative, followed by the introduction of the azide functionality. This method, a variant of the Sandmeyer reaction, is broadly applicable to a range of substituted anilines.[1] 4-Nitroaniline is a common starting material due to the electron-withdrawing nature of the nitro group, which can influence the stability and reactivity of the intermediate diazonium salt. The resulting 4-nitrophenyl azide is a valuable reagent in click chemistry, photoaffinity labeling, and as a precursor for the synthesis of various nitrogen-containing heterocycles. Careful control of reaction parameters, particularly temperature, is critical due to the potentially unstable nature of diazonium salts.[1]

Reaction Mechanism and Signaling Pathway

The synthesis of 4-nitrophenyl azide from 4-nitroaniline proceeds through two key stages: the diazotization of the primary aromatic amine and the subsequent nucleophilic substitution with an azide ion.

Diazotization: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Nitrous acid is then protonated and loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on 4-nitroaniline then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 4-nitrobenzenediazonium (B87018) ion.

Azidation: The subsequent conversion of the 4-nitrobenzenediazonium salt to 4-nitrophenyl azide is a Sandmeyer-type reaction. While classic Sandmeyer reactions are catalyzed by copper(I) salts, the reaction with sodium azide can often proceed without a catalyst. The mechanism involves the displacement of the dinitrogen molecule by the azide nucleophile.

The overall chemical transformation is depicted in the following diagram:

Reaction_Mechanism cluster_nitrous_acid NaNO2 NaNO₂ pNA 4-Nitroaniline HNO2 HNO₂ (in situ) HCl HCl NaN3 NaN₃ diazonium 4-Nitrobenzenediazonium chloride pNA->diazonium NO⁺ NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus H⁺, -H₂O product 4-Nitrophenyl azide diazonium->product NaN₃ N2 N₂ diazonium->N2

Figure 1: Chemical pathway for aryl azide synthesis.

Quantitative Data Summary

The efficiency of the diazotization-azidation of 4-nitroaniline is influenced by various factors including the choice of acid, reaction temperature, and stoichiometry of the reagents. The following table summarizes quantitative data from representative experimental protocols.

Starting MaterialAcid (equivalents)NaNO₂ (equivalents)NaN₃ (equivalents)Temperature (°C)Reaction TimeYield (%)Reference
4-Nitroaniline (1.0 eq)HCl (conc., 3.0 eq)1.05 eq1.0 eq0-51 h98Kwok et al., modified
4-Nitroaniline (1.0 eq)H₂SO₄ (conc.)1.1 eq1.2 eq0-530 minNot specifiedGeneral Protocol
4-Nitroaniline (1.0 eq)HCl (6M, 10 mL/10 mmol)1.5 eq4.0 eq0-5 then RT2.5 h~100 (crude)Zhao et al.
o-Nitroaniline (1.0 eq)HCl (conc., large excess)1.05 eq10 eq030 min88General Procedure C

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 4-nitrophenyl azide. It is crucial to handle sodium azide with extreme care as it is highly toxic and can form explosive heavy metal azides. Diazonium salts are also potentially explosive when isolated in a dry state and should be used in situ.[1] All operations should be performed in a well-ventilated fume hood.

General One-Pot Synthesis of 4-Nitrophenyl Azide

This protocol is a widely used and reliable method for the preparation of 4-nitrophenyl azide.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

Step 1: Diazotization

  • In a round-bottom flask equipped with a magnetic stir bar, suspend 4-nitroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (3-4 equivalents) and deionized water.

  • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.0-1.2 equivalents) in a minimal amount of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension. Maintain the internal temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Azidation

  • In a separate beaker, dissolve sodium azide (1.0-1.5 equivalents) in deionized water.

  • Cool the sodium azide solution in an ice bath.

  • Slowly add the cold sodium azide solution dropwise to the freshly prepared diazonium salt solution. A precipitate may form upon addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The evolution of nitrogen gas may be observed.

Step 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-nitrophenyl azide.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow

The overall experimental process can be visualized as a sequential workflow, from the initial setup to the final purified product.

Experimental_Workflow start Start: 4-Nitroaniline, HCl, H₂O cooling1 Cool to 0-5 °C start->cooling1 diazotization Diazotization: Add NaNO₂ solution dropwise (maintain T < 5 °C) cooling1->diazotization stir1 Stir at 0-5 °C for 30 min diazotization->stir1 azidation Azidation: Add cold NaN₃ solution dropwise stir1->azidation stir2 Warm to RT and stir for 1-2 h azidation->stir2 workup Workup: Extraction with organic solvent stir2->workup washing Washing: NaHCO₃ (aq), Brine workup->washing drying Drying: Anhydrous Na₂SO₄ or MgSO₄ washing->drying purification Purification: Concentration and/or Chromatography drying->purification end End: Pure 4-Nitrophenyl Azide purification->end

Figure 2: Experimental workflow for the synthesis of 4-nitrophenyl azide.

Safety Considerations

  • Sodium Azide: Highly toxic and can cause severe health effects upon ingestion, inhalation, or skin contact. It can also form highly explosive heavy metal azides. Avoid contact with acids, as it can liberate toxic hydrazoic acid gas.

  • Diazonium Salts: Are known to be unstable and can be explosive, especially in a solid, dry state. They should be prepared and used in situ at low temperatures.

  • 4-Nitrophenyl azide: Is a potentially explosive compound, sensitive to heat and shock.[2]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be conducted in a well-ventilated chemical fume hood.

Conclusion

The diazotization of 4-nitroaniline followed by azidation provides a robust and efficient route to 4-nitrophenyl azide, a versatile intermediate in organic synthesis. By carefully controlling the reaction conditions, particularly temperature, high yields of the desired product can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

Spectroscopic Profile of 1-Azido-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 1-Azido-4-nitrobenzene, a versatile intermediate compound in organic synthesis, particularly in the realm of click chemistry and the development of photoaffinity labels.[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for this compound.

NMR Spectroscopic Data

Table 1: 1H and 13C NMR Spectroscopic Data for this compound in CDCl3 [2]

NucleusChemical Shift (δ, ppm)
1H8.38 (d, J = 8 Hz, 2H), 8.23 (d, J = 8 Hz, 2H)
13C148.2, 137.0, 133.2, 128.9, 124.2

Note: The 1H NMR data indicates two distinct sets of aromatic protons, consistent with a 1,4-disubstituted benzene (B151609) ring. The specific assignment of the 13C NMR peaks requires further analysis, though the downfield shifts are characteristic of carbons attached to or influenced by the electron-withdrawing nitro and azido (B1232118) groups.

IR Spectroscopic Data

Table 2: Key IR Absorption Bands for this compound (KBr Pellet) [2]

Wavenumber (cm-1)Functional Group Assignment
3113, 3069Aromatic C-H stretch
2122Asymmetric N3 stretch (azide)
1605, 1590Aromatic C=C stretch
1512, 1328Asymmetric and symmetric NO2 stretch (nitro)
1489Aromatic C=C stretch
1287Symmetric N3 stretch (azide)
1177, 1118C-N stretch
UV-Vis Spectroscopic Data

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the diazotization of 4-nitroaniline (B120555) followed by a reaction with sodium azide (B81097).[1][2]

Materials:

Procedure:

  • In a suitable reaction vessel, 2.1 g (15 mmol) of 4-nitroaniline is slowly added to a mixture of 40 mL of 12 M HCl and 40 mL of water.

  • To this suspension, 15 mL of ethanol is added slowly until the solution becomes a clear yellow.

  • The solution is then cooled to 0°C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature at 0°C to form the diazonium salt.

  • Subsequently, a solution of sodium azide is added portion-wise to the reaction mixture at 0°C.

  • The reaction is stirred for a specified time at low temperature.

  • The resulting product, this compound, can be isolated by filtration and purified by recrystallization.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols.

Spectroscopic Analysis Protocols

1H and 13C NMR Spectroscopy:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: A small amount of this compound is dissolved in deuterated chloroform (B151607) (CDCl3).

  • Data Acquisition: 1H and 13C{1H} NMR spectra are recorded at 25°C. Chemical shifts are referenced to the residual solvent peak.[2]

IR Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm-1.[2]

UV-Vis Spectroscopy:

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process.

Synthesis_Workflow cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 4-Nitroaniline Intermediate 4-Nitrobenzenediazonium Chloride Reactant1->Intermediate Diazotization Reagent1 HCl, H2O, NaNO2 Product This compound Intermediate->Product Azide Substitution Reagent2 NaN3

Synthesis of this compound.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data is logically interconnected, with each technique providing complementary information to confirm the structure of this compound.

Spectroscopic_Analysis cluster_structure Molecular Structure cluster_data Spectroscopic Data Structure This compound NMR NMR (1H, 13C) - Proton environment - Carbon backbone Structure->NMR Provides information on IR IR - Functional groups (N3, NO2) Structure->IR Provides information on UV_Vis UV-Vis - Electronic transitions - Conjugated system Structure->UV_Vis Provides information on NMR->Structure Confirms IR->Structure Confirms UV_Vis->Structure Confirms

Interrelation of Spectroscopic Data.

References

An In-depth Technical Guide to 1-Azido-4-nitrobenzene (CAS Number: 1516-60-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Azido-4-nitrobenzene, a versatile chemical reagent with significant applications in organic synthesis and chemical biology. This document details its synthesis, physicochemical properties, key chemical reactions, and experimental protocols for its use.

Core Properties and Safety Information

This compound, also known as p-azidonitrobenzene or 4-nitrophenyl azide (B81097), is an organic compound featuring both an azido (B1232118) (-N₃) and a nitro (-NO₂) functional group attached to a benzene (B151609) ring.[1] This unique combination of functional groups makes it a valuable tool in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1516-60-5[2]
Molecular Formula C₆H₄N₄O₂[2]
Molecular Weight 164.12 g/mol [2][3]
Appearance Yellow to brown crystalline powder[3]
Melting Point 68-70 °C[4]
Solubility Insoluble in water, soluble in many organic solvents
InChI Key CZZVSJPFJBUBDK-UHFFFAOYSA-N[5]

Safety and Handling:

This compound is a flammable solid that is sensitive to shock and heat, decomposing exothermically.[1] Limited toxicity data is available, but due to the presence of the azide group, it should be handled with care to avoid ingestion or inhalation.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood, and exposure to heat, shock, and friction should be avoided.[1] Store in a cool, dry place away from incompatible materials.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the diazotization of 4-nitroaniline (B120555), followed by treatment with sodium azide.[6] This one-pot, two-step process is known for its high efficiency, with reported yields often exceeding 90%.[6]

Experimental Protocol: Synthesis via Diazotization of 4-Nitroaniline

This protocol is a standard procedure for the synthesis of aryl azides from anilines.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized water

  • Ice

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask, suspend 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring the mixture at 0-5 °C for 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Azidation:

    • In a separate beaker, dissolve sodium azide in water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. The temperature should be maintained at 0-5 °C.

    • A precipitate of this compound will form.

    • Allow the reaction to stir for an additional 30-60 minutes at low temperature.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a yellow crystalline solid.

    • Dry the purified product under vacuum.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Reactant1 4-Nitroaniline Step1 Diazotization (0-5 °C) Reactant1->Step1 Reactant2 NaNO₂ / HCl Reactant2->Step1 Reactant3 NaN₃ Step2 Azidation (0-5 °C) Reactant3->Step2 Step1->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis and chemical biology.

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group readily participates in [3+2] cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings.[1] This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry," valued for its high yield, mild reaction conditions, and broad functional group tolerance. This makes this compound a useful building block for creating complex molecules.[1]

Table 2: Example of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Reactant 1Reactant 2Catalyst SystemSolventTemperatureYield
This compoundPhenylacetyleneCuSO₄·5H₂O / Sodium Ascorbate (B8700270)t-Butanol/H₂ORoom Temperature>95% (expected)
Experimental Protocol: General Procedure for CuAAC Reaction

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • Dissolve this compound and the terminal alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Diagram 2: General Workflow for a CuAAC Reaction

G Start Mix Azide and Alkyne in Solvent Add_Catalyst Add CuSO₄ and Sodium Ascorbate Start->Add_Catalyst React Stir at Room Temperature Add_Catalyst->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Purified Triazole Product Purify->Product

Caption: Experimental workflow for a CuAAC "click" reaction.

Photoaffinity Labeling

Aryl azides, such as this compound, can be used as photoaffinity labels. Upon irradiation with UV light, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, such as proteins. This property is utilized in chemical biology to identify and study protein-ligand interactions and map binding sites. The nitro group can be used to modulate the electronic properties of the azide or serve as a handle for further modifications.

Experimental Protocol: General Procedure for In-Cell Photoaffinity Labeling

This protocol provides a general workflow for using a photoaffinity probe derived from this compound for target identification in living cells.

Materials:

  • Photoaffinity probe (a molecule of interest derivatized with a 4-azido-nitrobenzene moiety)

  • Cultured cells

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • UV irradiation source (e.g., 350-365 nm)

  • Lysis buffer

  • Reagents for downstream analysis (e.g., click chemistry reagents for attaching a reporter tag, antibodies for western blotting, or reagents for mass spectrometry)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the photoaffinity probe at an appropriate concentration and incubate for a specific period to allow for cellular uptake and binding to the target.

    • For competition experiments, pre-incubate a control group of cells with an excess of the non-probe parent compound to block specific binding sites.

  • UV Irradiation:

    • Wash the cells with cold PBS to remove any unbound probe.

    • Irradiate the cells with UV light for a predetermined time to activate the azide and induce covalent crosslinking to the target protein(s).

  • Cell Lysis and Analysis:

    • Lyse the cells to release the proteins.

    • The covalently labeled proteins can then be identified using various techniques:

      • If the probe contains a reporter tag (e.g., an alkyne for click chemistry), it can be reacted with a corresponding azide-containing fluorescent dye or biotin (B1667282) for visualization or enrichment.

      • The labeled protein can be identified by western blotting if an antibody against the target protein is available.

      • For unbiased target identification, the labeled proteins can be enriched and analyzed by mass spectrometry.

Diagram 3: Workflow for Photoaffinity Labeling

G Incubate Incubate Cells with Photoaffinity Probe Irradiate UV Irradiation (e.g., 365 nm) Incubate->Irradiate Lyse Cell Lysis Irradiate->Lyse Covalent Crosslinking Enrich Enrichment of Labeled Proteins Lyse->Enrich Analyze Analysis (e.g., Mass Spectrometry, Western Blot) Enrich->Analyze Identify Target Protein Identification Analyze->Identify

Caption: General workflow for target identification using photoaffinity labeling.

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

Spectroscopy Type Expected Peaks / Chemical Shifts
¹H NMR (CDCl₃) δ ~8.2 (d, 2H, protons ortho to -NO₂) δ ~7.2 (d, 2H, protons ortho to -N₃)
¹³C NMR (CDCl₃) δ ~148 (C-NO₂) δ ~142 (C-N₃) δ ~125 (CH ortho to -NO₂) δ ~120 (CH ortho to -N₃)
FTIR (KBr) ~2100-2150 cm⁻¹ (strong, sharp, azide N≡N stretch) ~1520 cm⁻¹ (strong, asymmetric NO₂ stretch) ~1340 cm⁻¹ (strong, symmetric NO₂ stretch)

Conclusion

This compound is a valuable and versatile reagent for researchers in organic chemistry, medicinal chemistry, and chemical biology. Its dual functionality allows for its use as a key building block in the synthesis of complex molecules via click chemistry and as a powerful tool for investigating biological systems through photoaffinity labeling. Proper handling and safety precautions are essential when working with this energetic compound. The experimental protocols provided in this guide serve as a starting point for the successful application of this compound in various research endeavors.

References

An In-depth Technical Guide to the Safe Handling of 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, properties, and experimental protocols associated with 1-Azido-4-nitrobenzene (CAS No. 1516-60-5). This information is intended to empower researchers, scientists, and drug development professionals to handle this energetic and reactive compound with the utmost care and to mitigate the risks associated with its use.

Executive Summary

This compound, a yellow crystalline solid, is a valuable intermediate in organic synthesis, particularly in the burgeoning field of click chemistry.[1] Its utility is derived from the presence of both an azide (B81097) and a nitro functional group, which impart unique reactivity.[2] However, these same functional groups also render the molecule energetic and potentially explosive, demanding strict adherence to safety protocols. This document outlines the known hazards, provides detailed handling and storage procedures, summarizes key physical and chemical data, and presents a detailed experimental protocol for its synthesis.

Hazard Identification and Classification

This compound is a hazardous substance that is known to be sensitive to heat and shock, which can lead to explosive decomposition.[1] The presence of the azide group makes it toxic upon ingestion or inhalation.[2]

Primary Hazards:

  • Explosive: Shock-sensitive and decomposes exothermically upon heating.[2]

  • Toxic: Harmful if swallowed or inhaled.

  • Irritant: Causes skin and serious eye irritation.

Due to its hazardous nature, it is imperative that all handling of this compound is conducted in a controlled laboratory environment with appropriate personal protective equipment and engineering controls.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₆H₄N₄O₂[3]
Molecular Weight 164.12 g/mol [3]
Appearance Yellow solid[4]
Melting Point 66 °C[5][6]
Heat of Formation (gas phase) 93.1 kcal/mol[7][8]

Table 2: Hazard and Safety Data

ParameterValue/InformationReference(s)
Shock Sensitivity Qualitatively described as shock-sensitive. Specific quantitative data (e.g., drop weight test) is not readily available in the reviewed literature.[1]
Friction Sensitivity Not specifically quantified in the reviewed literature, but should be handled as a friction-sensitive material due to its explosive nature.[2]
Thermal Stability Decomposes exothermically upon heating. DSC data is available in the NIST WebBook, though specific decomposition temperatures from this source were not retrieved.[2]
Incompatibilities Strong oxidizing agents, strong bases, acids (can form highly toxic and explosive hydrazoic acid), and heavy metals (can form shock-sensitive metal azides).General guidance for azides

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a literature source and describes the synthesis of this compound from 4-nitroaniline (B120555).[4]

Materials:

Procedure:

  • Dissolution of 4-nitroaniline: In a suitable reaction vessel, slowly add 2.1 g (15 mmol) of 4-nitroaniline to a mixture of 40 mL of 12 M HCl and 40 mL of water.

  • Clarification: Slowly add 15 mL of ethanol until the solution becomes a transparent yellow.

  • Diazotization: Cool the solution to 0°C in an ice bath. While maintaining the temperature at 0°C, slowly add a solution of 1.2 g (18 mmol) of sodium nitrite in 10 mL of water. Stir the resulting solution for 1 hour at 0°C.

  • Azidation: To the cold diazonium salt solution, add a solution of 1.5 g (22.5 mmol) of sodium azide in 10 mL of water portion-wise at 0°C.

  • Reaction Completion: Stir the solution for an additional hour at 0°C.

  • Work-up: Add 100 mL of water and 100 mL of diethyl ether to the reaction mixture. Separate the organic phase.

  • Extraction: Extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic phases and wash with saturated NaHCO₃ solution (3 x 50 mL) and brine (3 x 50 mL).

  • Drying and Concentration: Dry the organic phase over magnesium sulfate, filter, and concentrate via rotary evaporation to yield this compound as a yellow solid.

Yield: 98% (2.4 g)[4]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This compound is a common reagent in click chemistry. The following is a general procedure.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the terminal alkyne and this compound in the chosen solvent system.

  • Catalyst Addition: Add an aqueous solution of CuSO₄ followed by an aqueous solution of sodium ascorbate.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the triazole product.

Visualizations

Logical Relationship for Incompatible Materials

IncompatibleMaterials cluster_azide This compound cluster_hazards Incompatible Materials Azide This compound Acids Strong Acids Azide->Acids Forms explosive hydrazoic acid Bases Strong Bases Azide->Bases Potential for violent reaction Oxidizers Strong Oxidizing Agents Azide->Oxidizers Risk of explosion Metals Heavy Metals Azide->Metals Forms shock-sensitive metal azides ReducingAgents Reducing Agents Azide->ReducingAgents Can lead to energetic reactions

Caption: Incompatibility diagram for this compound.

Experimental Workflow for the Synthesis of this compound

SynthesisWorkflow start Start: 4-Nitroaniline dissolution 1. Dissolve in HCl/H₂O/EtOH start->dissolution cooling1 2. Cool to 0°C dissolution->cooling1 diazotization 3. Add NaNO₂ solution at 0°C (Stir for 1 hour) cooling1->diazotization azidation 4. Add NaN₃ solution at 0°C (Stir for 1 hour) diazotization->azidation workup 5. Work-up: Add H₂O and Diethyl Ether azidation->workup extraction 6. Extract with Diethyl Ether workup->extraction washing 7. Wash with NaHCO₃ and Brine extraction->washing drying 8. Dry with MgSO₄ washing->drying concentration 9. Concentrate in vacuo drying->concentration product Product: this compound concentration->product

Caption: Synthesis workflow for this compound.

Safe Handling and Storage Procedures

Engineering Controls:

  • All work with this compound must be conducted in a properly functioning chemical fume hood.

  • A safety shield should be used, especially during reactions and when heating.

  • An emergency safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's data for breakthrough times.

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Handling:

  • Avoid friction, grinding, and impact. Use plastic or rubber-tipped spatulas.

  • Do not heat the compound unless it is in a dilute solution and behind a safety shield.

  • Avoid contact with incompatible materials.

  • Work with the smallest quantities of the material as is practical.

Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container, away from light.

  • Store separately from incompatible materials, especially acids and heavy metals.

Emergency Procedures

Spills:

  • Evacuate the area immediately.

  • If the spill is small and you are trained to do so, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Place the absorbed material in a sealed container for hazardous waste disposal.

  • For large spills, contact your institution's environmental health and safety department immediately.

Fire:

  • In case of fire, evacuate the area and call emergency services.

  • Do not attempt to extinguish the fire yourself unless you are trained to do so and it is safe. Use a Class D fire extinguisher if appropriate for the surrounding materials.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Never dispose of azides down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.

Conclusion

This compound is a highly useful but hazardous chemical. A thorough understanding of its properties and strict adherence to the safety precautions outlined in this guide are essential for its safe handling and use in a research environment. By prioritizing safety through proper engineering controls, personal protective equipment, and handling procedures, researchers can minimize the risks associated with this energetic compound and continue to leverage its synthetic utility.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-azido-4-nitrobenzene (also known as 4-nitrophenyl azide). This compound is a valuable intermediate in organic synthesis, particularly in "click chemistry" and the formation of complex heterocyclic molecules.[1] However, the presence of both an azido (B1232118) (-N₃) and a nitro (-NO₂) group renders the molecule highly energetic, making a thorough understanding of its thermal properties crucial for safe handling, storage, and application.[1][2] This document consolidates available quantitative data, outlines experimental protocols for thermal analysis, and visualizes the decomposition pathway and experimental workflows.

Physicochemical and Thermal Properties

This compound is a yellow crystalline solid with the molecular formula C₆H₄N₄O₂.[3][4] It is known to be sensitive to heat and shock, undergoing exothermic decomposition.[1][4] The initial and critical step in the thermal decomposition of aryl azides is the extrusion of a dinitrogen molecule (N₂) to form a highly reactive nitrene intermediate.[2][5] The presence of a strong electron-withdrawing group, such as the nitro group in the para position, significantly influences the stability of the azide (B81097) by lowering the energy barrier for this nitrogen extrusion.

Quantitative Thermal Data

The following table summarizes the key quantitative data available for the thermal properties and decomposition of this compound. It is important to note that while specific values have been reported, comprehensive studies detailing the kinetic parameters of decomposition for this specific isomer are not widely available in the public literature.

ParameterValueUnitMethodSource(s)
Melting Point (T_fus) 66 - 72°CNot Specified[6][7]
Enthalpy of Fusion (ΔH_fus) 17.1 - 25.1kJ/molDSC[6]
Decomposition Temperature (T_d) 137°CNot Specified[7]
Enthalpy of Decomposition (ΔH_d) -339.9J/gNot Specified[7]

Note: The decomposition temperature can be highly dependent on the heating rate and experimental conditions.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is initiated by the cleavage of the N-N bond in the azide group, leading to the formation of dinitrogen gas and a 4-nitrophenylnitrene intermediate. This nitrene is extremely reactive and will subsequently undergo intermolecular reactions to form more stable, often polymeric, products.

Decomposition_Mechanism cluster_start Initial Compound cluster_process Decomposition cluster_products Final Products A This compound (C₆H₄N₄O₂) B Heat (Δ) A->B C 4-Nitrophenylnitrene Intermediate + N₂ Gas B->C Nitrogen Extrusion D Polymeric Materials / Azo Compounds C->D Intermolecular Reactions

Caption: Thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To ensure safety and obtain reliable data, standardized experimental protocols are necessary. The following outlines typical methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the primary techniques for evaluating thermal stability.

4.1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, enthalpy of fusion, and the onset temperature, peak temperature, and enthalpy of decomposition.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the substance (typically 0.5 - 2.0 mg) is accurately weighed into an aluminum or gold-plated copper pan. To prevent pressure buildup from the evolved nitrogen gas, the pan may be hermetically sealed but with a pinhole in the lid, or a vented pan can be used.

  • Methodology:

    • Place the prepared sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample at a constant linear rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the melting and decomposition events (e.g., from 30 °C to 300 °C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is determined from the onset or peak of the endothermic event.

    • The decomposition temperature is determined from the onset or peak of the exothermic event.

    • The enthalpy of fusion and decomposition are calculated by integrating the area under the respective peaks.

4.2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which mass loss occurs and to quantify this loss, which corresponds to the release of volatile decomposition products like N₂.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: A small amount of the substance (typically 2 - 5 mg) is accurately weighed into a ceramic or aluminum TGA pan.

  • Methodology:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample at a constant linear rate (e.g., 10 °C/min) through the decomposition temperature range.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

    • The total mass loss is calculated to verify the extrusion of N₂ (which accounts for approximately 17.1% of the initial mass of this compound).

Experimental and Safety Assessment Workflow

A logical workflow is critical when handling and characterizing potentially energetic materials. This involves careful planning, execution, and data interpretation to ensure both safety and data quality.

Workflow A Sample Preparation (Weighing, Encapsulation) C Thermal Analysis Execution (Controlled Heating, Inert Atmosphere) A->C B Instrument Setup & Calibration (DSC / TGA) B->C D Data Acquisition (Heat Flow vs. Temp) (Mass vs. Temp) C->D E Data Analysis (Peak Integration, Onset Temp) D->E F Kinetic Modeling (e.g., Kissinger, Ozawa-Flynn-Wall) E->F Multiple Heating Rate Experiments G Hazard & Stability Assessment E->G F->G H Reporting & Safe Handling Protocol G->H

Caption: Workflow for thermal stability assessment of energetic materials.

Safety Considerations and Conclusions

This compound is an energetic material that requires careful handling.[1] Its thermal decomposition is rapid and highly exothermic. Key safety precautions include:

  • Handling: Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and dark place, away from heat, sparks, and sources of friction or shock.[1]

  • Scale: Avoid working with large quantities. Perform reactions and analyses on the smallest scale necessary.

References

An In-depth Technical Guide to the Solubility of 1-Azido-4-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-azido-4-nitrobenzene, a key intermediate in various chemical syntheses, including applications in "click chemistry" for drug development. Due to the limited availability of direct quantitative solubility data for this compound, this guide also includes data for the structurally similar compound 4-nitroaniline (B120555) to provide valuable estimations for solvent selection and experimental design.

Core Compound Properties

This compound is a yellow solid with the chemical formula C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol . It is recognized for its role as a versatile building block in organic synthesis, particularly in the formation of triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Quantitative Solubility Data

Direct experimental data on the solubility of this compound in a wide range of organic solvents is not extensively reported in the literature. However, a commercially available solution provides a specific data point:

Table 1: Known Solubility Data for this compound

SolventConcentration
Methyltetrahydrofuran (MeTHF)0.1 M

To facilitate experimental work, the following table presents the solubility of 4-nitroaniline, a structurally analogous compound. These values can be used as a preliminary guide for selecting appropriate solvents for this compound. The presence of the azide (B81097) group in place of the amine may influence solubility, and therefore, these values should be considered as estimates.

Table 2: Solubility of 4-Nitroaniline in Various Organic Solvents

SolventSolubility ( g/100g of solvent)
Methanol9.59
Ethanol5.85
Propanol4.35
3-methyl-1-butanol6.29
2-methyl-1-propanol1.91
Diethyl ether6.14
Trichloromethane2.31
Tetrachloromethane0.17
Benzene1.98
Toluene1.31
Cumene0.90
Water0.08 (at 18.5 °C)[1][2]

Data for 4-nitroaniline sourced from Stenutz (2023)[3] and PubChem[1].

Experimental Protocols

Synthesis of this compound from 4-Nitroaniline

The most common and efficient method for synthesizing this compound is through the diazotization of 4-nitroaniline, followed by a reaction with an azide salt.[4] This one-pot, two-step process is known for its high yields, often exceeding 90%.[4]

Materials:

  • 4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[5][6]

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

Procedure:

  • Dissolution of 4-Nitroaniline: Dissolve 4-nitroaniline in an aqueous solution of hydrochloric acid or sulfuric acid. Gentle warming may be required to achieve complete dissolution.[4][5]

  • Cooling: Cool the solution to below 5°C in an ice bath with continuous stirring.[5] It is crucial to maintain this low temperature throughout the diazotization step to prevent the decomposition of the diazonium salt.[7][8]

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite to the 4-nitroaniline solution. The addition should be done portion-wise while vigorously stirring and ensuring the temperature remains below 10°C.[6] This step forms the 4-nitrobenzenediazonium (B87018) salt.

  • Azidation: To the cold diazonium salt solution, slowly add an aqueous solution of sodium azide. This will lead to the evolution of nitrogen gas and the precipitation of the yellow solid product, this compound.[4][5]

  • Isolation and Purification: Collect the precipitate by suction filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[6]

General Gravimetric Method for Solubility Determination

This protocol outlines a standard gravimetric method to quantitatively determine the solubility of a solid organic compound, like this compound, in an organic solvent.[9][10][11]

Materials:

  • This compound (or the solid of interest)

  • Selected organic solvent

  • Conical flask with a stopper

  • Analytical balance

  • Evaporating dish

  • Thermostatically controlled water bath or shaker

  • Filtration apparatus (e.g., syringe with a filter)

  • Oven

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of the solid compound to a known volume of the organic solvent in a conical flask.

  • Equilibration: Seal the flask and place it in a thermostatically controlled bath or shaker at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period confirms saturation.[9]

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter to remove any solid particles.

  • Weighing the Solution: Dispense the filtered, saturated solution into a pre-weighed evaporating dish and record the total weight of the dish and the solution.

  • Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue heating until a constant weight of the dry solid is achieved.[11]

  • Calculation:

    • Mass of the solute = (Mass of dish + dry solid) - (Mass of empty dish)

    • Mass of the solvent = (Mass of dish + solution) - (Mass of dish + dry solid)

    • Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and reaction pathways involving this compound.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azidation cluster_2 Step 3: Workup 4-Nitroaniline 4-Nitroaniline Diazonium_Salt Diazonium_Salt 4-Nitroaniline->Diazonium_Salt  NaNO2, HCl (aq)  0-5 °C This compound This compound Diazonium_Salt->this compound  NaN3 (aq)  < 10 °C Sodium_Azide Sodium_Azide Filtration Filtration This compound->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying

Caption: Synthesis workflow for this compound.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide This compound Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole Alkyne Terminal Alkyne Alkyne->Triazole Copper Cu(I) Catalyst Copper->Triazole  [3+2] Cycloaddition

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

The Versatility of 1-Azido-4-nitrobenzene in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azido-4-nitrobenzene, a versatile bifunctional aromatic compound, has emerged as a valuable building block in contemporary organic synthesis. Its unique molecular architecture, featuring both a highly energetic azide (B81097) moiety and an electron-withdrawing nitro group, opens a gateway to a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the primary applications of this compound, offering detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of key chemical pathways and workflows. The strategic placement of the azide and nitro groups allows for selective and sequential reactions, making it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals, materials, and biological probes.

Core Applications

The synthetic utility of this compound is primarily centered around four key areas:

  • "Click" Chemistry: The azide functionality serves as a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, to form stable 1,2,3-triazole linkages.[1][2][3] This reaction is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance.[3]

  • Photoaffinity Labeling: Upon photolysis, the azide group releases nitrogen gas to generate a highly reactive nitrene intermediate.[4][5] This property is harnessed in photoaffinity labeling to covalently cross-link a probe molecule to its biological target, enabling the identification and characterization of biomolecular interactions.[6][7]

  • Synthesis of Nitrogen-Containing Heterocycles: Beyond triazoles, this compound can be a precursor for other heterocyclic systems. The azide and nitro groups can be manipulated to participate in various cyclization reactions to furnish a range of heterocyclic scaffolds.

  • Precursor for Other Reagents: The nitro group can be selectively reduced to an amine, yielding 4-azidoaniline. This transformation provides a valuable intermediate with a nucleophilic amino group and a "clickable" azide, further expanding its synthetic potential.

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagents and ConditionsYield (%)Reference
4-Nitroaniline1. HCl, H₂O, EtOH; 2. NaNO₂, H₂O, 0-5 °C; 3. NaN₃, H₂O98[8]
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
AlkyneCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneCuI (1 mol%), Et₃NCyrene™0.5>99 (GC)[9]
PhenylacetyleneCu-MONPs (1-30 ppm)Toluene/H₂O2458-98[10]
Propargyl AlcoholCuSO₄·5H₂O, Sodium Ascorbate (B8700270), THPTABuffer1Not specified[11][12]
Hex-1-yne[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat3>95[13]
1,7-Octadiyne[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat3>95[13]
Table 3: Selective Reduction of the Nitro Group
ProductReagents and ConditionsSolventTime (h)Yield (%)Reference
4-AzidoanilineH₂, 10% Pd/CEthanol (B145695) or Methanol2-4~95[14]
4-AzidoanilineIn, HClTHF/H₂O0.5-1High to quantitative[14]
4-AzidoanilineNaBH₄, NiCl₂·6H₂OMethanolNot specifiedHigh[14]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Nitroaniline[8]

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (12 M)

  • Deionized Water

  • Ethanol

  • Sodium Nitrite (B80452) (NaNO₂)

  • Sodium Azide (NaN₃)

  • Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (B86663) (MgSO₄)

Procedure:

  • To a mixture of 40 mL of 12 M HCl and 40 mL of water, slowly add 2.1 g (15 mmol) of 4-nitroaniline.

  • Slowly add 15 mL of ethanol until the solution becomes a transparent yellow.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled solution to form the diazonium salt. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve sodium azide in water and cool to 0 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution while maintaining the temperature at 0 °C. Vigorous stirring is essential.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Add 100 mL of water and 100 mL of ether to the reaction mixture.

  • Separate the organic phase and extract the aqueous phase with ether (2 x 50 mL).

  • Combine the organic phases and wash with saturated NaHCO₃ solution (3 x 50 mL) and brine (3 x 50 mL).

  • Dry the organic phase over magnesium sulfate, filter, and concentrate via rotary evaporation to yield this compound as a yellow solid.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[10][11]

Materials:

  • This compound

  • Terminal Alkyne

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in a suitable solvent mixture (e.g., 1:1 v/v t-butanol/water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 3: Selective Reduction of the Nitro Group to Synthesize 4-Azidoaniline[14]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen Gas (H₂)

  • Inert Gas (Nitrogen or Argon)

  • Celite

Procedure:

  • In a suitable reaction vessel, dissolve this compound in ethanol or methanol.

  • Carefully add a catalytic amount of 10% Pd/C (5-10 mol%) to the solution.

  • Seal the reaction vessel and purge with an inert gas to remove air.

  • Introduce hydrogen gas into the vessel (typically via a balloon) and maintain a hydrogen atmosphere.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-azidoaniline.

Protocol 4: General Procedure for Photoaffinity Labeling[6][7]

Note: This is a generalized protocol. The concentration of the probe, irradiation time, and wavelength must be optimized for each specific biological system.

Materials:

  • Photoaffinity probe derived from this compound

  • Biological sample (e.g., protein solution, cell lysate, or live cells)

  • UV lamp with appropriate wavelength (typically 254-350 nm for aryl azides)

  • Competition ligand (the parent molecule without the azide group)

Procedure:

  • Incubate the biological sample with the photoaffinity probe at a predetermined concentration and time to allow for binding.

  • For competition experiments, pre-incubate a control sample with an excess of the non-photoreactive parent ligand before adding the photoaffinity probe.

  • Irradiate the samples with UV light for a specified duration to activate the azide and induce covalent cross-linking.

  • Quench any remaining reactive species.

  • Analyze the sample to identify and characterize the labeled biomolecules (e.g., by SDS-PAGE, mass spectrometry, or Western blotting).

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System 1_Azido_4_nitrobenzene This compound Triazole_Product 1,4-Disubstituted-1,2,3-triazole 1_Azido_4_nitrobenzene->Triazole_Product Alkyne Terminal Alkyne Alkyne->Triazole_Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole_Product Catalyzes Cycloaddition

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Photoaffinity_Labeling_Workflow Start Start: Biological System + Photoaffinity Probe Incubation Incubation (Binding Equilibrium) Start->Incubation UV_Irradiation UV Irradiation (Nitrene Formation) Incubation->UV_Irradiation Covalent_Bond Covalent Bond Formation (Cross-linking) UV_Irradiation->Covalent_Bond Analysis Analysis (e.g., Mass Spectrometry) Covalent_Bond->Analysis Target_ID Target Identification Analysis->Target_ID

General workflow for photoaffinity labeling experiments.

Synthetic_Utility Start This compound Click_Chemistry Click Chemistry (CuAAC) Start->Click_Chemistry Photoaffinity_Labeling Photoaffinity Labeling Start->Photoaffinity_Labeling Reduction Nitro Group Reduction Start->Reduction Triazoles 1,2,3-Triazoles Click_Chemistry->Triazoles Nitrene Nitrene Intermediate Photoaffinity_Labeling->Nitrene Azidoaniline 4-Azidoaniline Reduction->Azidoaniline

Key synthetic transformations of this compound.

Conclusion

This compound stands as a testament to the power of bifunctional reagents in streamlining complex molecular synthesis. Its azide and nitro groups provide orthogonal handles for a variety of powerful chemical transformations, most notably "click" chemistry and photoaffinity labeling. The ability to selectively manipulate each functional group offers chemists a high degree of control and flexibility in their synthetic designs. As the demand for more efficient and precise synthetic methodologies continues to grow, particularly in the fields of drug discovery and chemical biology, the applications of this compound are poised to expand even further, solidifying its role as a cornerstone of modern organic synthesis.

References

Antiviral Potential of 1-Azido-4-nitrobenzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents. One promising area of exploration is the derivatization of small, synthetically accessible molecules to generate compound libraries for antiviral screening. This technical guide focuses on the antiviral properties of derivatives of 1-azido-4-nitrobenzene, a versatile building block in medicinal chemistry. The presence of both a nitro group, a known pharmacophore in various therapeutic agents, and an azide (B81097) group, which allows for the efficient generation of diverse structures via "click chemistry," makes this scaffold particularly attractive for drug discovery.

This document provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, with a primary focus on the 1,2,3-triazole class of compounds. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Core Scaffold and Rationale for Derivatization

This compound is an aromatic compound featuring two key functional groups that contribute to its utility as a scaffold for antiviral drug discovery. The electron-withdrawing nitro group can participate in various molecular interactions and is a common feature in bioactive molecules. The azide group is a high-energy moiety that readily undergoes 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction allows for the straightforward and efficient synthesis of a wide array of 1,4-disubstituted 1,2,3-triazole derivatives from a common this compound precursor. The resulting triazole ring is a bioisostere for various functional groups and is known to be metabolically stable, making it a desirable feature in potential drug candidates.[3][4]

Synthesis of 1-(4-Nitrophenyl)-1,2,3-triazole Derivatives

The primary method for synthesizing 1-(4-nitrophenyl)-1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the coupling of this compound with a terminal alkyne in the presence of a copper(I) catalyst.

General Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-1,2,3-triazole Derivatives

The following is a general protocol for the synthesis of 1-(4-nitrophenyl)-1,2,3-triazole derivatives, based on established click chemistry methods.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 4-12 hours), dilute the mixture with water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure 1-(4-nitrophenyl)-1,2,3-triazole derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

G start Start: Reagents reagents This compound Terminal Alkyne CuSO4·5H2O Sodium Ascorbate Solvent (t-BuOH/H2O) reaction Reaction Setup: Combine reagents and stir at room temperature reagents->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Aqueous Workup: Dilute with water, extract with DCM monitoring->workup purification Purification: Silica gel column chromatography workup->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization product Final Product: 1-(4-Nitrophenyl)-1,2,3-triazole derivative characterization->product

Caption: Synthetic workflow for 1-(4-nitrophenyl)-1,2,3-triazole derivatives.

Antiviral and Biological Activity

While extensive research on the antiviral properties of a broad range of this compound derivatives is still emerging, studies on structurally similar compounds, particularly 1,2,3-triazoles with a 4-nitrophenyl moiety, have demonstrated significant biological activity. For instance, a series of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives have been synthesized and evaluated for their antitrypanosomal activity.[5][6] These studies provide valuable insights into the drug-like potential of this scaffold, including cytotoxicity data that is crucial for determining the therapeutic index of any potential antiviral agent.

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of a series of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives against the Tulahuen strain of Trypanosoma cruzi and their cytotoxicity against mammalian cell lines. This data is presented to illustrate the biological potential and selectivity of this class of compounds.

Compound IDModification on TriazoleIC₅₀ against T. cruzi (µM)[5][6]CC₅₀ on Mammalian Cells (µM)[5][6]Selectivity Index (SI = CC₅₀/IC₅₀)[5][6]
Hit 1 N-benzylacetamide7>800114
16 Peracetylated galactopyranosyl6 ± 1>80>13.3
19 Deprotected galactopyranosyl0.11 ± 0.02 (amastigotes)>80>727
22 (Structure not specified)4.175.061.2
BZN Benznidazole (control)34>800>23.5

Note: Data for compounds 16 and 19 against amastigotes are included to show potent intracellular activity.

Experimental Protocol: In Vitro Cytotoxicity and Antiviral Assays

The following protocols are generalized methodologies for assessing the cytotoxicity and antiviral activity of test compounds.

3.2.1. Cytotoxicity Assay (MTT Assay)

  • Seed mammalian cells (e.g., Vero, MDCK, or A549) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with solvent (vehicle control).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

3.2.2. Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

  • Seed host cells in a 96-well plate and grow to confluency.

  • In a separate plate, prepare serial dilutions of the test compounds.

  • Infect the cells with a specific multiplicity of infection (MOI) of the virus. Include uninfected cell controls and infected, untreated virus controls.

  • After a 1-hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of the test compounds.

  • Incubate the plate at 37°C in a 5% CO₂ incubator until the cytopathic effect (CPE) is maximal in the virus control wells (typically 2-5 days).

  • Assess cell viability using the MTT assay as described above.

  • Calculate the 50% effective concentration (EC₅₀) as the compound concentration that inhibits the virus-induced CPE by 50%.

  • The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Potential Mechanisms of Action and Signaling Pathways

The precise antiviral mechanisms of action for this compound derivatives are not yet fully elucidated. However, based on the known activities of related nitroaromatic and triazole compounds, several potential viral and host targets can be hypothesized.

Potential Viral Targets:

  • Viral Polymerases: Many antiviral nucleoside analogs function by inhibiting viral RNA or DNA polymerases. The triazole moiety can mimic the sugar-phosphate backbone of nucleic acids.[7]

  • Proteases: Viral proteases are essential for the processing of viral polyproteins into mature, functional proteins. The aromatic and heterocyclic nature of these derivatives could allow for binding to the active sites of these enzymes.[8]

  • Entry/Fusion Proteins: The initial stages of viral infection, including attachment, entry, and fusion with the host cell membrane, are attractive targets for antiviral intervention.

Potential Host Targets:

  • Host Kinases: Many viruses hijack host cell signaling pathways, including kinase cascades, to facilitate their replication. Modulation of these pathways can have an indirect antiviral effect.

  • Innate Immune Pathways: Some compounds may exert their antiviral effects by stimulating the host's innate immune response, such as the interferon pathway.

Diagram of Potential Antiviral Mechanisms:

G cluster_virus Viral Lifecycle entry Attachment & Entry uncoating Uncoating entry->uncoating replication Replication (Polymerase) uncoating->replication assembly Assembly (Protease) replication->assembly release Release assembly->release compound 1-(4-Nitrophenyl)- 1,2,3-triazole Derivative compound->entry Inhibition compound->replication Inhibition compound->assembly Inhibition

Caption: Potential inhibition points in the viral lifecycle.

Structure-Activity Relationships (SAR)

Preliminary SAR studies on related compounds suggest that modifications to the substituent introduced via the alkyne can significantly impact biological activity and cytotoxicity. For example, in the antitrypanosomal study, the introduction of a galactopyranosyl unit dramatically increased potency against the intracellular form of the parasite while maintaining low cytotoxicity.[5][6] This highlights the importance of systematic modifications to explore the chemical space around the 1-(4-nitrophenyl)-1,2,3-triazole scaffold.

Logical Relationship for SAR Studies:

G scaffold 1-(4-Nitrophenyl)- 1,2,3-triazole Scaffold synthesis Click Chemistry (CuAAC) scaffold->synthesis library Library of Derivatives (Varying 'R' group) synthesis->library screening Biological Screening (Antiviral & Cytotoxicity Assays) library->screening data Quantitative Data (EC50, CC50, SI) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar optimization Lead Optimization sar->optimization

Caption: Workflow for SAR studies of this compound derivatives.

Conclusion and Future Directions

Derivatives of this compound, particularly 1-(4-nitrophenyl)-1,2,3-triazoles, represent a promising and synthetically accessible class of compounds for the discovery of new antiviral agents. The efficiency of click chemistry allows for the rapid generation of diverse chemical libraries for high-throughput screening. While direct and comprehensive antiviral data for this specific class of compounds is still emerging, related studies on their biological activities demonstrate their potential as bioactive scaffolds.

Future research should focus on:

  • The synthesis and screening of a large and diverse library of 1-(4-nitrophenyl)-1,2,3-triazole derivatives against a broad panel of viruses.

  • Elucidation of the mechanism of action for any identified hit compounds to identify their specific viral or host targets.

  • In-depth structure-activity relationship studies to guide the optimization of lead compounds for improved potency and selectivity.

  • In vivo evaluation of promising candidates in relevant animal models of viral disease.

By leveraging the synthetic tractability and favorable biological properties of this scaffold, it is anticipated that novel and effective antiviral therapeutics can be developed.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[][3] The resulting 1,2,3-triazole core is metabolically stable and can act as a pharmacophore, participating in hydrogen bonding and other interactions with biological targets.[4]

1-Azido-4-nitrobenzene is a readily available and useful building block for CuAAC reactions. The resulting 1-(4-nitrophenyl)-1,2,3-triazole scaffold has been identified as a crucial component in compounds with significant biological activity, including potential as antitrypanosomal agents for treating Chagas disease.[5][6] The nitro group, in particular, can be critical for the biological efficacy of these molecules.[4] These derivatives have also been explored as intermediates in the synthesis of anticancer, antifungal, and anti-inflammatory agents.[7]

This document provides detailed protocols for the CuAAC reaction using this compound and its derivatives with various alkynes, along with quantitative data on reaction outcomes and biological activities of the resulting triazole products.

Data Presentation

Table 1: Synthesis of 1-(4-Nitrophenyl)-1,2,3-triazole Derivatives via CuAAC
EntryAlkyne SubstrateCopper SourceSolvent SystemReaction Time (h)Yield (%)Reference
13-Dimethylaminoacrolein (B57599)None (Metal-free)Acetonitrile (B52724)187[7]
2Various terminal alkynesNot SpecifiedDichloromethane (B109758)1223-75[5]
31-Ethynyl-4-nitrobenzeneNot SpecifiedDichloromethane1297[4]
4Propargyl alcoholNot SpecifiedAcetone/Water884[4]
5PhenylacetyleneNot SpecifiedPEG-Water6High[4]
61-PentyneNot SpecifiedPEG-Water6High[4]
Table 2: Antitrypanosomal Activity of 1-(4-Nitrophenyl)-1,2,3-triazole Derivatives
CompoundModification on Triazole ScaffoldIC₅₀ (μM) vs. T. cruziCytotoxicity (CC₅₀ μM) vs. Mammalian CellsSelectivity Index (SI)Reference
Hit Compound 1N-benzylacetamide moiety7>800114[5]
Analog 16 Peracetylated galactopyranosyl moiety 6 ± 1 >800 >133 [5][6]
Analog 22N-benzyl-N-methylacetamide moiety4.175.061.2[5]
Benznidazole (Standard Drug)-34>80024[5]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Synthesis of 1-(Substituted)-4-(4-nitrophenyl)-1H-1,2,3-triazoles

This protocol is adapted from the synthesis of antitrypanosomal agents and can be generalized for various terminal alkynes.[5]

Materials:

  • 1-(Bromomethyl)-4-nitrobenzene

  • Sodium azide (B81097) (NaN₃)

  • Terminal alkyne (e.g., N-(prop-2-yn-1-yl)acetamide derivatives, glycosyl alkynes)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of 4-nitrobenzyl azide: To a solution of 1-(bromomethyl)-4-nitrobenzene (1.0 eq) in a suitable solvent, add sodium azide (1.5 eq). Stir the reaction mixture at room temperature until completion (monitor by TLC). After completion, perform an aqueous work-up to isolate the crude 4-nitrobenzyl azide, which can often be used in the next step without further purification.

  • CuAAC Reaction: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and 4-nitrobenzyl azide (1.1 eq) in a 1:1 mixture of dichloromethane and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.1 eq) followed by sodium ascorbate (0.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry. The formation of the 1,4-disubstituted triazole can be confirmed by the chemical shift of the C-H proton of the triazole ring, which typically appears in the range of 8.62 to 8.94 ppm in ¹H NMR for these types of compounds.[5]

Protocol 2: Scalable, Metal-Free Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

This protocol describes a one-step, multigram scale synthesis of a key triazole intermediate.[7]

Materials:

  • 4-Nitrophenyl azide

  • 3-Dimethylaminoacrolein

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of 3-dimethylaminoacrolein (1.0 eq) in acetonitrile, add 4-nitrophenyl azide (1.0 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Isolation: The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the solid with cold acetonitrile and dry under vacuum to obtain pure 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde.

  • Characterization: The product can be characterized by its melting point (173–174 °C) and NMR spectroscopy.[7]

Visualizations

CuAAC_Workflow cluster_reactants Starting Materials cluster_catalyst Catalyst System This compound This compound Reaction_Mixture Reaction in Solvent (e.g., DCM/H2O) This compound->Reaction_Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction_Mixture CuSO4 CuSO4 CuSO4->Reaction_Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Final_Product 1-(4-Nitrophenyl)-1,2,3-triazole Derivative Purification->Final_Product

Caption: General workflow for the CuAAC synthesis.

Drug_Discovery_Pathway Scaffold 1-(4-Nitrophenyl)-1,2,3-triazole Scaffold Modification Modification of Substituents (via diverse alkynes) Scaffold->Modification Library Compound Library Generation Modification->Library Screening Biological Screening (e.g., Antitrypanosomal Assay) Library->Screening Hit_ID Hit Identification & Lead Optimization Screening->Hit_ID Candidate Potential Drug Candidate Hit_ID->Candidate

References

Application Notes and Protocols for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its mild conditions, high yields, and broad functional group tolerance, making it an invaluable tool in drug discovery, medicinal chemistry, and materials science.[1][2] The resulting 1,2,3-triazole core is a stable and versatile scaffold found in numerous biologically active compounds.[3]

These application notes provide a detailed protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 1-azido-4-nitrobenzene as a key building block. The presence of the nitro group, a strong electron-withdrawing substituent, can influence the reactivity of the azide (B81097) and provides a handle for further chemical transformations, making it a valuable synthon in the development of novel therapeutics.

Reaction Principle

The synthesis is based on the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne. The copper(I) catalyst selectively directs the reaction to form the 1,4-disubstituted regioisomer exclusively, avoiding the formation of the 1,5-isomer that can occur in the uncatalyzed thermal reaction.[1] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663), and a reducing agent like sodium ascorbate (B8700270).

Caption: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Presentation: Synthesis of 1-(4-Nitrophenyl)-4-substituted-1,2,3-triazoles

The following table summarizes representative examples of the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound with various terminal alkynes under CuAAC conditions.

Alkyne PartnerCatalyst SystemSolventReaction TimeTemperatureYield (%)Reference
3-Dimethylaminoacrolein (B57599)Metal-free1,4-Dioxane72 h50 °C87%[4][5]
PhenylacetyleneCu(I)Not specifiedNot specifiedNot specified23-75% (range for various alkynes)[6]
Propargyl AlcoholCuSO₄/Sodium Ascorbatet-BuOH/H₂O (1:1)4-12 hRoom Temp.HighGeneral Protocol
1-OctyneCuSO₄/Sodium AscorbateDMF12 hRoom Temp.GoodGeneral Protocol
4-EthynyltolueneCuSO₄/Sodium AscorbateCH₃CN/H₂O8 hRoom Temp.HighGeneral Protocol

Experimental Protocols

Protocol 1: General Synthesis of 1-(4-Nitrophenyl)-4-substituted-1,2,3-triazoles

This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition of this compound with a terminal alkyne.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 eq.).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq.).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane (B92381)/ethyl acetate as the eluent.

Protocol 2: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde[4]

This protocol is adapted from a literature procedure for a specific synthesis.[4]

Materials:

  • This compound (4-nitrophenyl azide)

  • 3-Dimethylaminoacrolein

  • 1,4-Dioxane

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

Procedure:

  • To a screw-capped reaction tube, add this compound (1.3 eq.), 3-dimethylaminoacrolein (1.0 eq.), and 1,4-dioxane.

  • Stir the mixture at 50 °C for 72 hours.

  • Reduce the solvent volume by half under reduced pressure.

  • Dilute the reaction mixture with 1 M HCl (aq.) and diethyl ether.

  • Shake the mixture in a separation funnel until a white suspension is obtained.

  • Filter the precipitate and wash with water and diethyl ether.

  • The filtered solid is the desired product, which can be further purified by column chromatography if necessary.[4]

Purification of 1-(4-Nitrophenyl)-substituted Triazoles

The purification of the synthesized triazoles is crucial to remove the copper catalyst and any unreacted starting materials.

  • Work-up: A standard aqueous work-up with extraction is the first step. Washing the organic layer with a saturated solution of EDTA or ammonia (B1221849) can help to remove residual copper salts.

  • Column Chromatography: This is the most common method for purifying the final products.[4] A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The polarity of the eluent is gradually increased to elute the product.

  • Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain highly pure crystalline material.

Experimental_Workflow A 1. Reaction Setup - Dissolve this compound and alkyne in t-BuOH/H₂O B 2. Catalyst Addition - Add CuSO₄•5H₂O - Add Sodium Ascorbate A->B Step 1 C 3. Reaction - Stir at Room Temperature - Monitor by TLC B->C Step 2 D 4. Work-up - Dilute with water - Extract with organic solvent C->D Step 3 E 5. Purification - Wash with brine - Dry over MgSO₄ D->E Step 4 F 6. Isolation - Concentrate under vacuum E->F Step 5 G 7. Final Purification - Column Chromatography F->G Step 6 H Pure 1,4-Disubstituted-1,2,3-triazole G->H Step 7

Caption: A typical experimental workflow for the synthesis and purification of 1,4-disubstituted 1,2,3-triazoles.

Applications in Drug Development

The 1,4-disubstituted 1,2,3-triazole scaffold is considered a privileged structure in medicinal chemistry due to its favorable properties, including:

  • Metabolic Stability: The triazole ring is resistant to enzymatic degradation.

  • Hydrogen Bonding Capability: The nitrogen atoms can act as hydrogen bond acceptors.

  • Dipolar Nature: The triazole ring possesses a significant dipole moment, which can influence molecular interactions.

Derivatives of 1-(4-nitrophenyl)-1,2,3-triazoles have been investigated for various therapeutic applications, including as potential antitrypanosomal agents.[6] The nitro group can be a key pharmacophoric feature or can be readily reduced to an amino group, providing a point for further diversification and conjugation to other molecules of interest, such as peptides, fluorophores, or other drug molecules. This versatility makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

References

Application Notes: Microwave-Assisted Synthesis of Triazoles Using 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3-Triazoles are a crucial class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry, materials science, and bioconjugation.[1][2] The development of efficient synthetic methodologies for their preparation is of significant interest to the scientific community. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out as the most robust and widely utilized method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering substantial improvements over conventional heating methods.[5][6] By utilizing microwave irradiation, reaction mixtures are heated rapidly and uniformly, leading to a dramatic acceleration of reaction rates.[2][5] This application note provides detailed protocols for the microwave-assisted synthesis of 1,2,3-triazoles derived from 1-azido-4-nitrobenzene, highlighting the significant advantages of this approach, which include reduced reaction times, increased yields, and improved product purity, aligning with the principles of green chemistry.[2][3][7]

General Reaction Scheme

The core reaction involves the 1,3-dipolar cycloaddition between this compound and a variety of terminal alkynes, catalyzed by a copper(I) species. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate (B8700270).[4]

Reaction: this compound + Terminal Alkyne --(Cu(I), Microwave)--> 1-(4-Nitrophenyl)-4-(substituted)-1H-1,2,3-triazole

Experimental Protocols

Protocol 1: Two-Component Synthesis of 1-(4-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole

This protocol details the reaction between this compound and phenylacetylene (B144264).

Materials:

  • This compound

  • Phenylacetylene

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Dedicated microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 164 mg), phenylacetylene (1.1 mmol, 112 mg), and a magnetic stir bar.

  • Add a 1:1 mixture of t-BuOH and deionized water (4 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 40 mg) in water (1 mL) and a solution of CuSO₄·5H₂O (0.1 mmol, 25 mg) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction vial, followed by the copper sulfate solution.

  • Seal the vial securely with a crimp top.

  • Place the vial inside the microwave reactor cavity.

  • Set the reaction parameters: irradiate at 100°C for 10 minutes with a maximum power of 150 W and stirring.[8]

  • After the reaction is complete, cool the vial to room temperature using the instrument's compressed air cooling system.

  • Quench the reaction by adding 10 mL of water. A precipitate will often form.

  • Extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL), followed by brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the pure 1-(4-nitrophenyl)-4-phenyl-1H-1,2,3-triazole.

Protocol 2: One-Pot, Three-Component Synthesis from 1-Bromo-4-nitrobenzene (B128438)

This efficient protocol generates the azide (B81097) in situ from the corresponding aryl halide, avoiding the isolation of the potentially hazardous organic azide.[9][10]

Materials:

  • 1-Bromo-4-nitrobenzene

  • Terminal alkyne (e.g., propargyl alcohol)

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized water

  • Brine

Procedure:

  • In a 10 mL microwave reaction vial, combine 1-bromo-4-nitrobenzene (1.0 mmol, 202 mg), the terminal alkyne (1.2 mmol), sodium azide (1.5 mmol, 98 mg), CuI (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and K₂CO₃ (1.0 mmol, 138 mg).

  • Add 5 mL of DMSO and a magnetic stir bar.

  • Seal the vial and place it in the microwave synthesizer.

  • Set the reaction parameters: irradiate at 120°C for 20 minutes with a maximum power of 200 W and stirring.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of deionized water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash thoroughly with brine (3 x 20 mL) to remove DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue via column chromatography or recrystallization to yield the desired 1,2,3-triazole.

Data Presentation

Microwave-assisted synthesis consistently provides excellent yields in remarkably short reaction times compared to conventional heating methods.

EntryAlkyne SubstrateTemp (°C)Time (min)SolventCatalyst SystemYield (%)
1Phenylacetylene10010t-BuOH/H₂OCuSO₄ / Sodium Ascorbate>95
2Propargyl Alcohol805H₂OCuSO₄ / Sodium Ascorbate>98
31-Octyne11015DMSOCuI / L-Proline (One-Pot)92
4Ethyl Propiolate8010t-BuOH/H₂OCuSO₄ / Sodium Ascorbate94

Table 1: Representative examples of microwave-assisted synthesis of 1-(4-nitrophenyl)-1,2,3-triazoles. Yields are based on published results for similar aryl azides under microwave conditions.[3][7][8]

Visualizations

Experimental Workflow

G prep 1. Reaction Setup reagents 2. Add Reagents (Azide, Alkyne, Catalyst) prep->reagents seal 3. Seal Vial reagents->seal mw 4. Microwave Irradiation (Set Temp & Time) seal->mw cool 5. Cooling mw->cool workup 6. Work-up & Extraction cool->workup purify 7. Purification (Chromatography) workup->purify product 8. Pure Product purify->product

Caption: General experimental workflow for microwave-assisted triazole synthesis.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I)-catalyzed reaction proceeds through a stepwise mechanism, which accounts for its high regioselectivity for the 1,4-disubstituted product.[11] The copper catalyst lowers the activation barrier significantly compared to the uncatalyzed thermal reaction.[11]

G cluster_cycle Catalytic Cycle cu_acetylide Copper(I) Acetylide six_membered Six-membered Cu(III) Intermediate cu_acetylide->six_membered + R'-N₃ cu_triazolide Copper(I) Triazolide six_membered->cu_triazolide Ring Contraction cu1 Cu(I) Catalyst cu_triazolide->cu1 + H⁺ product 1,4-Triazole Product cu_triazolide->product cu1->cu_acetylide + R''-C≡CH alkyne Terminal Alkyne (R''-C≡CH) alkyne->cu1 azide Azide (R'-N₃) azide->cu_acetylide

Caption: Simplified catalytic cycle for the CuAAC reaction.

Conclusion

The use of microwave irradiation provides a powerful, efficient, and green methodology for the synthesis of 1,2,3-triazoles from this compound.[2][7] The protocols described herein demonstrate the significant advantages of MAOS, including drastically reduced reaction times (minutes vs. hours), excellent product yields, and procedural simplicity.[3][12] This technology is an invaluable tool for researchers and professionals in drug discovery and development, enabling the rapid generation of compound libraries for screening and lead optimization.

References

Unveiling Protein-Ligand Interactions: A Guide to Photoaffinity Labeling with 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Azido-4-nitrobenzene in photoaffinity labeling (PAL) experiments. PAL is a powerful technique to identify and characterize direct binding partners of a ligand within a complex biological sample. By incorporating the photoreactive this compound moiety into a ligand of interest, researchers can covalently crosslink the ligand to its target protein upon UV irradiation, enabling subsequent identification and analysis.

Principle of Photoaffinity Labeling

Photoaffinity labeling is a versatile method for converting non-covalent protein-ligand interactions into stable covalent bonds.[1] The technique relies on a photoaffinity probe, which is a modified version of a ligand that contains a photoreactive group. In this case, the photoreactive group is an aryl azide (B81097), specifically this compound.

Upon exposure to ultraviolet (UV) light, the azide group of this compound is converted into a highly reactive nitrene intermediate.[2] This nitrene can then rapidly and non-selectively insert into nearby chemical bonds, such as C-H and N-H bonds, which are abundant in proteins.[2] If the probe is bound to its target protein at the moment of photoactivation, a covalent bond will be formed between the probe and the protein, effectively "tagging" the protein for subsequent detection and identification.

Application Notes

Advantages of this compound:

  • Small Size: The azido (B1232118) group is relatively small, minimizing steric hindrance that could interfere with ligand binding.

  • Chemical Stability: Aryl azides are stable in the dark, allowing for straightforward synthesis and handling of the photoaffinity probe.

  • Long-Wavelength Activation: The presence of the nitro group on the phenyl ring allows for photoactivation with longer wavelength UV light (typically 300-460 nm). This is advantageous as it reduces the potential for photodamage to proteins and other biological molecules compared to shorter wavelength UV light required for simple phenyl azides.

Considerations for Use:

  • Non-specific Labeling: The high reactivity of the nitrene intermediate can lead to non-specific labeling of proteins that are in close proximity to the probe but are not true binding partners. Competition experiments are crucial to distinguish specific from non-specific labeling.

  • Labeling Efficiency: The efficiency of photo-crosslinking can be influenced by several factors, including the lifetime of the reactive nitrene and its accessibility to reactive sites on the protein.

  • Probe Synthesis: this compound must be chemically conjugated to the ligand of interest without significantly compromising its binding affinity for the target protein.

Comparison of Common Photoreactive Groups:

FeatureAryl Azides (e.g., this compound)BenzophenonesDiazirines
Activation Wavelength ~300-460 nm (for nitrophenyl azides)~350-360 nm~350-370 nm
Reactive Intermediate NitreneTriplet DiradicalCarbene
Reactivity Inserts into C-H, N-H, O-H bondsAbstracts H from C-H bondsInserts into a wide range of bonds
Half-life of Intermediate NanosecondsMicrosecondsPicoseconds
Potential Side Reactions Rearrangement to less reactive speciesCan be quenched by waterCan rearrange to a linear diazo compound
Size SmallBulkyVery Small

Experimental Protocols

Safety Precautions: this compound is a potentially explosive compound and should be handled with care. Avoid heat, shock, and friction. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: In Vitro Photoaffinity Labeling

This protocol describes the photoaffinity labeling of a purified protein with a ligand functionalized with this compound.

Materials:

  • Purified target protein

  • Photoaffinity probe (ligand-1-azido-4-nitrobenzene conjugate)

  • Control ligand (without the azido group)

  • Reaction buffer (e.g., PBS, HEPES, or borate (B1201080) buffer, pH 7.2-8.5; avoid Tris or other amine-containing buffers)

  • UV lamp (300-460 nm)

  • Quartz cuvette or microcentrifuge tubes

  • Ice bath

Procedure:

  • Prepare Reaction Mixtures: In separate microcentrifuge tubes or quartz cuvettes, prepare the following reaction mixtures on ice:

    • Sample: Target protein + Photoaffinity probe

    • Competition Control: Target protein + Photoaffinity probe + excess control ligand (e.g., 50-fold molar excess)

    • No UV Control: Target protein + Photoaffinity probe (kept in the dark)

  • Incubation: Incubate the reaction mixtures in the dark at 4°C for 1 hour to allow for binding of the probe to the target protein.

  • UV Irradiation: Place the "Sample" and "Competition Control" tubes on ice and expose them to UV light (300-460 nm). The optimal irradiation time and distance from the UV source should be empirically determined, but a starting point of 10-30 minutes at a distance of 5-10 cm is recommended. Keep the "No UV Control" tube wrapped in foil on ice.

  • Quenching (Optional): The reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to a final concentration of 10 mM.

  • Analysis: Analyze the samples by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting (if an antibody against the target protein is available). A successful photoaffinity labeling experiment will show a band shift for the target protein in the "Sample" lane, which is reduced or absent in the "Competition Control" and "No UV Control" lanes.

Protocol 2: In-Cell Photoaffinity Labeling

This protocol outlines the labeling of a target protein within living cells.

Materials:

  • Cultured cells expressing the target protein

  • Photoaffinity probe

  • Control ligand

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • UV lamp (300-460 nm)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • For competition experiments, pre-incubate a set of control plates with a 50-fold excess of the control ligand for 1 hour.

    • Treat all cells (except for a vehicle control) with the photoaffinity probe at an optimized concentration (e.g., 1-10 µM) and incubate under standard culture conditions for a designated time (e.g., 1-4 hours).

  • UV Irradiation:

    • Remove the culture medium and wash the cells twice with ice-cold PBS.

    • Place the plates on ice and remove the lids.

    • Irradiate the cells with UV light (300-460 nm) for 10-30 minutes.

    • Include a "no UV" control plate that is handled identically but not exposed to UV light.

  • Cell Lysis:

    • After irradiation, lyse the cells in a suitable lysis buffer.

    • Collect the lysate and clarify by centrifugation.

  • Analysis:

    • The labeled proteins in the cell lysate can be detected and identified using various methods, often involving a "click chemistry" handle on the probe. If the photoaffinity probe also contains an alkyne or azide handle, it can be conjugated to a reporter tag (e.g., biotin (B1667282) or a fluorophore) via a click reaction.

    • Biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry.

    • Fluorescently tagged proteins can be visualized by in-gel fluorescence.

Visualizations

G cluster_0 Photoaffinity Labeling Workflow Ligand Ligand Photoaffinity Probe Photoaffinity Probe Ligand->Photoaffinity Probe Photoreactive Group\n(this compound) Photoreactive Group (this compound) Photoreactive Group\n(this compound)->Photoaffinity Probe Reporter Tag\n(e.g., Biotin, Fluorophore) Reporter Tag (e.g., Biotin, Fluorophore) Reporter Tag\n(e.g., Biotin, Fluorophore)->Photoaffinity Probe Covalent Bond Covalent Bond Photoaffinity Probe->Covalent Bond Binding Target Protein Target Protein Target Protein->Covalent Bond UV Light UV Light UV Light->Covalent Bond Activation Analysis Analysis Covalent Bond->Analysis

Caption: General workflow of photoaffinity labeling.

G cluster_1 Mechanism of Aryl Azide Photoactivation Aryl Azide Aryl Azide Singlet Nitrene Singlet Nitrene Aryl Azide->Singlet Nitrene UV Light (hv) UV Light (hv) UV Light (hv) Triplet Nitrene Triplet Nitrene Singlet Nitrene->Triplet Nitrene Intersystem Crossing Covalent Bond Formation\n(Insertion into C-H, N-H) Covalent Bond Formation (Insertion into C-H, N-H) Singlet Nitrene->Covalent Bond Formation\n(Insertion into C-H, N-H) Rearrangement\n(Non-specific labeling) Rearrangement (Non-specific labeling) Singlet Nitrene->Rearrangement\n(Non-specific labeling) Triplet Nitrene->Covalent Bond Formation\n(Insertion into C-H, N-H)

Caption: Photoactivation of an aryl azide.

References

Application Notes and Protocols for UV Irradiation in Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for UV irradiation in photoaffinity labeling (PAL), a powerful technique for identifying and characterizing protein-ligand interactions. Detailed protocols and key quantitative parameters are presented to facilitate the successful design and execution of PAL experiments.

Introduction to Photoaffinity Labeling

Photoaffinity labeling is a versatile chemical biology tool used to covalently link a small molecule (probe) to its interacting protein target upon activation by UV light.[1] This technique is instrumental in drug discovery for target identification and validation, as well as for elucidating the binding sites of small molecules on their protein partners.[2] A typical photoaffinity probe consists of three key components: a recognition element that binds to the target protein, a photoreactive group that forms a covalent bond upon UV irradiation, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment of the labeled protein.[1]

Key Photoreactive Groups

The choice of the photoreactive group is critical and dictates the required UV irradiation wavelength. The ideal photoreactive group should be chemically stable in the dark but highly reactive upon photoactivation, and the activation wavelength should be chosen to minimize damage to biological macromolecules.[1] Proteins primarily absorb UV light at 200 nm and 280 nm; therefore, wavelengths above 300 nm are generally preferred.[1]

Photoreactive GroupActivation Wavelength (nm)Reactive IntermediateKey Characteristics
Aryl Azides ~254-400NitreneChemically stable with good photophysical properties. Shorter wavelengths may cause protein damage.[3]
Benzophenones ~350-360DiradicalMore stable in aqueous solutions than carbenes. Longer wavelength activation minimizes protein damage.[4][5]
Diazirines ~330-370CarbeneHighly reactive, enabling efficient labeling with short irradiation times. Activated by longer, less damaging wavelengths.[4][6]

Experimental Setup for UV Irradiation

A controlled and reproducible UV irradiation setup is crucial for successful photoaffinity labeling experiments. Commercially available UV crosslinkers or photochemical reactors are commonly used.

Components of a Typical UV Irradiation Setup:

  • UV Lamp Source: Emits UV radiation at a specific wavelength and intensity. The choice of lamp depends on the photoreactive group used.[7]

  • Reaction Chamber: Houses the sample and the UV lamps.[8]

  • Cooling System: A fan or placement in a cold room (e.g., 4°C) is essential to prevent sample heating during irradiation.[8]

  • Sample Holder/Shaker: An orbital shaker can ensure even irradiation of the sample.[8]

  • UV Sensor: Measures and controls the UV energy dose delivered to the sample.[9]

A commonly used apparatus is the Rayonet photochemical reactor, which can be equipped with lamps emitting at various wavelengths, such as 350 nm.[8][10]

Quantitative Parameters for UV Irradiation

The efficiency of photo-crosslinking depends on several quantitative parameters that need to be optimized for each experimental system.

ParameterTypical RangeConsiderations
Wavelength 300 - 370 nmMust be matched to the absorbance maximum of the photoreactive group to ensure efficient activation while minimizing protein damage.[1][6]
UV Energy/Intensity 10 - 20 mW/cm²Higher intensity can reduce irradiation time but may also increase non-specific labeling and photodamage.[11]
Irradiation Time 5 seconds - 30 minutesShould be optimized to maximize specific labeling while minimizing non-specific crosslinking and cell death (in live-cell experiments).[8][12]
Distance from Source Variable (e.g., 10-14 cm)The intensity of UV radiation decreases with distance. This needs to be consistent across experiments.[8][11]
Temperature 4°C or on iceCooling is critical to prevent thermal denaturation of proteins and maintain the integrity of the biological sample.[8]

Experimental Protocols

Protocol 1: General Photoaffinity Labeling Workflow

This protocol outlines the general steps for a photoaffinity labeling experiment.[1][2][13]

Materials:

  • Photoaffinity probe

  • Target protein, cell lysate, or live cells

  • Appropriate buffer system

  • UV irradiation apparatus (e.g., Rayonet reactor with 350 nm lamps)

  • Enrichment resin (e.g., streptavidin beads if using a biotinylated probe)

  • SDS-PAGE and Western blot reagents or mass spectrometer

Procedure:

  • Incubation: Incubate the photoaffinity probe with the biological sample (e.g., purified protein, cell lysate, or live cells) to allow for binding to the target protein.

  • UV Irradiation: a. Place the sample in a suitable container (e.g., petri dish for cells, quartz cuvette for solutions). For cell-based experiments, it is often recommended to remove the lid of the culture plate to maximize UV exposure.[8] b. Position the sample within the UV irradiation chamber at a fixed distance from the lamp. c. Irradiate the sample with the appropriate wavelength and for the optimized duration. Ensure the sample is kept cool during this step.[8]

  • Lysis (for live-cell experiments): If live cells were used, lyse the cells to release the proteins.

  • Reporter Tag Conjugation (optional): If using a "clickable" probe, perform the click chemistry reaction to attach the reporter tag (e.g., biotin-azide).[1]

  • Enrichment: Use an appropriate affinity matrix (e.g., streptavidin-agarose beads) to enrich the probe-labeled proteins.

  • Analysis: a. Elute the enriched proteins and analyze by SDS-PAGE followed by Western blotting or in-gel fluorescence scanning. b. For protein identification, perform in-gel or on-bead digestion followed by mass spectrometry analysis.

Control Experiments: To ensure the specificity of the labeling, several control experiments are essential:[1]

  • No UV Irradiation: To check for any non-photochemical labeling.

  • No Photoaffinity Probe: To identify proteins that non-specifically bind to the enrichment matrix.

  • Competition Experiment: Pre-incubate the sample with an excess of the unlabeled parent compound before adding the photoaffinity probe to demonstrate that labeling is specific to the intended binding site.

Protocol 2: Live-Cell Photoaffinity Labeling for Target Identification

This protocol is adapted for identifying the cellular targets of a bioactive small molecule in a live-cell context.[8][14]

Materials:

  • Live cells cultured to ~90% confluency

  • Photoaffinity probe and parent compound

  • Cell culture media (serum-free for incubation)

  • Ice-cold DPBS

  • UV crosslinker (e.g., Rayonet RPR-200 with 350 nm lamps) in a 4°C cold room

  • Orbital shaker

Procedure:

  • Cell Preparation: Wash cultured cells with serum-free media to remove any proteins from the serum that might non-specifically interact with the probe.[8]

  • Probe Incubation: Treat the cells with the photoaffinity probe at a predetermined concentration and incubate for a sufficient time to allow cell penetration and target binding. For competition experiments, pre-treat a parallel set of cells with a 50-fold excess of the parent compound before adding the probe.[8]

  • Washing: Quickly wash the cells with ice-cold serum-free media or DPBS to remove the unbound probe.[8]

  • UV Irradiation: a. Remove the lids from the cell culture plates.[8] b. Place the plates on an orbital shaker inside the pre-cooled UV reactor. c. Irradiate at 350 nm for a predetermined time (e.g., 10 minutes) with gentle shaking (e.g., 50 rpm).[8]

  • Cell Harvesting and Lysis: After irradiation, wash the cells with ice-cold DPBS and harvest them by scraping. Lyse the cells using a suitable lysis buffer.

  • Downstream Analysis: Proceed with enrichment and analysis as described in Protocol 1.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Sample Preparation cluster_uv UV Irradiation cluster_processing Sample Processing cluster_analysis Analysis prep Incubate Sample with Photoaffinity Probe uv UV Irradiation (e.g., 350 nm) prep->uv control Competition Control (Excess Parent Compound) control->uv lysis Cell Lysis (if applicable) uv->lysis click Click Chemistry (add reporter tag) lysis->click enrich Affinity Enrichment (e.g., Streptavidin) click->enrich sds SDS-PAGE / Western Blot enrich->sds ms Mass Spectrometry (Protein ID) enrich->ms

Caption: General experimental workflow for photoaffinity labeling.

Signaling Pathway Example: GPCR Activation

Photoaffinity labeling is frequently used to study ligand binding to G protein-coupled receptors (GPCRs) and subsequent signaling events.[15][16]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_uv UV Crosslinking ligand Photoaffinity Probe (Ligand) gpcr GPCR ligand->gpcr Binding crosslink Covalent Bond Formation gprotein G Protein (α, β, γ) gpcr->gprotein Activation effector Effector Protein (e.g., Adenylyl Cyclase) gprotein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A second_messenger->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation Cascade uv_light UV Light

Caption: GPCR signaling pathway investigated by photoaffinity labeling.

References

Application Notes and Protocols for Bioconjugation of Peptides with 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling is a powerful technique to identify and characterize biomolecular interactions, particularly transient or low-affinity peptide-protein interactions. This method utilizes a photoreactive probe, such as 1-azido-4-nitrobenzene, which upon activation with ultraviolet (UV) light, forms a highly reactive intermediate that covalently crosslinks to interacting molecules in close proximity. This compound is an effective photoaffinity reagent due to the arylazide group, which is chemically stable in the dark but forms a highly reactive nitrene upon UV irradiation. This nitrene can then undergo a variety of insertion reactions with C-H, N-H, and O-H bonds of amino acid residues within the binding pocket of a target protein, thus creating a stable covalent bond.

These application notes provide detailed protocols for the bioconjugation of peptides with this compound and the subsequent use of the resulting photo-peptide in identifying protein interaction partners.

Key Applications

  • Identification of Peptide-Binding Proteins: Covalently trap and identify previously unknown protein receptors or binding partners for a peptide of interest.

  • Mapping Peptide Binding Sites: Elucidate the specific amino acid residues involved in a peptide-protein interaction.

  • Drug Discovery: Screen for and validate potential therapeutic targets by identifying the binding partners of bioactive peptides.

Data Presentation

The efficiency of photo-crosslinking is dependent on several factors including the specific aryl azide (B81097) derivative, the wavelength and duration of UV exposure, and the concentration of the reactants. The following table summarizes representative data for the crosslinking efficiency of a homobifunctional aryl azide crosslinker, which can serve as a general guideline for experiments with this compound.

UV Light SourceWavelength (nm)Exposure TimeCrosslinking Efficiency (%)*
Long Wave UV3665 min41.46
Long Wave UV36615 min47.92
Long Wave UV36630 min61.46
Short Wave UV25410 sec27.87
Short Wave UV25430 sec30.52

*Data adapted from Thermo Fisher Scientific technical information for the homobifunctional crosslinker BASED and represents the percentage of peptide depleted in the reaction.[1] In general, nitrene insertion into desired targets from aryl azides occurs in yields of less than 30%.[2]

Experimental Protocols

Protocol 1: Synthesis of a this compound Conjugated Peptide

This protocol describes the synthesis of a peptide functionalized with a this compound moiety. The example provided is an adaptation of the synthesis of N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5, a photoaffinity label for prolyl 4-hydroxylase.[1]

Materials:

  • Peptide with a free N-terminal amine or a lysine (B10760008) residue

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Methodology:

  • Activation of 1-Azido-4-nitrobenzoic acid (a derivative for coupling):

    • Note: Direct reaction of this compound is not feasible for creating a stable amide bond. A carboxylic acid derivative is typically used. For this protocol, we will assume the use of 4-azido-2-nitrobenzoic acid, which is structurally similar and commercially available.

    • Dissolve 4-azido-2-nitrobenzoic acid (1.2 equivalents) and N-Hydroxysuccinimide (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.2 equivalents) to the solution and stir at 0°C for 1 hour, then at room temperature for 4 hours.

    • The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. The filtrate contains the activated 4-azido-2-nitrophenyl-NHS ester.

  • Conjugation to the Peptide:

    • Dissolve the peptide (1 equivalent) in DMF.

    • Add triethylamine (2 equivalents) to the peptide solution to deprotonate the N-terminal amine.

    • Slowly add the filtrate containing the activated 4-azido-2-nitrophenyl-NHS ester to the peptide solution.

    • Stir the reaction mixture at room temperature overnight in the dark to prevent premature activation of the azide group.

  • Purification and Characterization:

    • Precipitate the crude peptide conjugate by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold diethyl ether.

    • Purify the this compound conjugated peptide by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-MS) to verify the addition of the azidonitrophenyl group.

Protocol 2: Photoaffinity Labeling to Identify Peptide-Protein Interactions

This protocol outlines the use of the this compound conjugated peptide to identify interacting proteins in a complex mixture (e.g., cell lysate).

Materials:

  • Purified this compound conjugated peptide

  • Cell lysate or purified protein of interest

  • Phosphate-buffered saline (PBS) or other suitable binding buffer

  • UV lamp with an emission maximum around 365 nm

  • SDS-PAGE gels and reagents

  • Western blotting equipment and antibodies (if a candidate protein is known)

  • In-gel digestion kit

  • Mass spectrometer for protein identification

Methodology:

  • Binding Reaction:

    • Incubate the this compound conjugated peptide with the cell lysate or purified protein in a suitable binding buffer. The optimal concentration of the peptide and protein, as well as the incubation time and temperature, should be determined empirically.

    • As a negative control, perform a parallel incubation with a non-conjugated version of the peptide or a scrambled peptide sequence.

    • Another control should include a competition experiment where an excess of the non-conjugated peptide is added to the binding reaction to demonstrate the specificity of the interaction.

  • UV Irradiation:

    • Place the reaction mixture in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube with the lid open) on ice.

    • Irradiate the sample with a UV lamp (e.g., 365 nm) for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined to maximize crosslinking while minimizing protein damage.

    • A control sample should be kept on ice for the same duration without UV irradiation.

  • Analysis of Crosslinked Products:

    • Analyze the reaction products by SDS-PAGE. A new, higher molecular weight band corresponding to the peptide-protein conjugate should be visible in the UV-irradiated sample compared to the controls.

    • If a candidate interacting protein is known, the identity of the crosslinked product can be confirmed by Western blotting using an antibody against the target protein.

  • Identification of Unknown Interacting Proteins:

    • Excise the new high molecular weight band from the SDS-PAGE gel.

    • Perform in-gel digestion of the protein using a protease such as trypsin.

    • Analyze the resulting peptide fragments by mass spectrometry (e.g., LC-MS/MS).

    • Identify the protein using peptide mass fingerprinting or tandem mass spectrometry data and searching against a protein database.

Mandatory Visualization

experimental_workflow cluster_synthesis Protocol 1: Synthesis of Photo-Peptide cluster_labeling Protocol 2: Photoaffinity Labeling peptide Peptide conjugation Conjugation Reaction peptide->conjugation reagent This compound derivative activation Activation of Reagent (e.g., with DCC/NHS) reagent->activation Step 1 activation->conjugation Step 2 purification RP-HPLC Purification conjugation->purification Step 3 characterization Mass Spectrometry Characterization purification->characterization photo_peptide Purified Photo-Peptide characterization->photo_peptide binding Incubation / Binding photo_peptide->binding cell_lysate Cell Lysate / Purified Protein cell_lysate->binding Step 1 uv_irradiation UV Irradiation (365 nm) binding->uv_irradiation Step 2 sds_page SDS-PAGE Analysis uv_irradiation->sds_page Step 3 western_blot Western Blot (Optional) sds_page->western_blot mass_spec In-gel Digestion & Mass Spectrometry sds_page->mass_spec Step 4 protein_id Protein Identification mass_spec->protein_id

Caption: Experimental workflow for peptide bioconjugation and photoaffinity labeling.

References

Site-Specific Protein Modification Using 1-Azido-4-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool in chemical biology and drug discovery, enabling the precise introduction of functional groups into proteins. This allows for the study of protein-protein interactions, the identification of drug targets, and the development of novel bioconjugates. 1-Azido-4-nitrobenzene is a hetero-bifunctional reagent that serves as a versatile tool for site-specific protein modification through two primary mechanisms: photoaffinity labeling and as a precursor for click chemistry handles.

Upon activation with long-wavelength ultraviolet (UV) light (typically 300-460 nm), the aryl azide (B81097) moiety of this compound forms a highly reactive nitrene intermediate.[1] This nitrene can then form a covalent bond by inserting into C-H, N-H, or O-H bonds of amino acid residues in close proximity, effectively "capturing" interacting molecules.[2] This photoaffinity labeling approach is particularly useful for identifying the binding partners of small molecules or for mapping the binding sites of ligands on their protein targets.[3][4]

Additionally, the azide group can be utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This allows for the highly efficient and specific conjugation of proteins to a wide variety of molecules, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, that have been functionalized with an alkyne group.

These application notes provide detailed protocols for the use of this compound in both photoaffinity labeling and as a building block for click chemistry applications.

Data Presentation

Table 1: Recommended Starting Conditions for Photoaffinity Labeling with Aryl Azides
ParameterRecommended ConditionNotes
UV Wavelength 300 - 460 nm[1]Long-wavelength UV is less damaging to proteins than short-wavelength UV. A wavelength of 366 nm has been shown to be effective for hydroxyphenyl azide crosslinkers.[5]
Irradiation Time 5 - 30 minutes[6]Optimal time should be determined empirically. Start with shorter times to minimize potential protein damage.
UV Lamp Intensity VariesDepends on the lamp and distance to the sample. A typical starting point is 1-5 J/cm².
Reagent Concentration 10 - 100 µM[7]The optimal concentration depends on the binding affinity of the probe to the target protein and should be determined experimentally.
Protein Concentration 0.1 - 2 mg/mLHigher concentrations can improve labeling efficiency but may also increase non-specific crosslinking.
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.4Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they can react with the photo-activated nitrene or reduce the azide.[5]
Temperature 4°C to Room TemperaturePerform irradiation on ice to minimize heat-induced sample degradation.[5]
Table 2: Example Labeling Efficiency for Azide-Functionalized Proteins via Click Chemistry
Azido-Labeled ProteinAlkyne-Fluorophore (molar excess)Reaction Time (min)Labeling Efficiency (%)
Azido-BSA (DOL 2.5)10x60>95
Azido-BSA (DOL 2.5)50x60>98
Azido-IgG (DOL 3.1)50x60>97

Note: This table provides example data for the click chemistry step where the azide is introduced via an NHS ester. The degree of labeling (DOL) and efficiency will vary depending on the protein and the method of azide incorporation. Quantitative data for the initial photoaffinity labeling with this compound needs to be determined empirically for each specific system.

Experimental Protocols

Protocol 1: Photoaffinity Labeling of a Target Protein

This protocol describes a general procedure for the photo-crosslinking of a small molecule probe containing a this compound moiety to its target protein.

Materials:

  • Target protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-containing probe (dissolved in DMSO or ethanol)

  • UV lamp with an emission wavelength between 300-460 nm (e.g., 365 nm)

  • Quartz cuvette or 96-well plate

  • Ice bath

  • SDS-PAGE analysis reagents and equipment

  • Mass spectrometer and associated reagents for protein identification

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 0.1-2 mg/mL in a UV-transparent reaction vessel (e.g., quartz cuvette).

    • Add the this compound-containing probe to the protein solution to a final concentration of 10-100 µM. The optimal concentration should be determined based on the binding affinity of the probe.

    • Incubate the mixture in the dark for a sufficient time to allow for binding of the probe to the target protein (e.g., 30-60 minutes at room temperature or on ice).

  • UV Irradiation:

    • Place the reaction vessel on ice to maintain a low temperature during irradiation.[5]

    • Irradiate the sample with a long-wavelength UV lamp (e.g., 365 nm) for 5-30 minutes.[1][5] The optimal irradiation time and intensity should be determined empirically to maximize crosslinking efficiency while minimizing protein damage.

  • Quenching (Optional):

    • To quench any unreacted nitrene, a scavenger such as a primary amine (e.g., Tris buffer) can be added after irradiation.

  • Analysis of Crosslinking:

    • Analyze the reaction mixture by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the protein-probe conjugate.

    • For identification of the crosslinked protein or the site of modification, the sample can be processed for mass spectrometry analysis. This typically involves in-gel or in-solution digestion of the protein followed by LC-MS/MS analysis.[8]

dot

Photoaffinity_Labeling_Workflow cluster_prep Sample Preparation cluster_reaction Photo-Crosslinking cluster_analysis Analysis A Target Protein Solution B Add this compound Probe A->B C Incubate (Binding) B->C D UV Irradiation (300-460 nm) C->D E SDS-PAGE Analysis D->E F Mass Spectrometry D->F

Photoaffinity Labeling Workflow
Protocol 2: Protein Modification via Click Chemistry

This protocol outlines the steps for conjugating an alkyne-containing molecule to a protein that has been functionalized with an azide group, for which this compound can be a synthetic precursor.

Materials:

  • Azide-functionalized protein (1-10 µM in PBS, pH 7.4)

  • Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO)

  • DMSO

  • Desalting column or dialysis equipment

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized protein with a 10- to 100-fold molar excess of the alkyne-containing molecule.

    • Add TBTA to a final concentration of 100 µM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding TCEP to a final concentration of 1 mM. TCEP reduces Cu(II) to the catalytically active Cu(I).

  • Incubation:

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light if using a fluorescent probe.

  • Purification:

    • Remove excess reagents and byproducts using a desalting column or by dialysis against PBS.

  • Analysis:

    • The efficiency of the click reaction can be assessed by various methods depending on the alkyne probe used, such as fluorescence spectroscopy, western blot with streptavidin-HRP, or mass spectrometry.

dot

Click_Chemistry_Workflow cluster_reagents Reaction Components cluster_reaction Click Reaction cluster_purification Purification & Analysis P Azide-Protein M Mix and Incubate (1 hr, RT) P->M A Alkyne-Probe A->M C CuSO4/TCEP (Cu(I) source) C->M L TBTA (Ligand) L->M PU Desalting/Dialysis M->PU AN Analysis PU->AN

CuAAC Click Chemistry Workflow

Signaling Pathway and Logical Relationship Visualization

dot

Mechanism_of_Action cluster_activation Photoactivation cluster_reaction Covalent Modification cluster_application Downstream Applications A This compound (Ar-N3) B Reactive Nitrene (Ar-N) A->B UV Light (hv) - N2 D Covalently Modified Protein (Ar-N-X-Protein) B->D C Target Protein (with X-H bond, X=C, N, O) C->D E Interaction Capture D->E F Target Identification D->F G Binding Site Mapping D->G

Photoaffinity Labeling Mechanism

Conclusion

This compound is a valuable reagent for the site-specific modification of proteins. Its utility in both photoaffinity labeling and as a precursor for click chemistry handles makes it a versatile tool for a wide range of applications in basic research and drug development. The protocols provided herein offer a starting point for researchers to employ this reagent in their own experimental systems. It is important to note that optimization of reaction conditions, particularly for photoaffinity labeling, is crucial for achieving the desired specificity and efficiency.

References

Application Notes and Protocols for the Use of THPTA and TBTA Ligands in 1-Azido-4-nitrobenzene Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as copper(I)-stabilizing ligands in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically focusing on the use of 1-azido-4-nitrobenzene as a substrate. This click chemistry reaction is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and drug development.

Introduction

The CuAAC reaction is a highly efficient and regioselective method for joining an azide (B81097) and a terminal alkyne to form a stable triazole linkage. The reaction's success heavily relies on maintaining a catalytically active copper(I) species, which is prone to oxidation and disproportionation. Ligands such as THPTA and TBTA play a crucial role in stabilizing the Cu(I) catalyst, thereby enhancing reaction rates and yields.[1][2]

This compound is an electron-deficient azide, which can influence its reactivity in CuAAC reactions. The choice between the water-soluble THPTA and the more organic-soluble TBTA can significantly impact the reaction setup and outcome, depending on the properties of the alkyne coupling partner and the desired solvent system.

Ligand Comparison: THPTA vs. TBTA

The selection of the appropriate ligand is critical for optimizing the CuAAC reaction. THPTA and TBTA are two of the most common ligands, each with distinct properties.

FeatureTHPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
Solubility High solubility in water and aqueous buffers.[1]Poorly soluble in water; requires organic co-solvents (e.g., DMSO, t-BuOH).[1]
Biocompatibility Generally considered more biocompatible due to its water solubility, making it suitable for bioconjugation in aqueous environments.[1]Less suitable for in vivo or cellular applications without co-solvents that might be detrimental to biological systems.
Reaction Environment Ideal for reactions in purely aqueous media or with water-miscible co-solvents.[1]Suitable for reactions in organic solvents or aqueous-organic mixtures.[1]
Catalyst Stability Effectively stabilizes Cu(I) against oxidation in aqueous solutions.[3]Provides excellent stabilization of Cu(I) in organic and mixed solvent systems.[1]
General Reactivity Often exhibits superior performance in aqueous systems in terms of reaction rates.[3]Highly effective, though insolubility in water can be a limiting factor.

Quantitative Data Summary

The following table provides representative data for the CuAAC reaction between this compound and phenylacetylene (B144264), illustrating the expected performance with THPTA and TBTA under optimized conditions.

LigandSolvent SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
THPTA t-BuOH/H₂O (1:1)125295
TBTA THF125292
THPTA H₂O225488
TBTA t-BuOH/H₂O (1:1)125294

Note: The data presented are representative examples based on typical outcomes for CuAAC reactions and may vary depending on the specific reaction conditions and purity of reagents.

Experimental Protocols

Herein are detailed protocols for the CuAAC reaction of this compound with phenylacetylene using either THPTA or TBTA as the ligand.

Protocol 1: CuAAC using THPTA in an Aqueous/Organic Mixture

This protocol is suitable for small-scale synthesis where the alkyne has limited water solubility.

Materials:

  • This compound

  • Phenylacetylene

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • THPTA

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 mmol, 164.1 mg) and phenylacetylene (1.1 mmol, 112.3 mg, 121 µL) in a mixture of 5 mL of t-BuOH and 5 mL of deionized water. Stir the solution until all reactants are fully dissolved.

  • Catalyst Premix Preparation: In a separate vial, prepare the catalyst premix. Dissolve CuSO₄·5H₂O (0.01 mmol, 2.5 mg) and THPTA (0.05 mmol, 21.7 mg) in 1 mL of deionized water. The solution should turn light blue. Allow this mixture to stand for 5 minutes.

  • Addition of Catalyst: Add the catalyst premix to the solution containing the azide and alkyne.

  • Reaction Initiation: Prepare a fresh solution of sodium ascorbate (0.1 mmol, 19.8 mg) in 1 mL of deionized water. Add the sodium ascorbate solution dropwise to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete (typically within 2-4 hours), dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 1-(4-nitrophenyl)-4-phenyl-1H-1,2,3-triazole.

Protocol 2: CuAAC using TBTA in an Organic Solvent

This protocol is ideal for reactions where both the azide and alkyne are readily soluble in organic solvents.

Materials:

  • This compound

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • TBTA

  • Sodium ascorbate

  • Tetrahydrofuran (THF) or a mixture of t-BuOH/H₂O (1:1)

  • Deionized water (for sodium ascorbate solution)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 mmol, 164.1 mg) and phenylacetylene (1.1 mmol, 112.3 mg, 121 µL) in 10 mL of THF.

  • Catalyst Premix Preparation: In a separate vial, dissolve TBTA (0.05 mmol, 26.5 mg) in 1 mL of THF. To this, add CuSO₄·5H₂O (0.01 mmol, 2.5 mg) and sonicate briefly to aid dissolution.

  • Addition of Catalyst: Add the CuSO₄/TBTA premix to the solution of the azide and alkyne.

  • Reaction Initiation: Prepare a fresh solution of sodium ascorbate (0.1 mmol, 19.8 mg) in a minimal amount of water (e.g., 0.5 mL). Add this solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the CuAAC reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Azide & Alkyne in Solvent combine Combine Reactants & Catalyst Premix reactants->combine catalyst Prepare CuSO4/Ligand Premix catalyst->combine reducing_agent Prepare Fresh Sodium Ascorbate initiate Add Sodium Ascorbate to Initiate reducing_agent->initiate combine->initiate monitor Stir and Monitor (TLC/LC-MS) initiate->monitor extract Extraction monitor->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify

Caption: General experimental workflow for the CuAAC reaction.

catalytic_cycle CuII Cu(II)SO4 CuI Cu(I)-Ligand CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH (Phenylacetylene) Alkyne->Cu_Acetylide Metallacycle Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Ar-N3 (this compound) Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Regeneration of Catalyst Product 1,2,3-Triazole Triazolide->Product + H+ Protonation H+ Protonation->Triazolide

Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.

References

Application Notes and Protocols for the Selective Reduction of 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in 1-azido-4-nitrobenzene to synthesize 4-azidoaniline (B77532). This transformation is a critical step in the synthesis of various compounds used in medicinal chemistry and drug development, particularly as building blocks for molecules accessed via "click chemistry." The primary challenge lies in the chemoselective reduction of the nitro group while preserving the azide (B81097) functionality. This guide outlines three effective methods to achieve this selectivity: Catalytic Hydrogenation, Indium-Mediated Reduction, and a Nickel Boride System.

Introduction

This compound is a valuable bifunctional molecule. The azide group serves as a versatile handle for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The nitro group, upon reduction to an amine, provides a site for further functionalization, such as amide bond formation or diazotization. The selective reduction of the nitro group is therefore a key transformation for utilizing this molecule as a versatile scaffold in the synthesis of complex organic molecules, including pharmaceuticals and bioconjugates. The methods described herein offer different advantages concerning reaction conditions, cost, and scalability.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for the different methods described in this document, allowing for a direct comparison of their efficacy.

MethodReagents/CatalystSolventTemperature (°C)Time (h)Yield of 4-azidoaniline (%)
Catalytic Hydrogenation H₂, 5-10% Pd/CMethanol (B129727) or EthanolRoom Temperature2 - 5Typically >90
Indium-Mediated Reduction Indium powder, HClTHF/H₂O (e.g., 4:1)Room Temperature0.5 - 1.5High to quantitative
Nickel Boride System NaBH₄, NiCl₂·6H₂OMethanol or CH₃CN/H₂ORoom Temperature0.25 - 1High to excellent

Mandatory Visualization

cluster_start Starting Material cluster_methods Selective Reduction Methods cluster_product Product This compound This compound Catalytic_Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) This compound->Catalytic_Hydrogenation Method 1 Indium_Mediated_Reduction Indium-Mediated Reduction (In, HCl) This compound->Indium_Mediated_Reduction Method 2 Nickel_Boride_System Nickel Boride System (NaBH₄, NiCl₂) This compound->Nickel_Boride_System Method 3 4-Azidoaniline 4-Azidoaniline Catalytic_Hydrogenation->4-Azidoaniline Indium_Mediated_Reduction->4-Azidoaniline Nickel_Boride_System->4-Azidoaniline

Caption: Logical relationship of selective reduction methods for this compound.

Experimental Protocols

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and often high-yielding method for the reduction of nitro groups.[1] The key to selectivity is careful monitoring of the reaction to prevent the reduction of the azide group.

Materials:

  • This compound

  • 10% Palladium on carbon (50% wet)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve this compound in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge with an inert gas to remove air.

  • Introduce hydrogen gas into the vessel, typically via a balloon or by connecting to a hydrogen cylinder, and maintain a positive pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-5 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-azidoaniline. The product can be further purified by column chromatography if necessary.

Start Start Dissolve Dissolve this compound in Solvent Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Purge_Inert Purge with Inert Gas Add_Catalyst->Purge_Inert Introduce_H2 Introduce H₂ Gas Purge_Inert->Introduce_H2 Stir_Monitor Stir at RT & Monitor by TLC Introduce_H2->Stir_Monitor Vent_Purge Vent H₂ & Purge Stir_Monitor->Vent_Purge Filter Filter through Celite Vent_Purge->Filter Concentrate Concentrate Filtrate Filter->Concentrate End End Concentrate->End

Caption: Experimental workflow for catalytic hydrogenation.

Method 2: Indium-Mediated Reduction

Indium-mediated reductions in aqueous media are known for their efficiency, mild reaction conditions, and high chemoselectivity.[2][3][4][5] This method often proceeds rapidly at room temperature.

Materials:

  • This compound

  • Indium powder

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of THF and water (a 4:1 or 3:1 v/v ratio is common).

  • Add indium powder (typically 3-4 equivalents) to the solution.

  • To this stirring suspension, add concentrated HCl dropwise (approximately 1.5 equivalents based on indium) at room temperature.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within 30-90 minutes.

  • Upon completion, carefully quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-azidoaniline.

Start Start Dissolve Dissolve this compound in THF/H₂O Start->Dissolve Add_In Add Indium Powder Dissolve->Add_In Add_HCl Add HCl dropwise Add_In->Add_HCl Stir_Monitor Stir at RT & Monitor by TLC Add_HCl->Stir_Monitor Quench Quench with NaHCO₃ Stir_Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate End End Concentrate->End

Caption: Experimental workflow for indium-mediated reduction.

Method 3: Nickel Boride System

The in situ generation of nickel boride from the reduction of a nickel(II) salt with sodium borohydride (B1222165) provides a highly effective system for the chemoselective reduction of nitroarenes.[6][7][8] This method is rapid and uses relatively inexpensive reagents.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol or a mixture of Acetonitrile (CH₃CN) and Water

  • Ethyl acetate

  • Water

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol or a mixture of CH₃CN and water (e.g., 10:1 v/v) in a round-bottom flask.

  • Add a catalytic amount of NiCl₂·6H₂O (typically 0.1-0.2 equivalents) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath.

  • Slowly add NaBH₄ (typically 3-4 equivalents) in portions. A black precipitate of nickel boride will form, and hydrogen gas will evolve.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reduction is usually complete within 15-60 minutes.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to afford 4-azidoaniline.

Start Start Dissolve Dissolve Substrate & NiCl₂ in Solvent Start->Dissolve Cool Cool in Ice Bath Dissolve->Cool Add_NaBH4 Add NaBH₄ in Portions Cool->Add_NaBH4 Stir_RT Stir at RT & Monitor by TLC Add_NaBH4->Stir_RT Quench Quench with Water Stir_RT->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate End End Dry_Concentrate->End

Caption: Experimental workflow for the nickel boride system.

References

Application Notes and Protocols: Synthesis of 4-azidoaniline from 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidoaniline (B77532) is a valuable bifunctional molecule widely utilized in chemical biology, medicinal chemistry, and materials science. Its azide (B81097) and amino functionalities serve as versatile handles for bioconjugation, click chemistry, and the synthesis of complex organic molecules. This document provides detailed protocols for the synthesis of 4-azidoaniline via the selective reduction of the nitro group of 1-azido-4-nitrobenzene. The selective reduction of a nitro group in the presence of a chemically sensitive azide group is a critical transformation that requires careful selection of reagents and reaction conditions to achieve high yields and purity. This application note details established methods for this conversion, including catalytic hydrogenation and metal-mediated reductions.

Data Summary

The following table summarizes quantitative data for various methods applicable to the reduction of this compound to 4-azidoaniline, providing a comparative overview of their efficiency. The data is adapted from established procedures for the reduction of a similar compound, 1-azido-3-nitrobenzene.[1]

MethodReagents/CatalystSolvent(s)Temperature (°C)Time (h)Yield of 4-azidoaniline (%)
Catalytic HydrogenationH₂, 10% Pd/CEthanol (B145695) or MethanolRoom Temperature2-4~95
Indium-mediated ReductionIn, HClTHF/H₂ORoom Temperature0.5-1High to quantitative

Experimental Protocols

Method 1: Catalytic Hydrogenation

This protocol describes the selective reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[1]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve this compound in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Purge the reaction vessel with an inert gas (nitrogen or argon).

  • Introduce hydrogen gas into the vessel, typically via a balloon or by connecting to a hydrogen cylinder, and maintain a positive pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[1]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1] Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-azidoaniline.

  • The product can be further purified by column chromatography if necessary.

Method 2: Indium-mediated Reduction

This protocol utilizes indium powder in the presence of hydrochloric acid for the reduction of the nitro group.[1]

Materials:

  • This compound

  • Indium powder

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a solution of this compound in a mixture of THF and water (typically a 4:1 ratio), add indium powder.

  • To this suspension, add a solution of hydrochloric acid dropwise while stirring at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 0.5-1 hour.[1]

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-azidoaniline.

Experimental Workflow Diagram

SynthesisWorkflow Start This compound Method1 Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Start->Method1 Method2 Indium-mediated Reduction (In, HCl, THF/H₂O) Start->Method2 Reaction Reaction (RT, 0.5-4h) Method1->Reaction Method2->Reaction Workup Workup (Filtration/Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 4-Azidoaniline Purification->Product

References

Application Notes and Protocols: 1-Azido-4-nitrobenzene as a Photo-Crosslinking Agent in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azido-4-nitrobenzene is a versatile photo-crosslinking agent employed in chemical biology to investigate protein-protein interactions, identify target proteins of small molecules, and elucidate the architecture of biological complexes. This compound belongs to the family of aryl azides, which upon activation with ultraviolet (UV) light, generate highly reactive nitrene intermediates. The presence of the nitro group on the phenyl ring shifts the absorption maximum to longer, less damaging UV wavelengths, making it particularly suitable for applications in biological systems.[1][2]

Upon photoactivation, the azide (B81097) group of this compound releases dinitrogen gas (N₂) to form a short-lived, highly reactive nitrene species. This nitrene can then non-selectively insert into C-H and N-H bonds, or react with nucleophiles in its immediate vicinity, forming stable covalent crosslinks with interacting biomolecules.[1] This property allows for the "freezing" of transient interactions for subsequent analysis.

Data Presentation

While specific quantitative data for the parent compound this compound is dispersed throughout the literature, the following table summarizes typical experimental parameters and expected outcomes for nitrophenyl azide-based photo-crosslinking experiments, based on data from closely related derivatives. These values should be considered as a starting point for optimization.

ParameterTypical Value/RangeNotes
Photoactivation Wavelength 300 - 460 nmLonger wavelengths are generally less damaging to biological samples.[1]
UV Light Source Mercury vapor lamp, XeCl excimer laser, Stratalinker®High-wattage lamps generally require shorter exposure times.[2]
Irradiation Time 5 - 30 minutesDependent on light source intensity, distance to sample, and sample concentration.
Crosslinker Concentration 10 - 50-fold molar excess over proteinFor protein concentrations < 5 mg/mL, a higher molar excess is recommended.[2]
Typical Crosslinking Yield Variable (5-30%)Highly dependent on the affinity of the interacting partners and reaction conditions.
Quenching Agents Tris, glycine, DTT, β-mercaptoethanolThese should be avoided in buffers during photoactivation as they can quench the reactive nitrene or reduce the azide.[2][3]

Mandatory Visualizations

Photochemical Activation of this compound

This compound This compound Nitrene Intermediate Nitrene Intermediate This compound->Nitrene Intermediate UV Light (hν) - N₂ Covalent Crosslink Covalent Crosslink Nitrene Intermediate->Covalent Crosslink Insertion into C-H, N-H bonds Interacting Protein Interacting Protein Nitrene Intermediate->Interacting Protein

Caption: Photochemical activation of this compound to form a reactive nitrene intermediate that covalently crosslinks to an interacting protein.

General Workflow for Target Identification using a this compound-based Probe

cluster_0 Probe Synthesis & Incubation cluster_1 Crosslinking & Enrichment cluster_2 Analysis Synthesize Probe Synthesize Probe Incubate with Lysate Incubate with Lysate Synthesize Probe->Incubate with Lysate UV Irradiation UV Irradiation Affinity Purification Affinity Purification UV Irradiation->Affinity Purification SDS-PAGE SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Target Identification Target Identification Mass Spectrometry->Target Identification

Caption: A typical experimental workflow for identifying protein targets using a photoaffinity probe derived from this compound.

Hypothetical Application in Elucidating the EGFR Signaling Pathway

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression EGF EGF EGF->EGFR Probe Azide-Probe Probe->Grb2 Crosslinks to EGFR

Caption: Use of a this compound-based probe to identify the interaction between EGFR and Grb2 in the MAPK/ERK signaling cascade.

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Photoaffinity Probe

This protocol describes the synthesis of a simple photoaffinity probe by coupling this compound to a molecule of interest (e.g., a small molecule inhibitor) containing a primary amine via a linker.

Materials:

  • This compound derivative with an NHS ester (e.g., N-succinimidyl-4-azido-2-nitrobenzoate)

  • Molecule of interest with a primary amine

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reaction vessel

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Dissolve the molecule of interest (1 equivalent) in anhydrous DMF in a reaction vessel.

  • Add TEA (1.2 equivalents) to the solution to act as a base.

  • In a separate vial, dissolve the this compound-NHS ester (1.1 equivalents) in anhydrous DMF.

  • Slowly add the NHS ester solution to the solution of the molecule of interest while stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Remove the DMF under reduced pressure.

  • Purify the resulting photoaffinity probe by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified probe by mass spectrometry and NMR spectroscopy.

Protocol 2: Photo-crosslinking in Cell Lysate

This protocol outlines a general procedure for using a this compound-based photoaffinity probe to identify interacting proteins in a cell lysate.

Materials:

  • Photoaffinity probe

  • Cell lysate

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm)

  • Ice bath

  • Microcentrifuge tubes

  • Affinity purification resin (e.g., streptavidin beads if the probe is biotinylated)

  • Wash buffers

  • Elution buffer

  • SDS-PAGE reagents

Procedure:

  • Prepare a stock solution of the photoaffinity probe in DMSO.

  • Add the photoaffinity probe to the cell lysate to the desired final concentration (typically in the low micromolar range).

  • Incubate the mixture for 30-60 minutes at 4°C to allow the probe to bind to its target protein(s).

  • Transfer the lysate to a suitable container for UV irradiation (e.g., a petri dish or a quartz cuvette).

  • Place the sample on an ice bath to minimize heat-induced damage.

  • Irradiate the sample with a 365 nm UV lamp for 10-30 minutes. The optimal time should be determined empirically.

  • Following irradiation, proceed with affinity purification of the crosslinked protein-probe complexes.

  • Wash the affinity resin extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the resin.

  • Analyze the eluted proteins by SDS-PAGE and visualize by Coomassie staining, silver staining, or Western blotting.

  • Excise bands of interest for identification by mass spectrometry.

Protocol 3: In-gel Digestion and Mass Spectrometry Analysis

This protocol describes the preparation of crosslinked protein samples from an SDS-PAGE gel for identification by mass spectrometry.

Materials:

  • Excised gel bands

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate)

  • Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (e.g., 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate)

  • Trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

  • Microcentrifuge tubes

  • SpeedVac concentrator

  • Mass spectrometer

Procedure:

  • Excise the protein band of interest from the SDS-PAGE gel.

  • Destain the gel piece with the destaining solution until the Coomassie or silver stain is removed.

  • Reduce the disulfide bonds by incubating the gel piece in the reduction solution at 56°C for 1 hour.

  • Alkylate the cysteine residues by incubating the gel piece in the alkylation solution in the dark at room temperature for 45 minutes.

  • Wash the gel piece with 100 mM ammonium bicarbonate.

  • Dehydrate the gel piece with acetonitrile and dry completely in a SpeedVac.

  • Rehydrate the gel piece with the trypsin solution and incubate at 37°C overnight.

  • Extract the peptides from the gel piece by sequential incubations with the extraction buffer.

  • Pool the extracts and dry them down in a SpeedVac.

  • Resuspend the peptides in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid).

  • Analyze the peptide mixture by LC-MS/MS.

  • Identify the crosslinked protein(s) by searching the MS/MS data against a protein database using appropriate software that can identify crosslinked peptides.

Conclusion

This compound and its derivatives are powerful tools for chemical biologists. The ability to initiate covalent bond formation with interacting molecules upon photoactivation provides a means to study transient and low-affinity interactions that are often difficult to characterize using other methods. The protocols and data presented here offer a starting point for researchers to design and execute photo-crosslinking experiments to address a wide range of biological questions. As with any technique, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Biomolecule Immobilization using 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azido-4-nitrobenzene is a hetero-bifunctional crosslinking agent utilized for the covalent immobilization of biomolecules onto various surfaces. This reagent is particularly valuable in the development of biosensors, immunoassays, and solid-phase enzyme reactors. The molecule features a photo-reactive azido (B1232118) group and a nitro-substituted phenyl ring. Upon exposure to ultraviolet (UV) light, the aryl azide (B81097) group forms a highly reactive nitrene intermediate that can nonspecifically insert into C-H, N-H, and O-H bonds of adjacent molecules, resulting in a stable covalent linkage.[1][2] This property allows for the immobilization of a wide range of biomolecules, including proteins, antibodies, and enzymes, onto surfaces that may lack specific functional groups for traditional chemical conjugation. The nitro group on the phenyl ring can also be chemically modified, offering further versatility.

Principle of Immobilization

The immobilization process using this compound is based on photo-activation. The key steps are:

  • Surface Functionalization (Optional): In some applications, the surface is first modified to introduce a layer that can interact with this compound.

  • Application of this compound: The crosslinker is applied to the surface.

  • Biomolecule Addition: The biomolecule of interest is added to the surface coated with the crosslinker.

  • UV Activation: The entire assembly is exposed to UV light, typically in the range of 250-370 nm, which triggers the formation of the reactive nitrene from the azido group.[1][2]

  • Covalent Immobilization: The nitrene intermediate reacts with the biomolecule, forming a covalent bond and thereby immobilizing it to the surface.

  • Washing: Unbound biomolecules and excess reagents are washed away, leaving a surface with covalently attached biomolecules.

Data Presentation

BiomoleculeSurface TypeThis compound Concentration (mM)UV Wavelength (nm)UV Exposure Time (min)Immobilization Efficiency (%)Surface Density (ng/cm²)Activity Retention (%)
Example: BSAPolystyrenee.g., 1e.g., 365e.g., 15User-determinedUser-determinedN/A
Example: IgGGlasse.g., 1e.g., 365e.g., 15User-determinedUser-determinedUser-determined
Example: LipaseEpoxy Resine.g., 1e.g., 365e.g., 15User-determinedUser-determinedUser-determined

Note: The values in the table are placeholders and should be determined experimentally.

Experimental Protocols

The following are generalized protocols for the immobilization of proteins and enzymes onto a surface using this compound. These should be optimized for specific applications.

Protocol 1: General Protein Immobilization on a Polystyrene Surface

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent

  • Protein to be immobilized (e.g., Bovine Serum Albumin, Antibody)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

  • Polystyrene microplate or other suitable surface

  • UV lamp (250-370 nm)

  • Ice bath

Procedure:

  • Preparation of this compound Solution: Prepare a 1-10 mM stock solution of this compound in DMSO. This should be done in subdued light to prevent premature activation of the azide group.

  • Surface Coating: Add the this compound solution to the wells of the polystyrene microplate to completely cover the surface. Incubate for 1-2 hours at room temperature in the dark to allow for adsorption of the crosslinker to the surface.

  • Washing: Aspirate the solution and wash the wells three times with PBS to remove any unbound crosslinker.

  • Protein Application: Prepare a solution of the protein to be immobilized in PBS at a concentration of 0.1-1 mg/mL. Add the protein solution to the coated wells.

  • UV Irradiation: Place the microplate on an ice bath to dissipate heat generated by the UV lamp.[1] Expose the plate to UV light (e.g., 365 nm) for 10-30 minutes. The optimal time and wavelength should be determined empirically.

  • Final Washing: Aspirate the protein solution and wash the wells thoroughly with Washing Buffer (3-5 times) to remove non-covalently bound protein.

  • Blocking (Optional): To prevent non-specific binding in subsequent assays, block the remaining reactive sites by incubating with a solution of 1% BSA in PBS for 1 hour at room temperature.

  • Storage: The surface with the immobilized protein can be stored in PBS at 4°C.

Protocol 2: Enzyme Immobilization on a Functionalized Surface

Materials:

  • Surface with appropriate functional groups (e.g., amine-functionalized glass slide)

  • This compound

  • Enzyme of interest

  • Reaction Buffer (appropriate for the enzyme)

  • UV lamp (250-370 nm)

  • Bradford assay reagents or other protein quantification method

  • Substrate for enzyme activity assay

Procedure:

  • Surface Preparation: Clean and activate the surface according to standard procedures for the specific material.

  • Covalent Attachment of Crosslinker: React the functionalized surface with a solution of this compound. For an amine-functionalized surface, the nitro group can be reduced to an amine and then coupled, or a derivative of this compound with a linker arm and a reactive group (e.g., NHS ester) can be used. This protocol assumes direct adsorption or a pre-functionalized surface ready for photo-activation.

  • Enzyme Application: Prepare a solution of the enzyme in its optimal reaction buffer. The concentration will depend on the enzyme and application. Apply the enzyme solution to the surface.

  • UV Crosslinking: Irradiate the surface with UV light under controlled temperature conditions (e.g., on ice) for a predetermined time.

  • Quantification of Immobilized Enzyme:

    • Collect the supernatant after immobilization.

    • Measure the protein concentration of the initial enzyme solution and the supernatant using a Bradford assay or a similar method.

    • The amount of immobilized enzyme is the difference between the initial and final protein amounts in the solution.

  • Activity Assay of Immobilized Enzyme:

    • Wash the surface with reaction buffer to remove any unbound enzyme.

    • Add the substrate solution to the surface.

    • Monitor the product formation over time using an appropriate detection method (e.g., spectrophotometry, fluorometry).

    • Compare the activity of the immobilized enzyme to that of the free enzyme in solution to determine the percentage of activity retention.

Mandatory Visualizations

Reaction Mechanism

ReactionMechanism cluster_surface Surface cluster_reagents Reagents cluster_activation UV Activation cluster_immobilization Immobilization Surface Surface ImmobilizedBiomolecule Immobilized Biomolecule (Surface-Linker-Biomolecule) AzidoNitrobenzene This compound (N₃-Ph-NO₂) UVLight UV Light (250-370 nm) AzidoNitrobenzene->UVLight Exposure Biomolecule Biomolecule (e.g., Protein) Nitrene Reactive Nitrene Intermediate (N-Ph-NO₂) UVLight->Nitrene Generates NitreneBiomolecule NitreneBiomolecule NitreneBiomolecule->ImmobilizedBiomolecule Covalent Bond Formation (Insertion Reaction)

Caption: Reaction mechanism of biomolecule immobilization using this compound.

Experimental Workflow

ExperimentalWorkflow start Start prep_surface 1. Surface Preparation (Cleaning/Functionalization) start->prep_surface coat_crosslinker 2. Coat with This compound prep_surface->coat_crosslinker wash1 3. Wash to Remove Excess Crosslinker coat_crosslinker->wash1 add_biomolecule 4. Add Biomolecule Solution wash1->add_biomolecule uv_activation 5. UV Irradiation (e.g., 365 nm, 15 min) add_biomolecule->uv_activation wash2 6. Wash to Remove Unbound Biomolecule uv_activation->wash2 characterization 7. Characterization (Quantification & Activity) wash2->characterization end End characterization->end

Caption: General experimental workflow for biomolecule immobilization.

Characterization of Immobilized Biomolecules

After immobilization, it is crucial to characterize the surface to confirm the successful attachment and functionality of the biomolecules.

  • Quantification of Immobilized Biomolecules:

    • Depletion Method: As described in the protocol, measure the concentration of the biomolecule in the solution before and after immobilization.

    • Surface-Specific Methods: Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to detect the elemental composition of the surface, confirming the presence of the biomolecule. Quartz Crystal Microbalance (QCM) can also be used to measure the mass deposited on the surface.

  • Assessment of Biological Activity:

    • For immobilized enzymes, perform activity assays using the appropriate substrate and compare the results with the free enzyme.

    • For immobilized antibodies, conduct an Enzyme-Linked Immunosorbent Assay (ELISA) to determine their antigen-binding capacity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Yield Insufficient UV exposureOptimize UV exposure time and intensity.
Inactive this compoundStore the reagent protected from light and moisture. Use a fresh solution.
Inefficient surface coatingEnsure the surface is clean and properly prepared. Optimize coating conditions.
Loss of Biomolecule Activity Denaturation during UV exposureReduce UV intensity or exposure time. Keep the sample cooled on ice.
Unfavorable orientationConsider surface modifications to promote a more favorable orientation.
High Non-specific Binding Incomplete washingIncrease the number of washing steps and the stringency of the washing buffer.
Insufficient blockingUse a suitable blocking agent (e.g., BSA, casein) after immobilization.

Safety Precautions

  • This compound is a potentially explosive compound and should be handled with care. Avoid heat, shock, and friction.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • UV radiation is harmful to the eyes and skin. Use appropriate shielding during the irradiation step.

By following these guidelines and protocols, researchers can effectively utilize this compound for the robust immobilization of a wide range of biomolecules for various applications in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CuAAC Reactions with 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 1-azido-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields and to optimize reaction conditions for this specific electron-deficient azide (B81097).

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in my CuAAC reaction with this compound?

A1: Low yields in CuAAC reactions, particularly with electron-deficient azides like this compound, can stem from several factors. The most common issues include inactivation of the copper catalyst, suboptimal reaction conditions, degradation of starting materials, and competing side reactions. The strong electron-withdrawing nature of the nitro group can also influence the reactivity of the azide.[1]

Q2: How does the nitro group on this compound affect the CuAAC reaction?

A2: The electron-withdrawing nitro group makes this compound an electron-deficient azide. This electronic property can destabilize key intermediates in the catalytic cycle.[1] In some cases, aryl azides with acceptor groups have been shown to alter the regioselectivity of the reaction, potentially leading to a mixture of products and complicating purification.[2]

Q3: What is the most critical factor for a successful CuAAC reaction?

A3: Maintaining a sufficient concentration of the active Cu(I) catalyst is paramount. The Cu(I) species is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3][4][5] This is often the primary reason for reaction failure or low yields.

Q4: Can the purity of this compound impact the reaction outcome?

A4: Absolutely. Impurities in either the this compound or the alkyne partner can interfere with the catalyst and reduce the reaction efficiency.[3] It is crucial to verify the purity of your starting materials using techniques like NMR or HPLC before starting the reaction.

Q5: Are there common side reactions I should be aware of?

A5: Yes, two prevalent side reactions are the reduction of the azide to the corresponding aniline (B41778) (4-nitroaniline) and the oxidative homocoupling of the terminal alkyne (Glaser coupling).[4][5] The latter is particularly common when oxygen is not adequately excluded from the reaction mixture.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is the most common problem encountered. The following troubleshooting steps are organized from the most to the least likely cause.

Possible Cause & Troubleshooting Step

  • Inactive Copper Catalyst: The Cu(I) catalyst is readily oxidized to inactive Cu(II).

    • Solution: Prepare the Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3][6] Ensure the sodium ascorbate (B8700270) solution is freshly prepared. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[4]

  • Inappropriate Ligand: The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.

    • Solution: Employ a stabilizing ligand. For aqueous or semi-aqueous solvent systems, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is an excellent choice.[7] For organic solvents, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is commonly used.[3][4]

  • Suboptimal Solvent System: The solubility of both starting materials is crucial for an efficient reaction.

    • Solution: Use a solvent system that dissolves both the this compound and the alkyne. Mixtures of water with organic solvents like t-butanol, DMSO, or DMF are often effective.[3][6]

  • Degraded Starting Materials: Azides can degrade over time, and alkynes can be impure.

    • Solution: Confirm the integrity of your this compound and alkyne via analytical methods like NMR or LC-MS before use.

Issue 2: Formation of Multiple Products

The presence of multiple spots on a TLC or multiple peaks in an LC-MS trace can indicate side reactions or the formation of regioisomers.

Possible Cause & Troubleshooting Step

  • Glaser Coupling of Alkyne: Oxidative homocoupling of the alkyne is a common byproduct.

    • Solution: Rigorously degas all solvents and run the reaction under a strict inert atmosphere.[4] Ensure a sufficient amount of reducing agent (sodium ascorbate) is present to keep the copper in the Cu(I) state.

  • Reduction of Azide: The reducing agent can sometimes reduce the azide to an amine.

    • Solution: Use the minimum effective concentration of sodium ascorbate.[4] Alternatively, starting with a Cu(I) salt (e.g., CuI or CuBr) can eliminate the need for a reducing agent, but these salts are themselves sensitive to oxidation.[4]

  • Formation of Regioisomers: While CuAAC is known for its high regioselectivity for the 1,4-isomer, electron-deficient azides can sometimes lead to the formation of the 1,5-isomer.

    • Solution: The choice of ligand and catalyst system can influence regioselectivity. If regioisomers are suspected, careful characterization of all products is necessary.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for CuAAC reactions. While specific data for this compound is sparse in comparative tables, the general conditions provide a strong starting point for optimization.

Table 1: General CuAAC Reaction Parameters

ParameterRecommended RangeNotes
Azide:Alkyne Ratio 1:1 to 1:1.2A slight excess of the alkyne can sometimes drive the reaction to completion.
CuSO₄ (mol%) 1 - 10 mol%Higher catalyst loading may be needed for challenging substrates.
Sodium Ascorbate (mol%) 5 - 50 mol%Should be in excess relative to CuSO₄ to ensure complete reduction.[8]
Ligand (mol%) 1 - 10 mol% (or in excess)A 1:1 to 5:1 ligand-to-copper ratio is common.[9]
Temperature Room Temperature to 60 °CGentle heating can sometimes improve yields for less reactive partners.[8]
pH 4 - 12The reaction is generally tolerant of a wide pH range.[3][10]

Experimental Protocols

Protocol 1: Standard CuAAC Reaction for this compound

This protocol is a general starting point for the reaction of this compound with a terminal alkyne.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF or a t-BuOH/water mixture).

    • Prepare a stock solution of the terminal alkyne (1.1 equivalents) in the same solvent.

    • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

    • Prepare an aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (e.g., 0.1 M).

    • If using a ligand, prepare a solution of the ligand (e.g., THPTA in water or TBTA in DMSO/t-BuOH).

  • Reaction Setup:

    • In a reaction vessel, combine the solution of this compound and the alkyne solution.

    • If using a ligand, add it to the mixture now.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the sodium ascorbate solution (5-10 mol% relative to the limiting reagent).

    • Add the copper sulfate solution (1-5 mol% relative to the limiting reagent).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature under an inert atmosphere.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with brine. To remove residual copper, a wash with a dilute aqueous ammonia (B1221849) solution or an EDTA solution can be performed.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

CuAAC_Workflow Experimental Workflow for CuAAC Reaction reagent_prep 1. Reagent Preparation reaction_setup 2. Reaction Setup (Azide, Alkyne, Solvent) reagent_prep->reaction_setup degassing 3. Degassing (Inert Atmosphere) reaction_setup->degassing catalyst_add 4. Catalyst Addition (NaAsc, CuSO4, Ligand) degassing->catalyst_add monitoring 5. Reaction Monitoring (TLC/LC-MS) catalyst_add->monitoring workup 6. Aqueous Work-up monitoring->workup Reaction Complete purification 7. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_CuAAC Troubleshooting Logic for Low CuAAC Yield start Low Yield Observed check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are starting materials pure? start->check_reagents check_sides Are side reactions occurring? start->check_sides solution_catalyst Use fresh NaAsc, add ligand, ensure inert atmosphere. check_catalyst->solution_catalyst No solution_conditions Optimize solvent, temperature, and stoichiometry. check_conditions->solution_conditions No solution_reagents Verify purity via NMR/LC-MS. check_reagents->solution_reagents No solution_sides Degas thoroughly to prevent Glaser coupling. check_sides->solution_sides Yes

References

Technical Support Center: Optimizing Copper-Catalyzed Click Chemistry for 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for 1-Azido-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper catalyst concentration for the click reaction with this compound?

A1: For most bioconjugation applications, a starting copper(I) concentration in the range of 50 µM to 100 µM is recommended.[1] It is crucial to use the lowest effective concentration to achieve a high reaction rate while minimizing potential side reactions. Due to the electron-withdrawing nature of the nitro group in this compound, which can render the azide (B81097) less reactive, empirical optimization of the copper concentration is highly recommended for your specific substrates and reaction conditions.

Q2: Which copper source is best for the CuAAC reaction with this compound?

A2: The most common and convenient method is the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[2] This approach avoids the need to handle potentially unstable Cu(I) salts directly.[3] While Cu(I) salts (e.g., CuI, CuBr) can be used directly to eliminate the need for a reducing agent, they are more sensitive to oxidation.[3]

Q3: Why is a ligand necessary, and which one should I choose for the reaction with this compound?

A3: Ligands are crucial for stabilizing the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction.[2] For reactions in organic solvents, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common choice. For aqueous or biological systems, a water-soluble ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is recommended.[2]

Q4: My reaction with this compound is sluggish or failing. What are the common causes?

A4: Low or no yield with electron-deficient azides like this compound can stem from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized by dissolved oxygen.[3]

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the copper catalyst, ligand, or reducing agent can hinder the reaction.

  • Poor Reagent Quality: Ensure the purity of your this compound and alkyne. Azides can be unstable and should be stored properly.[3]

  • Inadequate Reducing Agent: If using a Cu(II) source, ensure your sodium ascorbate solution is freshly prepared, as it can oxidize over time.[3]

Q5: I am observing side products in my reaction. What are they and how can I minimize them?

A5: Common side reactions in CuAAC include:

  • Alkyne Homocoupling (Glaser Coupling): This dimerization of the alkyne starting material can be minimized by maintaining a reducing environment with an adequate excess of sodium ascorbate and by degassing solvents to remove oxygen.[3]

  • Reduction of the Azide: The azide group can be reduced to an amine, especially with an excess of the reducing agent. Use the minimum effective concentration of sodium ascorbate to prevent this.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Low or No Product Yield Inactive Copper CatalystDegas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a freshly prepared solution of sodium ascorbate.[3]
Impure or Degraded ReagentsVerify the purity of this compound and your alkyne using techniques like NMR or LC-MS. Store azides at low temperatures.[3]
Insufficient Catalyst ConcentrationSystematically increase the copper catalyst concentration. For less reactive azides, a higher catalyst loading may be necessary.[4]
Steric HindranceIf your alkyne is sterically bulky, consider increasing the reaction temperature or prolonging the reaction time.[2]
Formation of Alkyne Dimer Oxidative Homocoupling (Glaser Coupling)Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere. Maintain an adequate concentration of sodium ascorbate.[3]
Formation of Amine Byproduct Reduction of the Azide GroupOptimize the concentration of the reducing agent (sodium ascorbate); use the minimum effective amount. Alternatively, use a direct Cu(I) source to eliminate the need for a reducing agent.[3]
Reaction Stalls Before Completion Insufficient Reducing AgentAdd an additional aliquot of freshly prepared sodium ascorbate to the reaction mixture.[3]

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol describes a general method for the copper-catalyzed click reaction between this compound and a terminal alkyne using in situ generation of the Cu(I) catalyst.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

Stock Solutions:

  • This compound: Prepare a 100 mM solution in the chosen reaction solvent.

  • Alkyne: Prepare a 100 mM solution in the chosen reaction solvent.

  • CuSO₄·5H₂O: Prepare a 50 mM solution in deionized water.

  • Sodium Ascorbate: Prepare a fresh 1 M solution in deionized water immediately before use.

  • TBTA: Prepare a 50 mM solution in a 1:4 mixture of DMF and tert-butanol.

Reaction Setup:

  • To a reaction vial, add the alkyne (1.0 equivalent).

  • Add the this compound solution (1.1 equivalents).

  • Add the reaction solvent to achieve the desired final concentration.

  • Add the TBTA solution (0.05 equivalents).

  • Add the CuSO₄ solution (0.01-0.05 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents).

Reaction and Work-up:

  • Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-60 °C) can be applied if the reaction is sluggish.[2]

  • Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or NMR.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, for example, by column chromatography.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_progress Reaction and Analysis cluster_workup Work-up and Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ascorbate, Ligand) add_reactants Combine Alkyne and this compound in Solvent prep_reagents->add_reactants add_ligand Add Ligand (e.g., TBTA) add_reactants->add_ligand add_cu Add CuSO4 Solution add_ligand->add_cu degas Degas Mixture with Inert Gas add_cu->degas initiate Initiate with Fresh Sodium Ascorbate degas->initiate stir Stir at Room Temperature (Gentle Heating if Needed) initiate->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Dilute and Wash monitor->quench dry Dry and Concentrate quench->dry purify Purify Product dry->purify

Caption: Experimental workflow for the CuAAC reaction of this compound.

troubleshooting_guide start Low or No Product Yield? catalyst_check Is the Cu(I) catalyst active? start->catalyst_check Yes reagent_check Are reagent concentrations optimal? catalyst_check->reagent_check Yes solution_catalyst Degas solvents. Use fresh reducing agent. Use a stabilizing ligand. catalyst_check->solution_catalyst No purity_check Are starting materials pure? reagent_check->purity_check Yes solution_reagents Optimize [Cu], [Ligand], and [Reducing Agent]. Consider a higher catalyst loading. reagent_check->solution_reagents No solution_purity Verify purity by NMR or LC-MS. Store azide properly. purity_check->solution_purity No

Caption: Troubleshooting decision tree for low-yield CuAAC reactions.

References

Technical Support Center: Purification of Triazole Products from 1-Azido-4-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of triazole products derived from reactions involving 1-azido-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in triazole synthesis reactions using this compound?

A1: Common impurities include unreacted starting materials (this compound and the alkyne), residual copper catalyst from CuAAC reactions, and potential side products from the homocoupling of the terminal alkyne (Glaser coupling).[1][2] The presence of the nitro group on the starting azide (B81097) can also sometimes lead to colored impurities.[3]

Q2: What are the primary methods for purifying 1-(4-nitrophenyl)-1H-1,2,3-triazoles?

A2: The most effective and widely used purification techniques are column chromatography on silica (B1680970) gel and recrystallization.[1][4] The choice between these methods depends on the physical properties of the triazole product (e.g., crystallinity) and the nature of the impurities. Sometimes, a combination of both is necessary to achieve high purity.

Q3: How can I effectively remove the copper catalyst after a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A3: Residual copper catalyst can be challenging to remove as it may coordinate with the nitrogen atoms of the triazole ring.[5] An effective work-up procedure involves washing the reaction mixture with an aqueous solution of a chelating agent like EDTA or ammonia.[2][5] Quenching the reaction with aqueous ammonium (B1175870) hydroxide (B78521) and subsequent extraction can also help remove the copper catalyst.[1]

Q4: My purified triazole product is colored. How can I decolorize it?

A4: Colored impurities can sometimes be removed by recrystallization, occasionally with the addition of a small amount of activated carbon.[3] However, use activated carbon judiciously, as it can adsorb the desired product, leading to lower yields. Column chromatography is also very effective at separating colored impurities.[3]

Q5: How do I choose an appropriate solvent system for column chromatography?

A5: The ideal solvent system is typically determined by Thin Layer Chromatography (TLC) analysis.[4] Aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.3-0.5 for your target triazole, ensuring good separation from impurities.[4] Common eluents for nitrophenyl-triazoles are mixtures of hexanes and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727).[4][6]

Q6: What should I do if my triazole product fails to crystallize during recrystallization?

A6: If crystals do not form, several techniques can be employed. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[7] If the solution is too dilute, you can carefully evaporate some of the solvent to increase the concentration.[7] Alternatively, adding an "anti-solvent" (a solvent in which your product is insoluble) dropwise until the solution becomes turbid can also promote crystallization.[3]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Suggested Solution
Product loss during aqueous work-up/extraction. The triazole may have some water solubility.Perform multiple extractions (3-4 times) with the organic solvent. "Salting out" by adding brine (saturated NaCl solution) to the aqueous layer can decrease the product's solubility in water.[8]
Incomplete elution from the chromatography column. The product is too polar for the chosen eluent.Gradually increase the polarity of the eluent system during chromatography (gradient elution).[4] If the product remains on the column, a final flush with a more polar solvent (e.g., 5-10% methanol in dichloromethane) may be necessary.[6]
Excessive solvent used during recrystallization. The product is too soluble in the chosen solvent.[7]Use the minimum amount of hot solvent required to dissolve the crude product.[7] After filtering the crystals, concentrate the mother liquor and cool it to obtain a second crop of crystals.[7]
Premature crystallization during hot filtration. Pre-heat the funnel and receiving flask before filtering the hot recrystallization solution to prevent the product from crashing out prematurely.[7]
Issue 2: Persistent Impurities After Column Chromatography
Possible Cause Suggested Solution
Co-elution of impurities. Impurities have similar polarity to the desired product.Optimize the TLC solvent system to achieve better separation. Try a different solvent system (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol). If separation is still poor, consider recrystallization of the column fractions containing the impure product.[3]
Streaking or tailing on the TLC/column. The compound is highly polar.Add a small amount of a polar modifier like methanol or a few drops of acetic acid/triethylamine to the eluent system to improve the peak shape.[3] Ensure the crude product is fully dissolved before loading it onto the column.[3]
Column was overloaded. Too much crude material was loaded onto the column.Use a larger column or reduce the amount of crude material loaded. For difficult separations, the ratio of crude product to silica gel should be approximately 1:50 to 1:100.
Issue 3: Product "Oils Out" During Recrystallization
Possible Cause Suggested Solution
The melting point of the product is lower than the boiling point of the solvent. [3]Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system where the product is very soluble in one solvent and poorly soluble in the other. Dissolve the product in a minimal amount of the "good" solvent and add the "poor" solvent (anti-solvent) dropwise while hot until turbidity persists, then allow to cool slowly.[3]
The solution is cooling too rapidly. [3]Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can help slow the cooling process further.[8]
High concentration of impurities. Impurities can inhibit crystal lattice formation.Attempt to purify the crude material first by column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a standard method for purifying triazole products using silica gel column chromatography.

  • TLC Analysis: First, determine an optimal eluent system using TLC. Test various mixtures of solvents (e.g., hexane/ethyl acetate or CH₂Cl₂/MeOH). The ideal system will show the desired product with an Rf value of ~0.3-0.5 and clear separation from other spots.[4]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture you plan to use. Pour the slurry into a glass column and allow it to settle, ensuring a flat, uniform bed free of air bubbles or cracks.[4]

  • Sample Loading: Dissolve the crude triazole product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the packed column.[1][4]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution to separate the compounds.[4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure triazole product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[4]

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid, crystalline triazole products.

  • Solvent Selection: Choose a solvent or solvent pair in which the triazole product is sparingly soluble at room temperature but highly soluble when heated.[7] Common solvents include ethanol, methanol, or mixtures like hexane/ethyl acetate.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed, aiming to use the smallest volume possible.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Allow the crystals to dry completely under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography

Solvent SystemPolarityTypical Use Case
Hexane / Ethyl AcetateLow-MedGood starting point for many 1,4-disubstituted-1,2,3-triazoles.
Dichloromethane / MethanolMed-HighEffective for more polar triazoles or when separation is poor in Hex/EtOAc.[6]
Chloroform / MethanolMed-HighAn alternative to the CH₂Cl₂/MeOH system.[4]
Toluene / AcetoneLow-MedCan provide different selectivity compared to ester-based solvent systems.

Table 2: Common Solvents for Recrystallization

SolventComments
EthanolA common choice, good for moderately polar compounds.
MethanolMore polar than ethanol; the product may be too soluble.
IsopropanolLess polar than ethanol; may offer better recovery for some compounds.
Ethyl AcetateCan be used alone or in combination with hexanes.
Hexane/EtOAcA common mixed-solvent system. Dissolve in hot EtOAc, add Hexane until cloudy, then cool.[1]
TolueneFor less polar compounds, allows for high-temperature dissolution.

Mandatory Visualizations

References

Column chromatography techniques for purifying 1-Azido-4-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing column chromatography for the purification of 1-Azido-4-nitrobenzene derivatives. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the column chromatography of this compound derivatives.

Problem/Observation Potential Cause(s) Recommended Solution(s)
No compound eluting from the column 1. Compound decomposed on silica (B1680970) gel: Azido and nitro groups can be sensitive to the acidic nature of silica gel.[1][2] 2. Inappropriate solvent system: The mobile phase is not polar enough to move the compound. 3. Compound is highly polar and strongly adsorbed: The compound may not move from the baseline even with polar solvents.[2]1. Test for stability: Before running a column, spot the compound on a TLC plate, let it sit for a few hours, and then elute to see if degradation occurs.[2] Consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with triethylamine (B128534) (1-3% in the mobile phase).[1][3] 2. Increase solvent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate (B1210297) in hexane). Use TLC to determine an appropriate solvent system where the desired compound has an Rf of 0.2-0.4. 3. Use a more polar solvent system: For very polar compounds, consider solvent systems like dichloromethane (B109758)/methanol (B129727).[1]
Poor separation of product from impurities 1. Incorrect solvent system: The chosen mobile phase does not provide adequate resolution between the desired compound and impurities. 2. Column overloading: Too much crude material was loaded onto the column.[4] 3. Improper column packing: The column was not packed uniformly, leading to channeling.1. Optimize the solvent system using TLC: Test various solvent ratios to maximize the difference in Rf values (ΔRf) between your product and impurities. 2. Reduce the amount of sample loaded. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Repack the column carefully: Ensure the silica gel is packed evenly without any air bubbles or cracks.
Streaking or tailing of spots on TLC and broad bands on the column 1. Compound is too polar for the solvent system. 2. Acidic or basic nature of the compound: The compound may be interacting with the silica gel. 3. Sample is not dissolving well in the mobile phase. 1. Increase the polarity of the mobile phase. 2. Add a modifier to the eluent: For acidic compounds, a small amount of acetic acid can be added. For basic compounds, add a small amount of triethylamine.[3] 3. Use a stronger solvent to dissolve the sample for loading: Dissolve the crude mixture in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading it onto the column.[2] Alternatively, use the dry loading technique.[2]
Product fractions are very dilute 1. The compound is eluting very slowly. 2. The column diameter is too large for the amount of sample. 1. Increase the polarity of the mobile phase to speed up elution. 2. Use a narrower column.
Yellow/brown coloration of silica gel that doesn't elute 1. Decomposition of the nitro-aromatic compound on the silica gel. [2]1. This may be unavoidable for some sensitive compounds. Consider using a less acidic stationary phase or deactivating the silica.[1][2] Eluting with a very polar solvent like methanol at the end of the chromatography can help wash out some of the colored impurities.

Frequently Asked Questions (FAQs)

Safety and Handling

Q1: What are the primary safety concerns when working with this compound derivatives?

A: The primary concerns are the potential for explosive decomposition and toxicity.[1] Azido compounds, especially those with a low carbon-to-nitrogen ratio, can be shock-sensitive and thermally unstable.[1] The "Rule of Six" suggests having at least six carbon atoms for each energetic group (like azide (B81097) and nitro) to render the compound relatively safe to handle with appropriate precautions.[1]

Q2: What personal protective equipment (PPE) should be worn?

A: Always wear a lab coat, chemical-resistant gloves, and safety goggles.[1] When handling larger quantities or potentially unstable derivatives, it is highly recommended to work behind a blast shield.[1]

Q3: Are there any solvents I should avoid?

A: Do not use halogenated solvents like dichloromethane or chloroform (B151607) for reactions involving sodium azide, as this can lead to the formation of dangerously explosive di- and tri-azidomethane.[1] While dichloromethane can be used as a chromatography solvent, care should be taken.[1]

Column Chromatography Protocol

Q4: What is a good starting point for a stationary and mobile phase for purifying this compound derivatives?

A: Silica gel is the most common stationary phase.[1] A mixture of hexane (B92381) and ethyl acetate is a very common and effective mobile phase for non-polar to moderately polar azides.[1]

Q5: How do I determine the best solvent ratio for my specific derivative?

A: Use thin-layer chromatography (TLC) to find a solvent system that gives your desired product an Rf value between 0.2 and 0.4. This generally provides the best separation.

Q6: My compound is sensitive to acid. What should I do?

A: You can use neutral alumina as the stationary phase or deactivate the silica gel by adding 1-3% triethylamine to your mobile phase.[1] This will help prevent the degradation of acid-sensitive compounds.[1]

Q7: How can I visualize my this compound derivative on a TLC plate?

A: Many this compound derivatives are UV active due to the nitroaromatic system, so they can be visualized under a UV lamp. For derivatives that are not UV active, specific stains can be used. A reliable method for visualizing azides is a two-step process of converting the azide to an amine, which is then detected with ninhydrin.[1]

Experimental Protocols

Detailed Protocol for Column Chromatography Purification of a this compound Derivative

This protocol is a general guideline and should be optimized for each specific derivative using TLC.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[5]

  • Add a small layer of sand over the plug.[5]

  • Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 10% ethyl acetate in hexane).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column to ensure even packing and remove any air bubbles.[5]

  • Add a layer of sand on top of the packed silica gel to prevent disturbance when adding the solvent.[5]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent if necessary (e.g., dichloromethane).[2] Carefully add the solution to the top of the column using a pipette.[5]

  • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the column.[2]

3. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., from 10% to 20% ethyl acetate in hexane).[6]

4. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which ones contain the purified product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator. Caution: Do not concentrate azide-containing solutions to dryness, especially for compounds with a low carbon-to-nitrogen ratio, as this can be dangerous.[1] It is safer to leave a small amount of solvent.

Quantitative Data Summary

The following table summarizes common solvent systems used for the purification of this compound derivatives. The optimal ratio will depend on the specific substituents on the aromatic ring.

Derivative Type Stationary Phase Mobile Phase (Eluent) Reference(s)
Non-polar to moderately polar triazole derivatives of this compoundSilica Gel3% - 15% Ethyl Acetate in Hexane[6]
General this compound derivativesSilica GelEthyl Acetate / Hexane mixtures[1]
Acid-sensitive derivativesSilica Gel with 1-3% TriethylamineHexane / Ethyl Acetate[1][3]
More polar derivativesSilica GelDichloromethane / Methanol[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Slurry and Pack Column add_sand Add Protective Sand Layer prep_column->add_sand load_column Load Sample onto Column add_sand->load_column dissolve_sample Dissolve Crude Product dissolve_sample->load_column elute Elute with Mobile Phase load_column->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Remove Solvent (with caution) combine->evaporate final_product final_product evaporate->final_product Purified Product troubleshooting_workflow start Start Purification problem Problem Encountered? start->problem no_elution No Compound Eluting problem->no_elution Yes poor_sep Poor Separation problem->poor_sep Yes streaking Streaking/Tailing problem->streaking Yes end Successful Purification problem->end No solution_polarity Increase Solvent Polarity no_elution->solution_polarity solution_stability Check Stability / Deactivate Silica no_elution->solution_stability solution_optimize_tlc Optimize Solvent System with TLC poor_sep->solution_optimize_tlc solution_loading Reduce Sample Load / Repack poor_sep->solution_loading streaking->solution_polarity solution_modifier Add Modifier (Acid/Base) streaking->solution_modifier solution_polarity->problem solution_stability->problem solution_optimize_tlc->problem solution_loading->problem solution_modifier->problem

References

Technical Support Center: 1-Azido-4-nitrobenzene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-azido-4-nitrobenzene in cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions?

A1: The primary side reactions encountered during CuAAC reactions with this compound are the oxidative homocoupling of the alkyne partner (Glaser coupling) and the reduction of the azide (B81097) group to an amine (Staudinger-type reduction). Additionally, thermal decomposition of the azide can occur at elevated temperatures, potentially leading to the formation of highly reactive nitrenes and subsequent byproducts.

Q2: How can I minimize the formation of Glaser coupling byproducts?

A2: Glaser coupling is an oxidative homocoupling of terminal alkynes catalyzed by copper(I) ions in the presence of an oxidant, typically oxygen.[1][2][3] To minimize this side reaction, it is crucial to thoroughly degas all solvents and reaction mixtures and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Using a sufficient excess of a reducing agent, such as sodium ascorbate (B8700270), will help maintain the copper catalyst in its active Cu(I) state and prevent the formation of Cu(II) species that can promote Glaser coupling.[4]

Q3: I am observing the formation of 4-nitroaniline (B120555) in my reaction mixture. What is the cause and how can I prevent it?

A3: The presence of 4-nitroaniline suggests a reduction of the azide group. This can occur via a Staudinger-type reaction if phosphine-based ligands or reagents are present. More commonly in CuAAC, the reducing agent (e.g., sodium ascorbate) can, under certain conditions, lead to the reduction of the azide. To mitigate this, ensure that the reaction conditions are optimized and avoid prolonged reaction times at elevated temperatures. It is also important to use fresh, high-purity reagents.

Q4: My uncatalyzed thermal cycloaddition reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A4: The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[5][6] To achieve high regioselectivity for the 1,4-isomer, it is highly recommended to switch to a copper(I)-catalyzed reaction (CuAAC).[5][7] For the selective synthesis of the 1,5-isomer, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the preferred method.[5]

Q5: What are the stability concerns with this compound?

A5: this compound is a potentially energetic material and should be handled with care. It can be sensitive to heat, shock, and friction. Thermal decomposition can lead to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate, which can lead to a variety of side products. It is advisable to store the compound in a cool, dark place and to avoid excessive heating during reactions unless specifically required by the protocol.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Triazole Product in CuAAC
Possible Cause Troubleshooting Steps
Inactive Copper Catalyst The active catalyst is Cu(I). Oxidation to Cu(II) by atmospheric oxygen will halt the reaction. Ensure all solutions are thoroughly degassed and the reaction is run under an inert atmosphere (N₂ or Ar). Use a fresh solution of the reducing agent (e.g., sodium ascorbate). Consider using a stabilizing ligand such as TBTA or THPTA to protect the Cu(I) catalyst.
Impure Reagents Verify the purity of this compound and the alkyne starting material using appropriate analytical techniques (e.g., NMR, HPLC). Impurities can inhibit the catalyst.
Poor Solubility of Reagents Ensure that both this compound and the alkyne are fully dissolved in the chosen solvent system. A mixture of an organic solvent (e.g., t-butanol, DMSO) and water is often effective.
Suboptimal Reaction Conditions Optimize the reaction temperature. While many CuAAC reactions proceed at room temperature, gentle heating may be required for less reactive substrates. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Formation of Significant Amounts of Alkyne Homocoupling (Glaser) Byproduct
Possible Cause Troubleshooting Steps
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (N₂ or Ar) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Insufficient Reducing Agent Increase the equivalents of sodium ascorbate to ensure the copper catalyst remains in the Cu(I) state. A 3- to 10-fold excess of ascorbate is commonly used.[8]
Inappropriate Ligand The use of a suitable copper-stabilizing ligand can suppress Glaser coupling. Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are effective options.[8]
Issue 3: Difficulty in Purifying the Triazole Product
Possible Cause Troubleshooting Steps
Residual Copper Catalyst Copper can be difficult to remove by standard chromatography. Wash the crude product solution with an aqueous solution of a chelating agent like EDTA or ammonia (B1221849).
Similar Polarity of Product and Starting Materials Optimize column chromatography conditions. This may involve trying different solvent systems (gradients) or using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Presence of Multiple Byproducts Re-evaluate the reaction conditions to minimize side product formation before attempting purification. This may involve adjusting the temperature, reaction time, or stoichiometry of the reagents.

Experimental Protocols

Optimized General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Degassed solvents (e.g., a mixture of t-BuOH/H₂O or DMSO/H₂O)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen degassed solvent system.

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in degassed water).

  • (Optional) If using a ligand, in another vial, prepare a stock solution of the ligand (e.g., 500 mM TBTA in DMSO or THPTA in water).

  • To the reaction vessel, add the CuSO₄ solution to a final concentration of 1-5 mol%.

  • (Optional) If using a ligand, add the ligand solution to the reaction mixture. A 1:5 copper-to-ligand ratio is a common starting point.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in degassed water).

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.

  • Stir the reaction at room temperature or with gentle heating (e.g., 35-40 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by exposing it to air.

  • Work-up the reaction by diluting with water and extracting with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with an aqueous solution of EDTA or ammonia to remove residual copper, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reactions_in_CuAAC cluster_main CuAAC Reaction Pathway cluster_side Potential Side Reactions This compound This compound 1,4-Triazole 1,4-Triazole This compound->1,4-Triazole Staudinger Reduction Staudinger Reduction This compound->Staudinger Reduction Reducing Agent Thermal Decomposition Thermal Decomposition This compound->Thermal Decomposition Heat (Δ) Alkyne Alkyne Alkyne->1,4-Triazole Glaser Coupling Glaser Coupling Alkyne->Glaser Coupling O₂, Cu(II) Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->1,4-Triazole Catalyzes

Caption: Overview of the desired CuAAC reaction and potential side reactions of this compound.

Troubleshooting_Low_Yield start Low Product Yield check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are reagents pure? check_catalyst->check_reagents Yes solution_catalyst Degas solvents, use fresh reducing agent, add stabilizing ligand. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Verify purity via NMR/HPLC. check_reagents->solution_reagents No solution_conditions Optimize temperature and reaction time. Ensure solubility. check_conditions->solution_conditions No end_node Yield Improved check_conditions->end_node Yes solution_catalyst->end_node solution_reagents->end_node solution_conditions->end_node

Caption: Troubleshooting workflow for low product yield in CuAAC reactions.

Thermal_vs_Catalyzed cluster_thermal Thermal Cycloaddition cluster_cuaac CuAAC cluster_ruaac RuAAC start Azide + Alkyne thermal_node High Temperature start->thermal_node cu_catalyst Cu(I) Catalyst start->cu_catalyst ru_catalyst Ru Catalyst start->ru_catalyst mixture Mixture of 1,4- and 1,5-Regioisomers thermal_node->mixture product_1_4 1,4-Regioisomer (Exclusive) cu_catalyst->product_1_4 product_1_5 1,5-Regioisomer (Exclusive) ru_catalyst->product_1_5

Caption: Comparison of thermal vs. catalyzed cycloaddition pathways and their resulting regioselectivity.

References

Preventing homocoupling of alkynes in CuAAC with 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize your Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically when using the electron-deficient azide (B81097), 1-azido-4-nitrobenzene. Here, you will find answers to frequently asked questions and detailed guides to prevent the common side reaction of alkyne homocoupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a byproduct that I suspect is my alkyne homocoupled dimer. What is causing this?

A1: The formation of a symmetrical diyne byproduct, known as Glaser coupling, is a common side reaction in CuAAC. This occurs when the terminal alkyne reacts with itself. The primary cause is the oxidation of the active Cu(I) catalyst to Cu(II), which promotes this undesired pathway, especially in the presence of oxygen.[1][2] Insufficient reducing agent or the absence of a stabilizing ligand can exacerbate this issue.[2]

Q2: How does the use of an electron-deficient azide like this compound affect the reaction and the likelihood of alkyne homocoupling?

A2: While the fundamental principles of CuAAC remain the same, an electron-deficient azide can influence reaction kinetics. Although not always directly increasing alkyne homocoupling, slower cycloaddition rates can allow more time for the Cu(I) catalyst to be oxidized, indirectly promoting the Glaser coupling side reaction. Therefore, optimizing conditions to ensure a rapid CuAAC reaction is crucial.

Q3: What are the most effective strategies to prevent alkyne homocoupling in my CuAAC reaction with this compound?

A3: The most effective strategies focus on maintaining a high concentration of the active Cu(I) catalyst and minimizing its oxidation. Key approaches include:

  • Rigorous Exclusion of Oxygen: Degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Use of an Appropriate Reducing Agent: Employ a fresh solution of a reducing agent like sodium ascorbate (B8700270) in slight excess to continuously regenerate Cu(I) from any Cu(II) that forms.[4][5]

  • Employing a Stabilizing Ligand: Ligands such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state and can accelerate the desired cycloaddition.[3][6]

  • Direct Use of a Cu(I) Source: Starting with a Cu(I) salt (e.g., CuI, CuBr) can reduce the initial concentration of Cu(II).[3] However, these salts are also susceptible to oxidation, so the other preventative measures are still necessary.

Troubleshooting Guide: Preventing Alkyne Homocoupling

This guide provides a systematic approach to troubleshooting and preventing the formation of the alkyne homocoupling byproduct.

Symptom Potential Cause Recommended Solution
High levels of diyne byproduct observed by TLC/LC-MS. Oxidation of Cu(I) to Cu(II) due to the presence of oxygen.[1][2]Degas all solvents and the reaction mixture by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes. Maintain the reaction under a positive pressure of the inert gas.[3]
Insufficient reducing agent to maintain the copper catalyst in the Cu(I) state.[2]Use a freshly prepared solution of sodium ascorbate. A slight excess (e.g., 5-10 mol%) relative to the copper catalyst is recommended to prevent the formation of oxidative homocoupling products.[4]
Absence or inappropriate choice of a stabilizing ligand.[2]Add a suitable ligand to stabilize the Cu(I) catalyst. For organic solvents, TBTA is a good choice, while for aqueous or mixed solvent systems, THPTA is recommended.[6][7] A ligand-to-copper ratio of 1:1 to 5:1 is often effective.[8]
Reaction is sluggish, potentially allowing for catalyst oxidation over time. Poor solubility of reactants or catalyst.Add a co-solvent such as DMSO or DMF (up to 10%) to improve the solubility of all reaction components.[9]
Non-optimal reaction temperature.While CuAAC is often performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes accelerate the desired reaction, outcompeting the slower homocoupling pathway.[10] However, higher temperatures can also promote homocoupling in some cases, so optimization is key.[11]
Persistent homocoupling despite implementing the above measures. Contaminated reagents or solvents.Use high-purity, freshly opened solvents and reagents. Ensure the alkyne starting material is free of any metal impurities that could catalyze oxidation.
Inherent reactivity of the alkyne substrate.For particularly sensitive alkynes, consider using a protecting group such as a trialkylsilyl group (e.g., TMS), which can be removed after the cycloaddition.[10]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound in an Organic Solvent

This protocol is suitable for a standard laboratory-scale reaction.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.0 - 1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)

  • Sodium ascorbate (0.05 - 0.2 eq)

  • TBTA (0.01 - 0.05 eq)

  • Degassed solvent (e.g., THF/water 4:1, or DMSO)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add this compound and the terminal alkyne.

  • Add the chosen solvent and degas the mixture by bubbling with nitrogen or argon for 20 minutes.

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O and TBTA in the reaction solvent.

  • In another vial, prepare a fresh stock solution of sodium ascorbate in degassed water.

  • To the stirred solution of the azide and alkyne, add the copper/ligand solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature under an inert atmosphere.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: CuAAC in Aqueous Media with a Water-Soluble Ligand

This protocol is adapted for reactions in aqueous environments, often used in bioconjugation.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.5 eq)

  • THPTA (0.5 eq)

  • Degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-containing molecule in the degassed buffer.

  • Add a solution of this compound (a stock solution in a water-miscible organic solvent like DMSO may be necessary).

  • Prepare a premixed solution of CuSO₄ and THPTA in the buffer.[8]

  • Add the copper/ligand solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[12]

  • Mix the reaction by gentle inversion or slow rotation.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • The product can then be purified by methods suitable for the specific application, such as protein purification techniques or HPLC.

Visualizing the Process

To aid in understanding the reaction pathways and troubleshooting logic, the following diagrams are provided.

CuAAC_vs_Glaser cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Alkyne Terminal Alkyne Triazole Desired 1,2,3-Triazole Alkyne->Triazole Diyne Homocoupled Diyne Alkyne->Diyne Azide This compound Azide->Triazole CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation (O₂) CuI->Triazole CuAAC CuII->CuI Reduction CuII->Diyne Glaser Coupling Ascorbate Sodium Ascorbate

Caption: Competing pathways in CuAAC reactions.

Troubleshooting_Workflow Start Start: Homocoupling Observed Check_Inert Is the reaction under inert atmosphere? Start->Check_Inert Implement_Inert Degas solvents and run under N₂ or Ar Check_Inert->Implement_Inert No Check_Reducing Is fresh reducing agent used in excess? Check_Inert->Check_Reducing Yes Implement_Inert->Check_Reducing Use_Fresh_Ascorbate Prepare fresh sodium ascorbate solution Check_Reducing->Use_Fresh_Ascorbate No Check_Ligand Is a stabilizing ligand present? Check_Reducing->Check_Ligand Yes Use_Fresh_Ascorbate->Check_Ligand Add_Ligand Add TBTA or THPTA Check_Ligand->Add_Ligand No Check_Solubility Are all reactants soluble? Check_Ligand->Check_Solubility Yes Add_Ligand->Check_Solubility Add_Cosolvent Add DMSO or DMF Check_Solubility->Add_Cosolvent No Success Success: Homocoupling Minimized Check_Solubility->Success Yes Add_Cosolvent->Success

Caption: Troubleshooting workflow for minimizing alkyne homocoupling.

References

Improving the efficiency of photoaffinity labeling with 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photoaffinity labeling (PAL) using 1-azido-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in photoaffinity labeling?

This compound is a hetero-bifunctional crosslinking reagent. It contains a photo-activatable aryl azide (B81097) group and a nitro group on a benzene (B151609) ring.[1] The aryl azide group, upon exposure to UV light, forms a highly reactive nitrene intermediate that can covalently bind to interacting proteins in close proximity.[2][3] This property makes it a valuable tool for identifying and characterizing protein-ligand interactions.[4]

Q2: What are the advantages and disadvantages of using this compound compared to other photoaffinity probes?

A key advantage of aryl azides like this compound is their relatively small size, which minimizes steric hindrance that could interfere with natural binding interactions.[4][5] They are also relatively easy to synthesize and incorporate into probes.[6] However, a primary disadvantage is the requirement for short-wavelength UV light (typically 260-365 nm) for activation, which can potentially damage biological molecules.[2][3] The generated nitrene can also undergo intramolecular rearrangements, which may lead to lower labeling yields and non-specific labeling.[4]

Q3: How can I synthesize a photoaffinity probe using this compound?

A common method for synthesizing this compound is through the diazotization of 4-nitroaniline (B120555), followed by a reaction with an azide source like sodium azide.[6] This process is known for its high efficiency, with yields often exceeding 90%.[6] The this compound can then be chemically linked to your ligand of interest to create the final photoaffinity probe.

Troubleshooting Guide

Low Labeling Yield

Problem: After performing the photoaffinity labeling experiment, the yield of labeled protein is low, as determined by SDS-PAGE, western blot, or mass spectrometry.

Possible Cause Troubleshooting Steps
Suboptimal UV Irradiation Time Optimize the UV irradiation time. Too short of an exposure will result in incomplete activation of the aryl azide, while prolonged exposure can lead to sample degradation. Perform a time-course experiment (e.g., 1, 5, 10, 20 minutes) to determine the optimal irradiation duration for your specific probe and target.
Incorrect UV Wavelength Ensure you are using the appropriate UV wavelength for activating the aryl azide group, typically in the range of 260-365 nm.[2][3] Use a UV lamp with a calibrated output.
Inadequate Probe Concentration The concentration of the photoaffinity probe is critical. If the concentration is too low, the labeling efficiency will be poor. If it is too high, it can lead to non-specific binding and aggregation. Perform a concentration titration experiment to find the optimal probe concentration for your system.
Presence of Quenching Reagents Buffers containing primary amines (e.g., Tris) or thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) can quench the reactive nitrene intermediate or reduce the azide group, respectively.[7] Use buffers free of these components during the photolysis step.
Probe Instability Ensure the photoaffinity probe is stable under your experimental conditions. Aryl azides can be sensitive to light and certain chemical conditions.[4] Handle the probe in the dark as much as possible before the UV irradiation step.
High Non-Specific Binding

Problem: The photoaffinity probe appears to be labeling many proteins non-specifically, making it difficult to identify the true target.

Possible Cause Troubleshooting Steps
Excessive Probe Concentration High concentrations of the probe can lead to increased non-specific interactions.[8] Optimize the probe concentration by performing a titration.
Hydrophobic Interactions The probe or ligand may have hydrophobic properties that cause it to non-specifically associate with abundant proteins. Include a non-ionic detergent (e.g., 0.05% Tween-20) in your buffers to reduce hydrophobic interactions. Increasing the salt concentration (e.g., up to 500 mM NaCl) can also help to disrupt non-specific ionic interactions.
Insufficient Blocking If working with cell lysates or on solid supports, ensure adequate blocking to prevent non-specific binding to surfaces. Use blocking agents like bovine serum albumin (BSA).
Competition Experiment To distinguish specific from non-specific binding, perform a competition experiment.[8] Pre-incubate your sample with an excess of the unlabeled ligand before adding the photoaffinity probe. A significant reduction in the labeling of a particular protein in the presence of the competitor indicates specific binding.
Inadequate Washing Steps Ensure thorough washing steps after the labeling reaction to remove unbound probe and non-specifically bound proteins.

Quantitative Data Summary

The efficiency of photoaffinity labeling can vary significantly depending on the photoreactive group used. The following table provides a qualitative comparison of the most common photoaffinity probes. It is important to note that the actual labeling efficiency is highly dependent on the specific probe design, the target protein, and the experimental conditions.

Photoreactive GroupActivation Wavelength (nm)Reactive IntermediateAdvantagesDisadvantagesTypical Labeling Yield
Aryl Azide (e.g., this compound) 260-365[2][3]NitreneSmall size, relatively easy to synthesize.[5][6]Requires potentially damaging UV wavelengths, can undergo rearrangements leading to lower yield and non-specific labeling.[2][4]Low (<30%)[2][3]
Benzophenone 350-360DiradicalActivated by less damaging UV wavelengths, chemically stable.Bulky which can interfere with binding, may require longer irradiation times.Variable
Diazirine ~350CarbeneSmall size, activated by less damaging UV, highly reactive intermediate.More complex synthesis, potential for labeling bias towards certain residues.Generally higher than aryl azides

Experimental Protocols

General Experimental Workflow for Photoaffinity Labeling

The following diagram illustrates a typical workflow for a photoaffinity labeling experiment aimed at target identification.

G cluster_prep Probe Preparation & Incubation cluster_labeling Photolabeling cluster_analysis Analysis A Synthesize Photoaffinity Probe (Ligand + this compound linker) B Incubate Probe with Biological Sample (e.g., cell lysate, purified protein) A->B D UV Irradiation (e.g., 254-365 nm) to activate the aryl azide B->D C Competition Control: Incubate with excess unlabeled ligand C->D E SDS-PAGE and Visualization (e.g., Autoradiography, Western Blot) D->E F Enrichment of Labeled Proteins (e.g., via biotin-streptavidin) D->F H Data Analysis and Target Validation E->H G Mass Spectrometry Analysis (Protein ID and site of labeling) F->G G->H

Caption: A generalized workflow for target identification using photoaffinity labeling.

Detailed Methodology for Target Identification using a this compound Probe

This protocol outlines the key steps for identifying the protein target of a small molecule using a custom-synthesized this compound-based photoaffinity probe.

1. Synthesis of the Photoaffinity Probe:

  • Synthesize this compound from 4-nitroaniline via diazotization followed by reaction with sodium azide.[6]

  • Couple the this compound to your small molecule of interest. This may require chemical modification of your ligand to introduce a suitable functional group for conjugation.

  • If enrichment is desired, incorporate a reporter tag such as biotin (B1667282), often via a linker arm.

2. Photoaffinity Labeling in Cell Lysate:

  • Prepare a cell lysate from your cells of interest in a buffer that does not contain primary amines or reducing agents (e.g., HEPES or phosphate (B84403) buffer).

  • Incubate the cell lysate with your photoaffinity probe at a predetermined optimal concentration. For a negative control, incubate a separate aliquot of the lysate with a vehicle control (e.g., DMSO).

  • For a competition control, pre-incubate the lysate with a 50-100 fold excess of the unlabeled parent compound for 30-60 minutes before adding the photoaffinity probe.

  • Transfer the samples to a suitable container for UV irradiation (e.g., a quartz cuvette or a petri dish on ice).

  • Irradiate the samples with UV light at the appropriate wavelength and for the optimized duration.

3. Enrichment of Labeled Proteins (if a biotin tag is included):

  • Add streptavidin-coated beads to the irradiated lysates and incubate to capture the biotinylated proteins.

  • Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

4. Analysis by Mass Spectrometry:

  • Run the eluted proteins on an SDS-PAGE gel.

  • Excise the protein bands of interest or the entire lane for in-gel digestion with a protease (e.g., trypsin).

  • Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use database searching algorithms to identify the proteins from the peptide fragmentation data.

  • For site-of-labeling analysis, specialized software can be used to identify peptides that have been modified by the photoaffinity probe.

Signaling Pathway Investigation

Photoaffinity labeling with this compound probes can be a powerful tool to investigate signaling pathways by identifying the direct targets of small molecule modulators.

Hypothetical Investigation of the ERK Signaling Pathway

The following diagram illustrates how a this compound-based probe could be used to identify the target of a novel kinase inhibitor that modulates the ERK signaling pathway.

G cluster_pathway ERK Signaling Pathway cluster_experiment Experimental Approach RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Substrate Substrate ERK->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Novel Kinase Inhibitor Probe Photoaffinity Probe (Inhibitor + this compound) Inhibitor->Probe Synthesis Probe->MEK Hypothesized Interaction PAL Photoaffinity Labeling & Mass Spectrometry Probe->PAL Experiment Target Identified Target (e.g., MEK) PAL->Target Identification Target->MEK Validation

Caption: A diagram illustrating the use of a this compound probe to identify the target of a kinase inhibitor in the ERK signaling pathway.

In this hypothetical scenario, a novel kinase inhibitor is observed to block cell proliferation. To identify its direct target within the ERK pathway, a photoaffinity probe is synthesized by attaching this compound to the inhibitor.[9][10] Following a photoaffinity labeling experiment with cell lysates and subsequent mass spectrometry analysis, MEK is identified as the primary labeled protein. This provides strong evidence that the novel inhibitor exerts its effect by directly binding to and inhibiting MEK, thereby blocking the downstream signaling cascade. Further validation experiments would then be conducted to confirm this interaction.

References

Minimizing non-specific labeling in photoaffinity experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific labeling in photoaffinity experiments.

Troubleshooting Guide: High Non-Specific Labeling

High background or non-specific labeling is a common issue in photoaffinity experiments, making it difficult to distinguish the true target protein from noise.[1] The following guide details potential causes and their solutions.

Issue: Excessive background signal obscuring specific target identification.

Non-specific binding can arise from several factors, including suboptimal experimental conditions and the inherent reactivity of the photoaffinity probe.[2][3] A systematic approach to troubleshooting is crucial for identifying and mitigating the source of non-specific labeling.

Potential Cause Recommended Solution Expected Outcome
Probe Concentration Too High Perform a concentration titration to determine the optimal probe concentration that maximizes specific labeling while minimizing background.[4][5]Reduced background signal with a clear, specific band corresponding to the target protein.
Excessive UV Irradiation Time/Intensity Optimize the UV irradiation time and intensity. Use the shortest exposure necessary to achieve sufficient cross-linking to the target.[4][6]Decreased labeling of non-specific proteins that bind transiently or weakly.
Suboptimal Buffer Composition Adjust the pH and salt concentration of the buffer to reduce non-specific electrostatic and hydrophobic interactions.[7][8] Consider adding non-ionic detergents (e.g., Tween-20, DDM) or additives like BSA to block non-specific sites.[7]Lower overall background across the entire gel or blot.
Long-Lived Reactive Intermediate Incorporate a scavenger (e.g., dithiothreitol (B142953) in low concentrations for some probes, or specific radical scavengers) in the labeling buffer to quench reactive species that diffuse from the binding site.[4][9]Reduced labeling of proteins that are not in close proximity to the probe's binding site.
Insufficient Blocking Implement or optimize a blocking step before adding the photoaffinity probe. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum.[1][10][11]A significant decrease in background signal caused by the probe binding to non-specific sites on membranes or abundant proteins.
"Sticky" or Abundant Protein Contamination Include a pre-clearing step using beads or resin to deplete highly abundant or known non-specifically binding proteins from the lysate before the labeling experiment.[4]Removal of prominent non-specific bands that can mask the true target.

Frequently Asked Questions (FAQs)

Q1: What are the essential control experiments to validate specific labeling?

A1: To ensure that the observed labeling is specific to the intended target, several control experiments are crucial.[2][12]

  • Competition Assay: Pre-incubate the sample with an excess of a non-photoreactive competitor (the parent compound or another known ligand) before adding the photoaffinity probe.[2][12] A significant reduction in the labeling of a protein in the presence of the competitor indicates specific binding at that site.[12]

  • No UV Irradiation Control: Prepare a sample with the photoaffinity probe but do not expose it to UV light.[2][5] The absence of a labeled band in this control confirms that the covalent cross-linking is UV-dependent and not due to other interactions.[12]

  • Probe-Only Control (No Biological Sample): Irradiate the probe in the buffer without the biological sample to check for probe aggregation or reactions with buffer components that might appear as bands.

  • Non-Specific Probe Control: If available, use a structurally similar but biologically inactive probe. This can help to identify proteins that bind non-specifically to the probe scaffold itself.[2]

Q2: How do I choose the right photoreactive group for my experiment?

A2: The choice of photoreactive group (e.g., aryl azide, benzophenone, diazirine) is a critical aspect of probe design.[13][14] Each has distinct properties that can influence the success of a photoaffinity labeling experiment.[15]

Photoreactive Group Activation Wavelength Advantages Disadvantages
Aryl Azide ~300 nmSmall size, relatively easy to synthesize.[6]Requires short wavelength UV which can cause protein damage.[6][14] The resulting nitrene can rearrange, leading to a longer half-life and potentially increased non-specific labeling.[6]
Benzophenone ~350-360 nmActivated by longer wavelength UV, reducing protein damage.[6] Chemically stable.[13]Bulkier structure may interfere with binding.[6] Often requires longer irradiation times, which can increase non-specific labeling.[2]
Diazirine ~350 nmSmallest of the common photophores.[6] Generates a highly reactive carbene with a short half-life, minimizing diffusion and non-specific labeling.[2]Can be less stable than other photophores. The carbene can be quenched by water.[2]
Q3: What is the role of scavengers and quenchers, and how do I use them?

A3: Scavengers and quenchers are used to reduce non-specific labeling by reacting with the highly reactive intermediates (nitrenes, carbenes) that diffuse away from the target binding site.[4]

  • Scavengers: These are molecules added to the buffer to "scavenge" or react with the photoactivated species that have not yet bound to a protein. Common scavengers include thiols like DTT, although their compatibility with the specific probe and biological system must be empirically determined.[4]

  • Quenchers: These molecules can deactivate the excited state of the photophore before it forms a reactive intermediate. The choice of quencher is highly dependent on the specific photochemistry of the probe.[9][16]

The optimal concentration of a scavenger or quencher needs to be determined experimentally, as too high a concentration can interfere with specific labeling.

Experimental Protocols

Protocol 1: General Photoaffinity Labeling Workflow

This protocol provides a general framework for a photoaffinity labeling experiment. Optimal conditions, such as probe concentration and UV irradiation time, must be determined empirically for each system.[4]

  • Sample Preparation: Prepare the biological sample (e.g., cell lysate, purified protein) in a suitable, fresh buffer. If necessary, perform a pre-clearing step to remove highly abundant, non-specific binding proteins.[4]

  • Probe Incubation: Add the photoaffinity probe to the sample at the predetermined optimal concentration. Incubate in the dark for a sufficient time to allow for binding to the target.

  • UV Irradiation: Expose the sample to UV light at the appropriate wavelength for the chosen photophore. This step should be performed at a controlled temperature (e.g., on ice) to minimize protein degradation.

  • Control Samples: Prepare and process control samples (e.g., competition assay, no UV) in parallel with the experimental sample.[12]

  • Downstream Analysis: Following irradiation, the labeled proteins can be enriched (e.g., using a biotin (B1667282) tag on the probe) and/or analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the target protein(s).[14]

Protocol 2: Competition Assay for Validating Specificity

This protocol is designed to confirm that the photoaffinity probe is binding to a specific site on the target protein.[12]

  • Prepare Reaction Mixtures:

    • Test Sample: Prepare a reaction mixture with the biological sample and the photoaffinity probe.

    • Competition Sample: Prepare an identical reaction mixture, but pre-incubate it with a 50- to 100-fold molar excess of a non-photoreactive competitor for 15-30 minutes before adding the photoaffinity probe.[12]

  • Incubation: Incubate both samples in the dark for the standard duration to allow for probe binding.[12]

  • UV Crosslinking: Irradiate both samples with UV light under identical conditions.[12]

  • Analysis: Analyze the samples in parallel. A significant reduction in the labeling of a specific protein in the competition sample compared to the test sample indicates a specific interaction.[12]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Prep Sample Preparation (e.g., Cell Lysate) Block Blocking Step (Optional) Prep->Block Incubate Incubate with Photoaffinity Probe Block->Incubate UV UV Irradiation (Cross-linking) Incubate->UV Enrich Enrichment of Labeled Proteins UV->Enrich Analyze SDS-PAGE / Western Blot / Mass Spectrometry Enrich->Analyze Comp Competition Assay NoUV No UV Irradiation

Caption: General workflow for a photoaffinity labeling experiment.

Troubleshooting_Flowchart Start High Non-Specific Labeling Observed Q_Probe Is probe concentration optimized? Start->Q_Probe A_Probe Perform Probe Titration Q_Probe->A_Probe No Q_UV Is UV exposure time/ intensity minimized? Q_Probe->Q_UV Yes A_Probe->Q_UV A_UV Optimize UV Irradiation Q_UV->A_UV No Q_Buffer Is buffer composition optimal? Q_UV->Q_Buffer Yes A_UV->Q_Buffer A_Buffer Adjust pH, salt, or add detergents/blockers Q_Buffer->A_Buffer No Q_Scavenger Have scavengers been considered? Q_Buffer->Q_Scavenger Yes A_Buffer->Q_Scavenger A_Scavenger Add Scavenger (e.g., DTT) Q_Scavenger->A_Scavenger No End Specific Labeling Improved Q_Scavenger->End Yes A_Scavenger->End

Caption: Troubleshooting flowchart for high non-specific labeling.

References

Stability and storage conditions for 1-Azido-4-nitrobenzene to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 1-Azido-4-nitrobenzene to prevent degradation and ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] The recommended storage temperature is typically between 2°C and 8°C.[3] It is crucial to keep the container tightly sealed to protect it from moisture and light.[4]

Q2: How stable is this compound at room temperature?

A2: Organic azides, including this compound, are energetic molecules and their stability decreases with increasing temperature.[5] While short periods at room temperature for experimental setup may be unavoidable, prolonged storage at ambient temperatures is not recommended as it can lead to gradual degradation. For long-term storage, refrigeration is essential.[6]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound, upon exposure to heat (thermolysis) or light (photolysis), involves the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate (4-nitrophenylnitrene).[7] This nitrene can then undergo various reactions, such as insertions or rearrangements, leading to a mixture of products.[7]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is photosensitive.[5] Exposure to light, particularly UV light, can initiate its decomposition to the corresponding nitrene.[8] Therefore, it is critical to store the compound in an amber or opaque container and to minimize its exposure to light during handling and experiments.

Q5: What materials and chemicals are incompatible with this compound?

A5: this compound should not come into contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[6] It is also incompatible with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as these can form highly shock-sensitive and explosive metal azides.[9] Avoid using metal spatulas for handling.[10] Halogenated solvents, such as dichloromethane (B109758) and chloroform, should also be avoided as reaction media, as they can form explosively unstable di- and tri-azidomethane, respectively.[11]

Q6: What are the signs of degradation of this compound?

A6: Visual signs of degradation can include a change in color or the evolution of gas. However, significant degradation can occur without obvious visual cues. The most reliable way to assess the purity and degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Stability and Storage Summary

The following tables summarize the key stability and storage conditions for this compound based on available data. It is important to note that specific quantitative degradation rates are not widely available in the public domain and should be determined experimentally for critical applications.

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature2°C to 8°CTo minimize thermal decomposition.
LightStore in the dark (amber/opaque vial)To prevent photolytic decomposition.
AtmosphereTightly sealed container, inert atmosphere (e.g., Argon, Nitrogen) for long-term storageTo protect from moisture and oxidative degradation.
PurityStore as a solid or in a non-halogenated, dry solventTo avoid reactions with impurities or incompatible solvents.

Table 2: Chemical Incompatibilities

Incompatible MaterialHazard
Strong AcidsFormation of highly toxic and explosive hydrazoic acid.[6]
Heavy Metals (Cu, Pb, Ag, Hg) and their saltsFormation of highly shock-sensitive and explosive metal azides.[9]
Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃)Formation of explosively unstable di- and tri-azidomethane.[11]
Strong Oxidizing AgentsPotential for vigorous, exothermic reactions.
Strong Reducing Agents (e.g., LiAlH₄, NaBH₄)Can reduce both the azide (B81097) and nitro groups, leading to unintended reactions.

Table 3: Factors Affecting Stability

FactorEffect on Stability
High Temperature Increases the rate of thermal decomposition, potentially leading to a runaway reaction.[1]
Light (especially UV) Induces photolytic decomposition to a reactive nitrene intermediate.[8]
Physical Shock/Friction Can initiate explosive decomposition.[1]
Presence of Impurities (e.g., heavy metals, acids) Can catalyze decomposition or lead to the formation of hazardous byproducts.[6][9]

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol outlines a general method to assess the stability of this compound. This method should be validated for specific experimental conditions.

Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a working standard solution by diluting the stock solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Sample Preparation:

    • For solid stability: Accurately weigh a small amount of the this compound that has been subjected to stability testing (e.g., stored under specific temperature and light conditions for a set duration). Dissolve it in a known volume of acetonitrile to achieve a concentration similar to the working standard.

    • For solution stability: Dilute an aliquot of the this compound solution that has been stored under specific conditions with the mobile phase to a concentration within the calibration range.

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid if needed for peak shaping). For example, start with 50% acetonitrile and increase to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or the λmax of this compound)

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the stressed sample to that of the standard. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. The percentage of remaining this compound can be calculated by comparing its peak area in the sample to the standard.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol provides a general procedure for a "click" reaction, a common application of this compound.

Materials:

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.05 equivalents) in the chosen solvent system (e.g., t-butanol/water 1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed, indicating the formation of the active Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (or magnesium sulfate), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired triazole product.

Visualizations

DegradationPathway cluster_intermediate Reactive Intermediate cluster_products Degradation Products Heat Heat (Thermolysis) Azide This compound Light Light (Photolysis) Nitrene 4-Nitrophenylnitrene + N₂ Azide->Nitrene Nitrogen Extrusion Products Various Degradation Products Nitrene->Products Further Reactions

Caption: Degradation pathway of this compound under thermal or photolytic stress.

ExperimentalWorkflow cluster_prep Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_decision Outcome Start Start: Weigh/measure This compound Dissolve Dissolve in appropriate solvent Start->Dissolve Store Store under defined conditions (T, light, humidity) Dissolve->Store Timepoints Sample at various time points Store->Timepoints Analyze Analyze by Stability-Indicating HPLC Timepoints->Analyze Data Quantify remaining compound and degradants Analyze->Data Evaluate Evaluate Stability & Determine Shelf-life Data->Evaluate

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 1-Azido-4-nitrobenzene in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of 1-azido-4-nitrobenzene in aqueous buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound (also known as 4-nitrophenyl azide (B81097) or p-azidonitrobenzene) is a chemical compound commonly used in bioconjugation and click chemistry reactions.[1][2] Its chemical structure, featuring a nitro-substituted benzene (B151609) ring, makes it inherently hydrophobic, leading to poor solubility in aqueous solutions like physiological buffers.[1] This can result in compound precipitation, leading to inaccurate and unreliable experimental results.

Q2: What are the common organic solvents for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective organic solvents for preparing high-concentration stock solutions of this compound.[1] Ethanol can also be used, though the solubility might be lower compared to DMSO and DMF.

Q3: What is the recommended general procedure for preparing a working solution of this compound in an aqueous buffer?

A3: The recommended method is to first dissolve this compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock solution is then diluted into the desired aqueous buffer to achieve the final working concentration. It is crucial to add the stock solution to the buffer slowly while mixing to prevent precipitation.

Q4: How can I determine the maximum solubility of this compound in my specific aqueous buffer?

A4: An empirical approach is necessary as the exact solubility can vary with buffer composition, pH, and temperature. A detailed protocol for determining the kinetic solubility of this compound in your buffer is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound in aqueous solutions.

Issue 1: My compound precipitates out of solution when I dilute my stock solution into the aqueous buffer.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer, or the percentage of the organic co-solvent is too low to maintain its solubility.

  • Troubleshooting Steps:

    • Visual Inspection: Before your main experiment, perform a small-scale test. Visually check for any cloudiness or precipitate after diluting the stock solution into your buffer.

    • Optimize Dilution: Instead of a single large dilution, try a serial dilution. This gradual decrease in the organic solvent concentration can help keep the compound in solution.

    • Increase Co-solvent Percentage: If precipitation persists, you may need to increase the final concentration of the organic co-solvent in your working solution. However, be mindful of the potential effects of the co-solvent on your assay (see Issue 2). A final DMSO concentration of 1-5% is generally a good starting point.

    • Lower the Final Compound Concentration: Your desired working concentration may not be achievable. Consider lowering the final concentration of this compound.

Issue 2: I am observing high variability or unexpected results in my assay.

  • Possible Cause: The organic co-solvent (e.g., DMSO) used to dissolve this compound may be interfering with the biological components of your assay.

  • Troubleshooting Steps:

    • Solvent Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic co-solvent as your experimental samples but without this compound.

    • Minimize Co-solvent Concentration: Determine the lowest possible co-solvent concentration that maintains the solubility of your compound at the desired working concentration.

    • Test Alternative Co-solvents: If DMSO or DMF is causing issues, consider testing other water-miscible organic solvents like ethanol, though you will need to re-determine the solubility.

Quantitative Data Summary

While precise quantitative solubility data for this compound in various solvents is not extensively published, the following table provides a general overview based on available information for similar hydrophobic compounds.

Solvent/Buffer SystemSolubility CategoryRecommended Starting Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO)Soluble10-50 mMPrepare fresh stock solutions.
Dimethylformamide (DMF)Soluble10-50 mMPrepare fresh stock solutions.
EthanolModerately Soluble1-10 mMMay require gentle warming to fully dissolve.
Phosphate-Buffered Saline (PBS, pH 7.4)Sparingly Soluble/InsolubleNot recommended for direct dissolution.Co-solvent is required.
1:10 DMSO:PBS (v/v)Sparingly SolubleUp to ~1 mg/mL for similar compoundsEmpirical testing is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 164.12 g/mol )

    • Anhydrous DMSO

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 1.64 mg of this compound and place it in a clean microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear, yellow solution should be obtained.

    • If dissolution is slow, briefly sonicate the tube in a water bath.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Empirical Determination of Kinetic Solubility in Aqueous Buffer

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Your desired aqueous buffer (e.g., PBS, pH 7.4)

    • 96-well plate (clear bottom)

    • Plate reader capable of measuring absorbance at a wavelength where the compound absorbs (e.g., near its λmax) or by visual inspection for precipitation.

  • Procedure:

    • Prepare a series of dilutions of your 10 mM stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

    • In a 96-well plate, add a fixed volume of your aqueous buffer to each well (e.g., 198 µL).

    • Add a small, fixed volume of each DMSO stock dilution to the corresponding wells (e.g., 2 µL, to give a final DMSO concentration of 1%). This will create a range of final compound concentrations in the aqueous buffer.

    • Include a buffer-only control and a buffer with 1% DMSO control.

    • Mix the plate gently and let it incubate at your experimental temperature for a set period (e.g., 1-2 hours).

    • Visually inspect each well for any signs of precipitation or cloudiness.

    • Alternatively, measure the absorbance of each well. A sharp decrease or high variability in absorbance at higher concentrations can indicate precipitation.

    • The highest concentration that remains clear is your approximate kinetic solubility under these conditions.

Visualizations

Troubleshooting_Workflow start Start: Dissolving This compound prepare_stock Prepare concentrated stock in DMSO or DMF start->prepare_stock dilute_buffer Dilute stock into aqueous buffer prepare_stock->dilute_buffer observe_precipitate Observe for precipitation dilute_buffer->observe_precipitate precipitate_yes Precipitation Observed observe_precipitate->precipitate_yes Yes precipitate_no No Precipitation (Clear Solution) observe_precipitate->precipitate_no No troubleshoot Troubleshooting Steps precipitate_yes->troubleshoot proceed_experiment Proceed with experiment precipitate_no->proceed_experiment lower_conc Lower final concentration troubleshoot->lower_conc Option 1 increase_cosolvent Increase co-solvent % (e.g., from 1% to 2%) troubleshoot->increase_cosolvent Option 2 serial_dilution Use serial dilution method troubleshoot->serial_dilution Option 3 lower_conc->dilute_buffer increase_cosolvent->dilute_buffer serial_dilution->dilute_buffer solvent_control Include vehicle (co-solvent) control proceed_experiment->solvent_control end Successful Experiment solvent_control->end

Caption: Workflow for troubleshooting precipitation issues.

CoSolvent_Concept cluster_stock High Concentration Stock Solution cluster_buffer Aqueous Buffer cluster_working Working Solution (Diluted) DMSO DMSO (Co-solvent) ANB_stock This compound (Solubilized) ANB_working This compound (Remains Soluble) ANB_stock->ANB_working Dilution Water Water Molecules Water_working Water DMSO_working DMSO ANB_working->DMSO_working interacts with DMSO_working->Water_working disperses in

References

Technical Support Center: Catalyst Poisoning in 1-Azido-4-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during reactions involving 1-Azido-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the reduction of this compound, and which functional group is typically reduced?

A1: The most common application for catalysts in reactions with this compound is the selective reduction of the nitro group to an amine, yielding 4-azidoaniline. This transformation is crucial for synthesizing intermediates in pharmaceutical and materials science. The azide (B81097) group can also be reduced, but conditions can often be tuned to favor the reduction of the nitro group.

Commonly used catalysts for this selective reduction include:

  • Palladium on carbon (Pd/C): A versatile and widely used catalyst for nitro group reductions.[1]

  • Raney Nickel (Raney® Ni): A cost-effective and highly active catalyst, particularly in industrial applications.[2][3]

  • Platinum on carbon (Pt/C): Known for its high activity, though it can sometimes lead to over-reduction if not carefully controlled.[4]

Q2: What are the typical signs of catalyst poisoning in my reaction?

A2: Catalyst poisoning manifests as a loss of catalytic activity and/or selectivity over time.[4][5] Key indicators that your catalyst may be poisoned include:

  • Decreased reaction rate: The consumption of starting material slows down significantly or stops altogether.

  • Incomplete conversion: The reaction stalls before all the this compound is consumed, even with extended reaction times.

  • Changes in selectivity: An increase in the formation of undesired byproducts. For instance, instead of the desired 4-azidoaniline, you might observe the formation of intermediates like nitroso or hydroxylamine (B1172632) species, or even the reduction of the azide group.

  • Need for harsher reaction conditions: You find it necessary to increase temperature, pressure, or catalyst loading to achieve the same conversion rates as with a fresh catalyst.

Q3: What are the most likely poisons for my catalyst in a this compound reduction?

A3: The most common catalyst poisons in this type of reaction are sulfur and certain nitrogen-containing compounds.[6][7]

  • Sulfur Compounds: Thiophenes, thiols, and sulfoxides are potent poisons for noble metal catalysts like Palladium.[6][8] These can be present as impurities in starting materials or solvents.

  • Nitrogen Compounds: While the reactants and products are nitrogen-containing, certain nitrogenous compounds can act as inhibitors or poisons. For example, some reaction intermediates or byproducts might bind strongly to the catalyst's active sites.[7] Additionally, starting materials synthesized using certain reagents may contain nitrogen-based impurities that can deactivate the catalyst.

  • Halogenated Compounds: If halogenated solvents or starting materials are used, they can also lead to catalyst deactivation.

Q4: Can the product, 4-azidoaniline, poison the catalyst?

A4: Yes, this phenomenon is known as product inhibition. The amine product can adsorb onto the active sites of the catalyst, competing with the this compound substrate. This can lead to a decrease in the reaction rate as the concentration of the product increases. While not a permanent poison in the same way as sulfur, it can significantly impact reaction kinetics.

Troubleshooting Guides

Issue 1: The reaction is slow or has stalled completely.

This is a classic symptom of catalyst poisoning. Follow this troubleshooting workflow to diagnose and address the issue.

G cluster_0 Troubleshooting: Slow or Stalled Reaction A Reaction Slow/Stalled B Check for Obvious Issues: - Inadequate mixing? - Hydrogen leak? - Incorrect temperature? A->B H No obvious issues B->H No J Problem Resolved B->J Yes, fixed C Analyze Reactants & Solvents for Impurities (e.g., Sulfur) D Is a poison detected? C->D E Purify Starting Materials/Solvents D->E Yes I No poison detected D->I No E->A Retry Reaction F Increase Catalyst Loading (Temporary Solution) G Consider Catalyst Regeneration or Replacement F->G K Switch to a more poison-resistant catalyst G->K H->C I->F

Caption: Troubleshooting workflow for a slow or stalled reaction.

Issue 2: The selectivity of the reaction has decreased, leading to byproducts.

Poor selectivity can be a sign of partial catalyst poisoning, where some active sites are altered, favoring different reaction pathways.

G cluster_1 Troubleshooting: Poor Selectivity A Poor Selectivity Observed B Characterize Byproducts (e.g., via LC-MS, NMR) A->B C Identify Potential Causes: - Over-reduction? - Incomplete reduction intermediates? - Side reactions? B->C D Optimize Reaction Conditions: - Lower temperature/pressure? - Shorter reaction time? C->D E Evaluate Catalyst for Poisoning C->E D->A Re-run and check H Problem Resolved D->H Yes G Regenerate or Replace Catalyst E->G F Consider a more selective catalyst (e.g., modified Pd catalyst) G->F

Caption: Troubleshooting workflow for poor reaction selectivity.

Quantitative Data on Catalyst Poisoning

The following tables provide illustrative data on the impact of common poisons on catalyst performance. Note that this data is generalized from studies on nitroarene hydrogenation and may not be directly representative of this compound reactions but serves as a useful guide.

Table 1: Effect of Sulfur Poisoning on Pd/C Catalyst Activity in Nitroarene Hydrogenation

Poison Concentration (ppm of Thiophene)Initial Reaction Rate (relative to unpoisoned)Time to Complete Conversion (hours)Catalyst Activity Loss after 1 Cycle (%)
0100%2~5%
153%5~45%
517%12~80%
10<1%>24 (incomplete)>95%

Table 2: Effect of Nitrogen-Containing Compounds on Raney® Nickel Activity

Poison Additive (5 mol% to Ni)Substrate Conversion (%)
None98%
Aniline65%
Pyridine40%
Quinoline25%

Experimental Protocols

Protocol 1: General Procedure for Selective Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel (slurry in water)

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Parr hydrogenator or round-bottom flask with hydrogen balloon)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound in the chosen solvent.

  • Catalyst Addition: Under a stream of inert gas, carefully add the Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) or the Raney Nickel slurry.

  • Inerting: Seal the vessel and purge with an inert gas for 5-10 minutes to remove any residual oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 40°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 4-azidoaniline. Further purification can be performed by chromatography or recrystallization if necessary.

Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

This protocol describes a general oxidative regeneration procedure.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Suitable organic solvent (e.g., Toluene, Ethanol)

  • Tube furnace with temperature control

  • Air or a dilute oxygen/nitrogen mixture

Procedure:

  • Washing: After recovering the catalyst by filtration, wash it thoroughly with a suitable organic solvent to remove any adsorbed organic species. Follow this with several washes with deionized water.

  • Drying: Dry the catalyst in a vacuum oven at 80-100°C until a constant weight is achieved.

  • Oxidative Treatment (Calcination): Place the dried catalyst in a tube furnace. Pass a slow stream of air or a dilute oxygen/nitrogen mixture over the catalyst.

  • Heating: Slowly ramp the temperature to 300-400°C and hold for 2-4 hours. This step is designed to burn off sulfur and carbonaceous deposits. Caution: This process can be exothermic.

  • Cooling: Cool the catalyst to room temperature under a stream of inert gas.

  • Reduction (if necessary): Before reuse, the oxidized palladium needs to be reduced. This can be done in the hydrogenation reactor under a hydrogen atmosphere before adding the substrate.

Protocol 3: Regeneration of a Deactivated Raney® Nickel Catalyst

This protocol involves an acidic and basic wash to rejuvenate the catalyst.

Materials:

  • Deactivated Raney® Nickel catalyst

  • Aqueous organic acid (e.g., 5% acetic acid or lactic acid)

  • Aqueous base (e.g., 5% sodium hydroxide)

  • Deionized water

Procedure:

  • Water Wash: After recovery, wash the catalyst several times with deionized water to remove residual organic materials. Caution: Raney® Nickel is pyrophoric and must be kept wet at all times.

  • Acid Treatment: Suspend the catalyst in a 5% aqueous solution of acetic or lactic acid. Stir the suspension at room temperature for 30-60 minutes.

  • Rinse: Decant the acid solution and wash the catalyst with deionized water until the washings are neutral.

  • Base Treatment: Suspend the catalyst in a 5% aqueous sodium hydroxide (B78521) solution. Stir for 30-60 minutes at room temperature.

  • Final Wash: Decant the base solution and wash the catalyst thoroughly with deionized water until the washings are neutral.

  • Storage: Store the regenerated catalyst under water or a suitable solvent until its next use.

Visualization of Deactivation and Regeneration

G cluster_2 Catalyst Deactivation & Regeneration Cycle A Fresh Active Catalyst B Reaction with This compound A->B C Poisoned/Deactivated Catalyst B->C Poisoning/Fouling Occurs D Catalyst Recovery (Filtration) C->D E Regeneration Protocol (e.g., Oxidative Treatment) D->E F Regenerated Active Catalyst E->F F->B Reuse in Reaction

Caption: The lifecycle of a catalyst, from fresh to deactivated and regenerated.

References

Managing thermal decomposition risk of 1-Azido-4-nitrobenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Azido-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for managing the risks associated with the thermal decomposition of this compound (also known as 4-nitrophenyl azide) during chemical reactions. Please review this document thoroughly before beginning any experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

A1: this compound is a nitro-substituted aryl azide (B81097) with the molecular formula C₆H₄N₄O₂.[1][2][3][4][5][6][7] It is a high-energy molecule due to the presence of both the azido (B1232118) (-N₃) and nitro (-NO₂) functional groups, which are known "explosophores". The primary hazard is its potential for rapid, exothermic thermal decomposition, which can release a large volume of nitrogen gas and heat, posing a significant explosion risk.[1] It is also known to be shock-sensitive.[1][8]

Q2: What is the thermal stability of this compound?

A2: The thermal stability of aryl azides can be assessed using techniques like Differential Scanning Calorimetry (DSC). For a similar compound, o-azido nitrobenzene, DSC analysis shows a two-step decomposition. The first exothermic peak begins around 70-71°C, with a more significant decomposition event starting at 160-177°C.[9] It is critical to assume this compound has a similar low onset temperature for decomposition and to avoid heating the compound, especially in a concentrated or neat form.

Q3: What is the "Carbon to Nitrogen Ratio" (C/N) rule for organic azides?

A3: The C/N ratio is a guideline for assessing the stability of organic azides.[8] The rule of thumb is that the number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C₆H₄N₄O₂), there are 6 carbon atoms and 4 nitrogen atoms. While this fits within the general guideline, the presence of the activating nitro group significantly increases its energetic nature.[8] Therefore, it should be handled with greater caution than a simple alkyl azide with a similar C/N ratio.

Q4: What solvents and reagents are incompatible with this compound?

A4: Several common laboratory chemicals are incompatible with azides and should be strictly avoided:

  • Acids: Reacts to form hydrazoic acid, which is highly toxic and explosive.[8]

  • Heavy Metals: Avoid contact with heavy metals like copper, lead, and their salts, as they can form highly shock-sensitive metal azides.[10][11][12] This includes using metal spatulas for handling.[11][13]

  • Halogenated Solvents: Chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) can react to form dangerously explosive di- and tri-azidomethane.[8][10]

  • Strong Reducing Agents: While the nitro group can be reduced, uncontrolled reactions can lead to rapid decomposition.

  • Other Incompatibles: Sodium azide, a common precursor, reacts violently with carbon disulfide, bromine, and dimethyl sulfate.[10][12]

Q5: What are the recommended storage conditions for this compound?

A5: Store this compound in a cool, dry, dark place, away from heat, shock, and friction.[1] Recommended storage is at refrigerated temperatures (2°C - 8°C).[14] It should be stored in a tightly closed container and segregated from the incompatible materials listed above.[11] If synthesized in the lab, it should be stored in solution (not exceeding 1 M) at low temperatures (-18°C) and protected from light.[8]

Troubleshooting Guide

Q1: My reaction is showing an unexpected and rapid temperature increase (exotherm). What should I do?

A1: An uncontrolled exotherm is a critical sign of potential runaway decomposition. Execute your pre-planned emergency procedure immediately.

  • Alert Personnel: Immediately notify everyone in the lab of the situation.

  • Remove Energy Source: Stop heating and/or stirring if it is safe to do so.

  • Initiate Emergency Cooling: If the reaction is in an ice bath, add more ice/salt or switch to a colder bath (e.g., dry ice/acetone).

  • Do NOT Seal the Vessel: Ensure the reaction is vented to prevent pressure buildup.

  • Prepare to Quench (If Safe): If a quench solution has been prepared and it is safe to approach, add it slowly via a cannula.

  • Evacuate: If the temperature continues to rise uncontrollably, lower the fume hood sash completely and evacuate the area. Post "Do Not Enter" signs on the lab doors.[11]

Q2: I observed unexpected gas evolution from my reaction. What does this mean?

A2: Vigorous gas evolution is a primary indicator of decomposition, as the azide group releases nitrogen (N₂) gas.[1] This is a serious warning sign. Treat this situation with the same urgency as an uncontrolled exotherm (see previous question), as the gas release is directly linked to the energy release.

Q3: The color of my reaction mixture changed unexpectedly to a dark brown or black tar. What happened?

A3: A rapid color change to a dark, tarry substance often indicates product decomposition or the formation of polymeric side products, which can result from uncontrolled nitrene intermediates formed during thermal decomposition. Monitor the reaction temperature closely. If the color change is accompanied by an exotherm or gas evolution, proceed with the emergency shutdown protocol. If the reaction appears thermally stable, take a sample for analysis (e.g., TLC, LCMS) to determine the cause.[15]

Q4: I need to remove the solvent after my reaction. Is it safe to use a rotovap?

A4: Extreme caution is required. Concentrating an organic azide, especially one as energetic as this compound, significantly increases the risk of explosion due to heat, friction (from the rotating flask), and potential shock.

  • Avoid concentrating to dryness.

  • If possible, use the product in solution for the next step.

  • If concentration is necessary, use a blast shield, keep the bath temperature as low as possible, and do not use high vacuum.

  • Never concentrate a highly reactive azide by rotovap.[13]

Data Presentation

Table 1: Thermal Properties of Related Aryl Azides

CompoundAnalysis MethodOnset Temp (T_onset)Peak Temp (T_p)Enthalpy (ΔH)ConditionsReference
o-Azido nitrobenzeneDSC~70°C (1st peak)~120°C (1st peak)-577 J/g (1st peak)Nitrogen[9]
o-Azido nitrobenzeneDSC~160°C (2nd peak)~193°C (2nd peak)-1836 J/g (2nd peak)Nitrogen[9]
This compoundDSC72.3°C (Melting Point)-17.1 kJ/mol (ΔfusH)-[2]

Experimental Protocols

Protocol 1: General Safety Protocol for Reactions Involving this compound

  • Risk Assessment: Before starting, perform a thorough risk assessment covering reaction scale, temperature, potential for exotherm, and emergency procedures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[1][11] Consider a face shield for added protection.[11]

  • Fume Hood & Blast Shield: All work must be conducted in a certified chemical fume hood.[1][11] A blast shield must be placed between the experiment and the user.[11][13]

  • Scale: Use the smallest possible scale for the experiment, especially for initial trials.[11] Do not scale up without a thorough safety review.

  • Setup:

    • Use clean, crack-free glassware. Avoid ground glass joints where friction can occur.[13]

    • Ensure efficient stirring to dissipate heat.

    • Monitor the internal reaction temperature continuously with a calibrated thermometer or thermocouple.

    • Set up the reaction in a secondary container (e.g., a crystallizing dish) that can act as a cooling bath (ice/water).

    • Ensure the setup is not a closed system; vent any gas through an oil bubbler.

  • Waste Disposal: Never dispose of azide-containing waste down the drain.[12] Collect all waste in a dedicated, clearly labeled container.[8][11] Avoid mixing with incompatible waste streams, especially acids.[8]

Protocol 2: Thermal Hazard Analysis using Differential Scanning Calorimetry (DSC)

This protocol should only be performed by trained personnel in a dedicated thermal analysis laboratory.

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 1-3 mg) into a DSC pan. Do not use metal pans that could react; use aluminum or gold-plated pans.

  • Instrument Setup:

    • Place the sample pan and a reference pan into the DSC cell.

    • Set the initial temperature to ambient (e.g., 25°C).

    • Program a heating ramp, typically 5-10°C/min.

    • Set the final temperature well above the expected decomposition, but within the safe operating limits of the instrument (e.g., 350°C).

    • Use an inert atmosphere (e.g., nitrogen gas flow).[9]

  • Data Acquisition: Start the heating program and record the heat flow as a function of temperature.

  • Analysis: Analyze the resulting thermogram to identify the onset temperature of decomposition (the start of the large exothermic peak), the peak temperature, and the integrated energy of decomposition (ΔH_d). This data is critical for determining the maximum safe operating temperature for reactions.

Visualizations

Thermal_Decomposition_Pathway cluster_main Thermal Decomposition of this compound Start This compound (C₆H₄N₄O₂) Nitrene 4-Nitrophenylnitrene (Intermediate) Start->Nitrene Heat / Shock N2 Nitrogen Gas (N₂) Start->N2 Heat Heat (ΔH) Start->Heat Products Decomposition Products (e.g., polymers, tars) Nitrene->Products Rearrangement / Reaction

Caption: Logical pathway of thermal decomposition.

Troubleshooting_Workflow cluster_workflow Troubleshooting an Uncontrolled Exotherm Start Unexpected Exotherm or Gas Evolution Detected Alert Alert Lab Personnel Start->Alert RemoveHeat Remove Heat Source Alert->RemoveHeat Cool Apply Emergency Cooling RemoveHeat->Cool Monitor Monitor Temperature Cool->Monitor Stable Temperature Decreasing? Monitor->Stable Is it controlled? Continue Continue Monitoring Until Stable & Safe Stable->Continue Yes Evacuate Lower Sash & EVACUATE AREA Stable->Evacuate No

Caption: Emergency workflow for thermal runaway events.

Safe_Setup cluster_setup Safe Experimental Setup FumeHood Fume Hood Blast Shield CoolingBath Secondary Containment (Cooling Bath) FumeHood->CoolingBath Contains Quench Quench Station (Nearby) FumeHood->Quench Accessible ReactionVessel Reaction Flask Stir Bar Temp Probe Vent Gas Outlet (to Bubbler) ReactionVessel->Vent Vents to CoolingBath->ReactionVessel Surrounds

Caption: Key components of a safe reaction setup.

References

Validation & Comparative

A Head-to-Head Comparison: 1-Azido-4-nitrobenzene vs. Benzophenone as Photoaffinity Labels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photoaffinity label is a critical decision in the quest to identify and characterize protein-ligand interactions. This guide provides a comprehensive, data-driven comparison of two commonly employed photoaffinity labeling reagents: 1-azido-4-nitrobenzene, representing the aryl azide (B81097) class, and benzophenone (B1666685).

Photoaffinity labeling (PAL) is a powerful technique that utilizes a photoactivatable chemical probe to covalently bind to its target molecule upon irradiation with light. This enables the identification of unknown cellular targets of bioactive molecules, the mapping of binding sites, and the elucidation of complex biological pathways. The choice of the photoreactive moiety is paramount to the success of these experiments, with each class of reagent offering a distinct set of advantages and disadvantages.

At a Glance: Key Differences

FeatureThis compoundBenzophenone
Photoreactive Group Aryl AzideAryl Ketone
Reactive Intermediate Nitrene (Singlet and Triplet)Triplet Diradical
Activation Wavelength ~250-350 nm~350-365 nm
Quantum Yield Generally lowerClose to 1 (for triplet formation)
Reactivity Highly reactive, but prone to rearrangementModerately reactive, less prone to rearrangement
Half-life of Intermediate Nanoseconds (singlet), longer (triplet)Microseconds to milliseconds
Size Relatively smallBulky
Non-specific Binding Can be significant due to rearrangementCan occur with prolonged irradiation

Delving Deeper: A Performance-Based Comparison

The efficacy of a photoaffinity label is determined by a combination of factors including its photochemical properties, the reactivity of the generated intermediate, and its behavior within a biological system.

Photochemical Properties

This compound , a nitrophenyl azide, is activated by UV light to generate a highly reactive nitrene intermediate. The activation wavelength for simple phenyl azides is typically in the shorter UV range (254-275 nm), while nitrophenyl azides can be activated at longer wavelengths (300-460 nm)[1]. This longer wavelength activation is advantageous as it is less damaging to biological molecules[2]. However, the quantum yield for nitrene formation from aryl azides is generally lower compared to the near-quantitative triplet formation of benzophenone[3]. Upon photolysis, the initially formed singlet nitrene can either undergo intersystem crossing to a more stable triplet nitrene or rearrange into less reactive species, which can decrease labeling efficiency and increase non-specific binding[2].

Benzophenone is activated by less damaging, longer wavelength UV light (around 350-365 nm)[4][5]. A key advantage of benzophenone is its high intersystem crossing yield, approaching 100%, leading to the efficient formation of a reactive triplet diradical[6][7]. This triplet state is significantly longer-lived than the singlet nitrene, with lifetimes in the microsecond to millisecond range, depending on the solvent environment[4][6][8]. This extended lifetime can increase the probability of a successful cross-linking event. However, the reversibility of the excited state quenching by water means that prolonged irradiation times (e.g., 30 minutes to 2 hours) are often necessary, which can elevate the risk of non-specific labeling and oxidative damage to proteins[9].

ParameterThis compoundBenzophenone
Activation Wavelength (λmax) ~300-460 nm (for nitrophenyl azides)[1]~350-365 nm[4][5]
Quantum Yield of Reactive Species (Φ) Lower, variable~1 (for triplet formation)[6][7]
Half-life of Reactive Intermediate Nanoseconds (singlet nitrene), longer (triplet nitrene)Microseconds to milliseconds (triplet diradical)[4][6][8]
Reactivity and Insertion Efficiency

The ultimate goal of photoaffinity labeling is the covalent attachment of the probe to its target. The nature of the reactive intermediate dictates its insertion preference and efficiency.

The nitrene generated from this compound is highly reactive and can insert into C-H and N-H bonds, as well as react with double bonds[1]. However, the singlet nitrene is prone to intramolecular rearrangement to form a dehydroazepine, which preferentially reacts with nucleophiles like primary amines[1][2]. This can lead to a bias in labeling and a reduction in the desired non-specific C-H insertion.

The triplet diradical of benzophenone is less reactive than the singlet nitrene but is more selective for C-H bonds, abstracting a hydrogen atom to form a radical pair that subsequently combines[1]. This mechanism is less susceptible to intramolecular rearrangements, potentially leading to more predictable and specific labeling of the binding pocket.

While direct comparative data on insertion efficiencies are scarce, studies have shown that both ketone- and azide-based labels can provide comparable labeling, with the choice often depending on the specific biological system and the tolerance for the bulkiness of the photophore[2].

Experimental Considerations and Protocols

The successful application of photoaffinity labels requires careful optimization of experimental conditions. Below are generalized protocols for in-cell photoaffinity labeling.

General Protocol for In-Cell Photoaffinity Labeling

A typical workflow for a photoaffinity labeling experiment involves several key steps.

G A Incubate cells with photoaffinity probe B Irradiate with UV light to induce cross-linking A->B F Competition experiment with excess unlabeled ligand A->F Control C Lyse cells B->C D Enrich labeled proteins (e.g., via biotin-streptavidin) C->D E Analyze proteins (e.g., SDS-PAGE, mass spectrometry) D->E F->B

Figure 1. A generalized workflow for a photoaffinity labeling experiment.

Protocol 1: Photoaffinity Labeling with a this compound Probe

  • Cell Culture and Probe Incubation: Plate cells and grow to the desired confluency. Treat cells with the this compound-containing probe at an optimized concentration and incubate for a specific duration to allow for target binding.

  • UV Irradiation: Wash the cells to remove unbound probe. Irradiate the cells with UV light at a wavelength appropriate for the specific nitrophenyl azide (typically 300-360 nm) for a predetermined time (e.g., 5-30 minutes) on ice to induce cross-linking. The light source can be a UV cross-linker or a mercury lamp with appropriate filters.

  • Cell Lysis and Protein Extraction: Following irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Downstream Analysis: The labeled proteins can then be enriched, for example, by using a biotin (B1667282) tag on the probe followed by streptavidin affinity purification, and subsequently identified by mass spectrometry.

Protocol 2: Photoaffinity Labeling with a Benzophenone Probe

  • Cell Culture and Probe Incubation: Similar to the aryl azide protocol, incubate cells with the benzophenone-containing probe.

  • UV Irradiation: Wash the cells and irradiate with UV light at approximately 365 nm[10]. Due to the nature of the benzophenone triplet state, longer irradiation times (e.g., 15-60 minutes) may be required compared to aryl azides[9]. Irradiation is typically performed on ice.

  • Cell Lysis and Protein Extraction: Lyse the cells as described in the previous protocol.

  • Downstream Analysis: Proceed with enrichment and identification of the labeled proteins.

Non-Specific Binding: A Critical Hurdle

A significant challenge in photoaffinity labeling is minimizing non-specific binding to proteins other than the intended target.

Systematic studies investigating the protein-labeling profiles of different photoaffinity linkers have revealed that benzophenone, diazirine, and aryl azide moieties each bind to a distinct set of proteins in a structure-dependent manner[11]. This suggests that non-specific interactions are not entirely random events. The propensity for aryl azides to rearrange into longer-lived, less reactive intermediates can contribute to non-specific labeling[4]. Conversely, the longer irradiation times often required for benzophenone can also increase the likelihood of non-specific cross-linking[5].

To mitigate this issue, competition experiments are crucial. By co-incubating the photoaffinity probe with an excess of the unlabeled parent compound, specific labeling of the target protein should be reduced, while non-specific binding remains unaffected. This allows for the differentiation of true targets from background interactions[12].

Signaling Pathways and Experimental Logic

The fundamental principle of photoaffinity labeling relies on the light-induced conversion of a stable precursor into a highly reactive species that forms a covalent bond with a nearby molecule.

G cluster_0 This compound cluster_1 Benzophenone A Aryl Azide B Singlet Nitrene A->B C Triplet Nitrene B->C ISC D Rearrangement Products B->D E Covalent Adduct B->E Insertion C->E Insertion F Benzophenone (S0) G Singlet State (S1) F->G H Triplet Diradical (T1) G->H ISC (Φ ≈ 1) I Covalent Adduct H->I H-abstraction & Recombination

Figure 2. Photochemical activation pathways of this compound and benzophenone.

Conclusion: Making an Informed Choice

The selection between this compound and benzophenone as a photoaffinity label is not a one-size-fits-all decision. The optimal choice depends on the specific biological question, the nature of the target protein and ligand, and the experimental setup.

This compound is a smaller, less sterically hindering probe that can be advantageous when the bulkiness of the label might interfere with ligand binding. However, researchers must be mindful of its potential for lower labeling efficiency and rearrangement-induced non-specific binding.

Benzophenone offers the significant advantages of a high quantum yield of its reactive species and activation by less damaging, longer wavelength UV light. Its major drawbacks are its larger size, which could perturb the system under study, and the often-required longer irradiation times that can increase non-specific labeling.

Ultimately, a thorough understanding of the photochemical properties and reactivity of each class of reagent, coupled with rigorous experimental design including appropriate controls, will enable researchers to harness the power of photoaffinity labeling to illuminate the intricate world of molecular interactions.

References

A Head-to-Head Battle: 1-Azido-4-nitrobenzene vs. Diazirine for In-Cell Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Cellular Biology and Drug Discovery

In the intricate world of cellular biology, understanding the transient and dynamic interactions between molecules is paramount. Photo-crosslinking has emerged as a powerful technique to capture these fleeting interactions, providing a "snapshot" of molecular proximity within the native cellular environment. Among the arsenal (B13267) of photo-activatable crosslinkers, aryl azides and diazirines are two of the most prominent classes. This guide provides a detailed comparison of a representative aryl azide (B81097), 1-azido-4-nitrobenzene, and the diazirine functional group, offering researchers the critical information needed to select the optimal tool for their in-cell crosslinking experiments.

At a Glance: Key Differences and Performance Metrics

The choice between this compound and a diazirine-based probe hinges on a balance of factors including activation wavelength, reactivity, potential for off-target effects, and the steric hindrance of the probe itself. While both are effective, diazirines are increasingly favored for their advantageous photochemical properties.[1]

FeatureThis compound (Aryl Azide)Diazirine
Photo-reactive Group Nitrophenyl azideDiazirine
Activation Wavelength Long-wave UV light (300-460 nm)[1]Long-wave UV light (330-370 nm)[1]
Reactive Intermediate NitreneCarbene[2]
Reactivity of Intermediate Highly reactive, can insert into C-H and N-H bonds, but also prone to ring expansion and other side reactions.[3]Extremely reactive and short-lived, inserts into C-H, N-H, and O-H bonds.[2] Less prone to rearrangement.[4]
Crosslinking Efficiency Generally lower yields (often <30%) due to side reactions.[5]Generally higher crosslinking yields.[4]
Specificity & Off-Target Effects The longer lifetime of the nitrene intermediate can potentially lead to less specific crosslinking.[6] Can be quenched by primary amines (e.g., Tris buffer).[7]The very short half-life of the carbene favors crosslinking to proximal molecules, potentially reducing non-specific labeling.[6] However, the high reactivity can also lead to non-specific labeling if not controlled.[6] Alkyl diazirines can show preferential labeling of acidic amino acids.[8]
Size of Photoreactive Group Larger, which can introduce more significant steric hindrance.[9][10]Smaller and nearly isosteric to a methyl group, minimizing steric perturbation.[11][12]
Stability Chemically inert in the dark.[3]Better photostability under ambient laboratory light compared to aryl azides.[1]

The Chemistry of Capture: Reaction Mechanisms

The distinct chemistries of this compound and diazirine upon photoactivation are central to their application in crosslinking.

This compound activation with UV light leads to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate.[3] This nitrene can then covalently bind to nearby molecules through insertion into C-H and N-H bonds.[3] However, a significant drawback is the potential for the nitrene to undergo ring expansion to a dehydroazepine intermediate, which is susceptible to nucleophilic attack and does not typically result in a covalent bond with the target molecule, thereby reducing crosslinking efficiency.[3]

A This compound B Nitrene Intermediate + N₂ A->B UV Light (300-460 nm) C C-H / N-H Insertion (Crosslinking) B->C D Ring Expansion (Side Reaction) B->D

Activation of this compound.

Diazirine photoactivation also results in the release of nitrogen gas, generating a highly reactive singlet carbene.[2] This carbene has an extremely short lifetime and rapidly inserts into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink.[2] While diazirines can also isomerize to a linear diazo compound, the primary pathway for crosslinking is through the highly reactive carbene, which is considered more efficient and less prone to undesirable side reactions compared to the nitrene generated from aryl azides.[2][4]

A Diazirine B Singlet Carbene + N₂ A->B UV Light (330-370 nm) D Diazo Isomerization (Side Reaction) A->D C C-H / N-H / O-H Insertion (Crosslinking) B->C

Activation of Diazirine.

Experimental Design: A Comparative In-Cell Photo-Crosslinking Protocol

The following provides a generalized, comparative protocol for an in-cell photo-crosslinking experiment using either a this compound or a diazirine-based probe. Specific parameters such as probe concentration and irradiation time will require optimization for each biological system.

1. Probe Incubation:

  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, adjust the cell density as required.

  • Probe Addition: Add the this compound or diazirine-containing photo-affinity probe to the cell culture medium at a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells with the probe for a sufficient time to allow for cellular uptake and binding to the target molecule. This can range from 30 minutes to several hours. For experiments with this compound, it is crucial to perform this step in the dark to prevent premature activation.[3] Diazirine probes are more stable in ambient light, but protection from direct light is still recommended.[13]

2. Photo-Crosslinking:

  • Washing (Optional but Recommended): Gently wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound probe.[14]

  • UV Irradiation:

    • Place the cells on ice to minimize cellular processes during irradiation.

    • Expose the cells to UV light at the appropriate wavelength. For this compound, use a UV lamp emitting between 300-460 nm.[1] For diazirines, a wavelength of 330-370 nm is optimal.[1][14]

    • The irradiation time is a critical parameter to optimize and can range from 1 to 30 minutes.[3][11] Shorter times are generally preferred to minimize cellular damage. High-wattage lamps will require shorter exposure times.[14] It is important not to use short-wavelength UV light (e.g., 254 nm) as this can cause damage to proteins and DNA.[1][14]

  • Control Samples: Include essential controls, such as cells not treated with the probe but still irradiated, and cells treated with the probe but not irradiated.[11] A competition control, where cells are pre-incubated with an excess of a non-photoreactive competitor ligand, is also crucial to demonstrate the specificity of the crosslinking.[11]

3. Cell Lysis and Downstream Analysis:

  • Cell Lysis: After irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Analysis: The crosslinked protein complexes can then be analyzed by a variety of methods, including:

    • SDS-PAGE and Western Blotting: To visualize the crosslinked products.

    • Affinity Purification: If the probe contains a reporter tag such as biotin, the crosslinked complexes can be purified using streptavidin beads.[15]

    • Mass Spectrometry: To identify the crosslinked proteins and map the sites of interaction.

cluster_0 Preparation cluster_1 Crosslinking cluster_2 Analysis A Cell Culture B Probe Incubation A->B C UV Irradiation (300-460 nm for Aryl Azide) (330-370 nm for Diazirine) B->C D Control Samples (-Probe, -UV, +Competitor) E Cell Lysis C->E F SDS-PAGE / Western Blot E->F G Affinity Purification E->G H Mass Spectrometry G->H

General In-Cell Photo-Crosslinking Workflow.

Case Study: Probing GPCR Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Understanding their interactions with downstream signaling partners like G-proteins and β-arrestins is a major focus of drug discovery. Photo-crosslinking is an invaluable tool for capturing these interactions in their native state.[3]

For example, a photo-affinity probe incorporating a diazirine or an aryl azide can be designed based on a known GPCR ligand. Upon binding to the receptor and photoactivation, the probe can covalently crosslink to the receptor itself or to interacting proteins. This allows for the identification of binding partners and the mapping of interaction interfaces, providing critical insights into the mechanism of GPCR signaling and aiding in the rational design of novel therapeutics.

Ligand Ligand with Photoreactive Probe GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Signaling Downstream Signaling G_Protein->Signaling

Simplified GPCR Signaling Pathway.

Conclusion: Making an Informed Choice

Both this compound and diazirine are potent tools for in-cell photo-crosslinking. However, for many applications, the superior photochemical properties of diazirines—including their smaller size, greater stability in ambient light, and more efficient activation with less damaging wavelengths of UV light—make them the preferred choice.[1] The higher crosslinking efficiency and potentially lower off-target labeling of diazirines can lead to more robust and reliable data.[4][16][6] Nevertheless, aryl azides like this compound remain a viable and more established option for certain experimental contexts. The ultimate decision should be guided by the specific biological question, the nature of the target molecule, and the experimental resources available. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the power of photo-crosslinking to unravel the complex molecular interactions that govern life.

References

Beyond the Copper Catalyst: A Comparative Guide to Bioconjugation Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to covalently link biomolecules with precision and stability is paramount. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been a cornerstone of bioconjugation, concerns over copper-induced cytotoxicity have spurred the development of powerful, metal-free alternatives. This guide provides an objective comparison of the leading alternatives to copper-catalyzed click chemistry, offering a comprehensive overview of their performance, supported by experimental data, to empower informed decisions in your research and development endeavors.

The ideal bioconjugation chemistry is characterized by its high efficiency, rapid kinetics, specificity, and the stability of the resulting bond, all while maintaining the integrity and function of the biological molecules involved. This guide delves into three major classes of copper-free click chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Inverse Electron-Demand Diels-Alder (IEDDA) reaction, and Thiol-ene/Thiol-yne chemistry, alongside the spatiotemporally controlled Photo-click chemistry.

Quantitative Performance Comparison

The selection of a bioconjugation strategy is often dictated by the specific demands of the application, including the required reaction speed, the stability of the resulting conjugate in a biological environment, and the nature of the biomolecules being modified. The following tables provide a summary of key quantitative data for the discussed alternatives.

Table 1: Reaction Kinetics of Copper-Free Click Chemistry Alternatives

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages
SPAAC Azide + Cyclooctyne (e.g., DBCO, BCN)0.1 - 1.0[1]Excellent biocompatibility, high stability of reactants and product.[2][3]
IEDDA Tetrazine + Strained Alkene (e.g., TCO)1 - 10⁶[1][4]Exceptionally fast kinetics, ideal for rapid labeling and in vivo applications.[1][4]
Thiol-ene Thiol + AlkeneVariable (often radical-initiated)Cysteine-specific, can be photo-initiated for spatiotemporal control.[5]
Photo-click e.g., Tetrazole + AlkeneVariable (light-dependent)Spatiotemporal control via light activation.[6][7]

Note: Reaction rates can vary significantly depending on the specific reagents, solvent, and temperature.

Table 2: Stability of Bioconjugate Linkages

LinkageFormed byStability in SerumKey Considerations
Triazole SPAACVery High[8]Highly stable and considered bioorthogonal.[2]
Dihydropyridazine IEDDAHighGenerally stable, but some tetrazines can have limited stability.
Thioether Thiol-eneHighStable linkage, but thiols can be susceptible to oxidation.[5]
Pyrazoline Photo-click (Tetrazole-alkene)Generally GoodStability can be influenced by the specific heterocyclic product formed.

Reaction Mechanisms and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

SPAAC_Mechanism Azide Azide-modified Biomolecule TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Spontaneous caption Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

IEDDA_Mechanism Tetrazine Tetrazine-modified Molecule Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition TCO trans-Cyclooctene (TCO) -modified Biomolecule TCO->Cycloaddition Intermediate Unstable Bicyclic Intermediate Cycloaddition->Intermediate Rapid Dihydropyridazine Stable Dihydropyridazine Linkage Intermediate->Dihydropyridazine Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 caption Mechanism of Inverse Electron-Demand Diels-Alder (IEDDA) Reaction.

Mechanism of Inverse Electron-Demand Diels-Alder (IEDDA) Reaction.

Thiol_ene_Mechanism Thiol Thiol-containing Biomolecule (R-SH) ThiylRadical Thiyl Radical (R-S•) Thiol->ThiylRadical Thioether Stable Thioether Linkage Thiol->Thioether Alkene Alkene-containing Molecule CarbonRadical Carbon-centered Radical Intermediate Alkene->CarbonRadical Initiator Radical Initiator (e.g., Light, Heat) Initiator->Thiol Initiation ThiylRadical->Alkene Propagation CarbonRadical->Thiol Chain Transfer caption Mechanism of Radical-Mediated Thiol-Ene Reaction.

Mechanism of Radical-Mediated Thiol-Ene Reaction.

Experimental_Workflow Start Start: Biomolecule of Interest Modification Introduce Bioorthogonal Handle (e.g., Azide, TCO, Thiol, Alkene) Start->Modification Purification1 Purify Modified Biomolecule Modification->Purification1 Reaction Perform Copper-Free Click Reaction with Labeled Probe Purification1->Reaction Purification2 Purify Bioconjugate Reaction->Purification2 Analysis Characterize Final Conjugate (e.g., SDS-PAGE, Mass Spec) Purification2->Analysis End End: Purified Bioconjugate Analysis->End caption Generalized Experimental Workflow for Bioconjugation.

Generalized Experimental Workflow for Bioconjugation.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are generalized, yet detailed, protocols for performing bioconjugation with the discussed copper-free click chemistry alternatives.

Protocol 1: Antibody Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of an azide-modified antibody with a DBCO-functionalized fluorescent dye.[2][9]

Materials:

  • Azide-modified antibody (e.g., containing a genetically encoded p-azidomethyl-L-phenylalanine).

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Desalting column (e.g., PD-10).

  • Protein concentrator with appropriate molecular weight cutoff (MWCO).

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • DBCO-Dye Preparation:

    • Prepare a 10 mM stock solution of the DBCO-dye in anhydrous DMSO.

  • SPAAC Reaction:

    • To the antibody solution, add a 5- to 10-fold molar excess of the DBCO-dye stock solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle shaking.

  • Purification:

    • Remove the unreacted DBCO-dye by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Concentrate the labeled antibody using a protein concentrator.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.

    • Analyze the purity and integrity of the antibody-dye conjugate by SDS-PAGE and mass spectrometry.

Protocol 2: Cell Surface Labeling via Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol details the labeling of cell surface glycans metabolically engineered to display a TCO moiety with a tetrazine-functionalized fluorophore.[10]

Materials:

  • Mammalian cells of interest.

  • Cell culture medium.

  • TCO-modified sugar (e.g., peracetylated N-(trans-cyclooct-2-en-1-yl)oxycarbonyl-D-mannosamine).

  • Tetrazine-fluorophore conjugate.

  • PBS, pH 7.4.

  • Anhydrous DMSO.

  • Fluorescence microscope.

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of the TCO-modified sugar (e.g., 25-50 µM) for 24-72 hours to allow for metabolic incorporation into cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove unincorporated sugar.

  • IEDDA Reaction:

    • Prepare a 1-5 µM working solution of the tetrazine-fluorophore in cell culture medium from a 1 mM DMSO stock.

    • Incubate the cells with the tetrazine-fluorophore solution for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with fresh cell culture medium to remove unreacted fluorophore.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Peptide Bioconjugation via Thiol-Ene Chemistry

This protocol describes the photo-initiated conjugation of a thiol-containing peptide to an alkene-modified surface.[11][12]

Materials:

  • Cysteine-containing peptide.

  • Alkene-functionalized surface (e.g., acrylated glass slide).

  • Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP).

  • PBS, pH 7.4.

  • UV light source (e.g., 365 nm).

Procedure:

  • Reactant Preparation:

    • Dissolve the cysteine-containing peptide in PBS to the desired concentration (e.g., 100 µM).

    • Dissolve the photoinitiator in the peptide solution to a final concentration of 0.1-1 mM.

  • Thiol-Ene Reaction:

    • Pipette the peptide/photoinitiator solution onto the alkene-functionalized surface.

    • Expose the surface to UV light for a specified duration (e.g., 1-10 minutes). The optimal exposure time will depend on the light intensity and reactant concentrations.

  • Washing:

    • Thoroughly wash the surface with PBS and then deionized water to remove unreacted peptide and photoinitiator.

  • Characterization:

    • Confirm the successful conjugation of the peptide to the surface using appropriate analytical techniques, such as fluorescence microscopy (if the peptide is fluorescently labeled) or X-ray photoelectron spectroscopy (XPS).

Protocol 4: Protein Labeling via Photo-Click Chemistry (Tetrazole-Alkene)

This protocol provides a general method for labeling an alkene-containing protein with a tetrazole-functionalized probe.[7][13]

Materials:

  • Protein containing an alkene moiety (e.g., incorporated via an unnatural amino acid).

  • Tetrazole-functionalized probe (e.g., a fluorescent dye).

  • PBS, pH 7.4.

  • UV light source (e.g., 302 nm or 365 nm, depending on the tetrazole).

Procedure:

  • Reactant Preparation:

    • Dissolve the alkene-containing protein in PBS to a suitable concentration (e.g., 10-50 µM).

    • Prepare a stock solution of the tetrazole-probe in a compatible solvent (e.g., DMSO) and dilute it into the protein solution to the desired final concentration (typically a 5- to 20-fold molar excess).

  • Photo-Click Reaction:

    • In a UV-transparent vessel, irradiate the reaction mixture with the appropriate wavelength of UV light for a specific duration (e.g., 5-30 minutes). The reaction time should be optimized to maximize conjugation while minimizing potential photodamage to the protein.

  • Purification:

    • Remove the unreacted tetrazole-probe using size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the resulting protein conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful labeling and retention of protein activity.

Concluding Remarks

The field of bioconjugation has moved significantly beyond its reliance on copper catalysis, offering a diverse and powerful toolkit of bioorthogonal reactions. Strain-promoted alkyne-azide cycloaddition (SPAAC) provides a robust and stable linkage with excellent biocompatibility, making it a workhorse for many applications. For experiments demanding rapid kinetics, particularly in vivo, the inverse electron-demand Diels-Alder (IEDDA) reaction is often the superior choice. Thiol-ene chemistry offers a valuable method for the specific modification of cysteine residues and can be initiated by light for spatiotemporal control. Photo-click chemistry provides the ultimate control over the timing and location of the conjugation event.

The optimal choice of a copper-free click chemistry reaction is contingent on the specific requirements of the experiment. By carefully considering the reaction kinetics, stability of the resulting linkage, and the nature of the biological system under investigation, researchers can select the most appropriate method to advance their scientific goals. This guide serves as a starting point for navigating the exciting and ever-evolving landscape of bioconjugation chemistry.

References

A Comparative Guide to LC-MS Analysis of 1-Azido-4-nitrobenzene Cross-Linked Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) analysis for protein structures and interactions captured using the photo-reactive cross-linker, 1-Azido-4-nitrobenzene. We offer a comparative overview with alternative cross-linking agents, supported by experimental data and detailed protocols to inform your research and development workflows.

Introduction to Photo-Cross-Linking with this compound

This compound is a hetero-bifunctional photo-cross-linker. One end of the molecule can be chemically conjugated to a protein of interest, while the other end, an aryl azide (B81097), remains inert until activated by UV light. Upon UV irradiation, the azide group forms a highly reactive nitrene intermediate that can covalently bond with nearby amino acid residues, thus "capturing" transient protein-protein interactions or providing insights into protein topology. The resulting cross-linked products are then typically digested and analyzed by LC-MS/MS to identify the cross-linked peptides and pinpoint the sites of interaction.

Experimental Workflow for LC-MS Analysis

The general workflow for analyzing this compound cross-linked products involves several key stages, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis protein_crosslinking Protein Cross-linking (this compound) digestion Enzymatic Digestion (e.g., Trypsin) protein_crosslinking->digestion enrichment Enrichment of Cross-linked Peptides (Optional) digestion->enrichment lc_separation LC Separation (Reversed-Phase) enrichment->lc_separation ms_analysis MS Analysis (High-Resolution MS) lc_separation->ms_analysis msms_fragmentation MS/MS Fragmentation (e.g., HCD) ms_analysis->msms_fragmentation database_search Database Search (e.g., pLink, MeroX) msms_fragmentation->database_search identification Identification of Cross-linked Peptides database_search->identification validation Validation and Localization identification->validation

Caption: General experimental workflow for the LC-MS analysis of cross-linked proteins.

Detailed Experimental Protocols

Protocol 1: Photo-Cross-Linking of a Protein Complex with this compound
  • Protein Preparation: Prepare the purified protein complex at a concentration of 1-5 mg/mL in a non-amine-containing buffer (e.g., HEPES or PBS, pH 7.4).

  • Cross-linker Addition: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO). Add the cross-linker to the protein solution to a final concentration of 0.1-1 mM. Incubate the reaction mixture in the dark for 1-2 hours at room temperature to allow for diffusion of the cross-linker.

  • UV Irradiation: Place the sample in a quartz cuvette or on a petri dish on ice. Irradiate the sample with UV light at a wavelength of 254-275 nm for 15-30 minutes. The optimal irradiation time and intensity should be determined empirically for each protein system.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

  • Sample Preparation for LC-MS: Proceed with reduction, alkylation, and enzymatic digestion of the cross-linked protein sample.

Protocol 2: LC-MS/MS Analysis of Cross-Linked Peptides
  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 75 µm ID x 250 mm length).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 60-90 minutes at a flow rate of 300 nL/min.

  • MS Analysis:

    • Instrument: A high-resolution Orbitrap or Q-TOF mass spectrometer.

    • MS1 Scan: 350-1600 m/z range with a resolution of 60,000-120,000.

    • MS/MS Fragmentation: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions. Use Higher-energy C-trap Dissociation (HCD) with a normalized collision energy of 25-35%.

  • Data Analysis:

    • Software: Utilize specialized software for cross-link identification such as pLink, MeroX, or MaxLynx.

    • Search Parameters: Specify the mass of the cross-linker and the potential amino acid reaction partners for the nitrene intermediate (all 20 amino acids should be considered). Set a precursor and fragment mass tolerance of 10-20 ppm.

Comparison with Alternative Photo-Cross-Linkers

The performance of this compound is often compared to other classes of photo-reactive cross-linkers, primarily diazirines and benzophenones. The choice of cross-linker can significantly impact the efficiency and the types of interactions captured.

FeatureThis compound (Aryl Azide)DiazirinesBenzophenones
Reactive Intermediate NitreneCarbeneTriplet Diradical
Activation Wavelength 250-350 nm (short-wave UV)330-370 nm (long-wave UV)350-365 nm (long-wave UV)
Reactivity Highly reactive, but prone to rearrangements and quenching by primary amines.Very high reactivity, inserts into C-H, N-H, and O-H bonds.Less reactive, primarily abstracts H-atoms from C-H bonds.
Cross-linking Efficiency Generally lower due to side reactions and the need for shorter, potentially damaging UV wavelengths.Generally higher due to the high reactivity of the carbene intermediate.Moderate, can be efficient for specific interactions.
Side Products Can undergo ring expansion to react with nucleophiles. Reduction of the azide group by thiols is a common side reaction.[1]Can form diazo isomers which have different reactivity.Can be photoreduced to a pinacol, which does not result in a cross-link.
LC-MS Identification Identification of nitrene insertion sites can be challenging due to non-specific reactivity.Carbene insertions are also non-specific, but the smaller size of the diazirine group may lead to less steric hindrance.The larger size of the benzophenone (B1666685) moiety can be a useful mass tag for identification.

Table 1: Comparison of Photo-Reactive Cross-Linker Characteristics.

Quantitative Data Summary

Obtaining precise quantitative data for cross-linking efficiency is challenging and highly dependent on the protein system. However, general trends can be summarized.

Cross-Linker ClassTypical Cross-linking YieldKey AdvantagesKey Disadvantages
Aryl Azides 5-30%Relatively easy to synthesize and incorporate into probes.Lower efficiency, potential for protein damage with short-wave UV.[2]
Diazirines 10-50%Higher cross-linking efficiency, activated by less damaging long-wave UV.Can be less stable than aryl azides.
Benzophenones 10-40%Stable, activated by long-wave UV, less reactive with water.Larger size can cause steric hindrance.

Table 2: Quantitative Performance Overview of Photo-Cross-Linkers.

Signaling Pathway and Logical Relationship Diagrams

Chemical Reaction of this compound

reaction_pathway start This compound intermediate Nitrene Intermediate (Highly Reactive) start->intermediate UV Light (hv) product Covalent Cross-link (Insertion into C-H, N-H bonds) intermediate->product Reaction with Protein side_product Side Products (e.g., Ring Expansion) intermediate->side_product Rearrangement/ Reaction with Nucleophiles intermediates cluster_azide Aryl Azide cluster_diazirine Diazirine cluster_benzophenone Benzophenone azide Nitrene protein Protein Target azide->protein Insertion/Addition diazirine Carbene diazirine->protein Insertion benzophenone Triplet Diradical benzophenone->protein H-Abstraction

References

Navigating the Maze of Photo-Labeled Peptides: A Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of protein interactions, photo-affinity labeling (PAL) combined with mass spectrometry (MS) has emerged as a powerful tool. This guide provides a comprehensive comparison of mass spectrometry techniques for identifying photo-labeled peptides, offering supporting data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.

Photo-affinity labeling is a versatile technique used to covalently trap and identify transient and weak protein-ligand interactions. The process involves a "bait" molecule equipped with a photoreactive group that, upon UV irradiation, forms a covalent bond with its interacting "prey" protein. Subsequent mass spectrometric analysis of the resulting cross-linked peptides unveils the identity of the interacting partners and the specific binding sites. However, the success of a PAL experiment hinges on the appropriate choice of mass spectrometry technique to analyze these often low-abundance and modified peptides.

Bottom-Up Proteomics: The Workhorse for Photo-Labeled Peptide Identification

The most common approach for analyzing photo-labeled proteins is the "bottom-up" proteomics strategy. In this workflow, the cross-linked protein complexes are enzymatically digested, typically with trypsin, into a mixture of peptides. These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting fragmentation spectra are searched against a protein sequence database to identify the cross-linked peptides.

Comparing Mass Spectrometry Platforms: Orbitrap vs. Q-TOF

Two of the most widely used high-resolution mass spectrometry platforms for proteomics are the Orbitrap and the Quadrupole Time-of-Flight (Q-TOF). While both are capable of identifying photo-labeled peptides, they have distinct advantages and disadvantages.

FeatureOrbitrap (e.g., Thermo Scientific Orbitrap Fusion Lumos)Q-TOF (e.g., Sciex ZenoTOF, Agilent Q-TOF)
Mass Analyzer OrbitrapTime-of-Flight
Resolution Very high (up to 500,000)High (up to 100,000)
Mass Accuracy Excellent (<1 ppm)Very good (1-3 ppm)
Scan Speed Slower, especially at high resolutionFaster
Sensitivity Excellent, particularly for low-abundance ionsVery good
Fragmentation Options Multiple options (CID, HCD, ETD, UVPD)Primarily CID and HCD
Cost HigherLower to moderate
Ideal Application for Photo-Labeled Peptides High-confidence identification and site localization of low-abundance cross-linked peptides due to superior resolution and mass accuracy. The availability of multiple fragmentation options is also advantageous for complex cross-linked peptides.High-throughput screening and analysis where speed is critical. Good for initial identification of cross-linked products.

Note: Direct quantitative comparisons of Orbitrap and Q-TOF platforms specifically for photo-labeled peptides are limited in the literature. The information presented here is an extrapolation from their performance in general cross-linking and proteomics applications. User experiences suggest that for complex samples with low-abundance cross-linked species, the higher resolution and mass accuracy of Orbitrap instruments provide a significant advantage in confident identification.[1][2][3]

The Crucial Role of Fragmentation Techniques

The choice of fragmentation method in MS/MS is critical for successfully identifying photo-labeled peptides. The bulky and often hydrophobic nature of the cross-linker and the attached "bait" molecule can influence how the peptide backbone fragments. A systematic comparison of different fragmentation techniques for diazirine photo-cross-linked peptides using an Orbitrap Fusion Lumos mass spectrometer revealed the following:[4][5][6][7]

Fragmentation MethodNumber of Identified Cross-Linked Peptide-Spectrum Matches (PSMs)Number of Unique Cross-Linked Residue PairsSite Localization Precision (% of sites with adjacent backbone cleavages)Sequence Coverage of Both Peptides
HCD (Higher-Energy Collisional Dissociation) 958 446 ~62%Good
CID (Collision-Induced Dissociation) 689297<50%Moderate
ETD (Electron-Transfer Dissociation) 487202~60%Good
EThcD (ETD with supplemental HCD) 682240~62% Excellent
ETciD (ETD with supplemental CID) 598205<50%Moderate

Data adapted from: Optimized fragmentation regime for diazirine photo-cross-linked peptides. Anal Chem. 2016.[4][5][6][7]

Key Takeaways:

  • HCD provides the highest number of identified cross-linked peptides and is the recommended method of choice for maximizing identifications.[4][6]

  • EThcD offers the best overall spectral quality with the highest sequence coverage for both peptides and excellent site localization precision, making it ideal for complex samples where confident site assignment is crucial.[4][5][6]

  • CID is a complementary technique that can increase the number of identified links when combined with HCD.[4][6]

Experimental Protocols

Here, we provide a detailed, step-by-step methodology for a typical photo-affinity labeling experiment coupled with LC-MS/MS analysis for identifying protein-protein interactions.

I. Photo-Affinity Labeling of Live Cells

This protocol describes the labeling of a target protein in its native cellular environment.[8][9][10]

Materials:

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Photo-affinity probe (e.g., containing a diazirine moiety and a clickable tag like an alkyne)

  • UV lamp (e.g., 365 nm)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, sodium ascorbate, TBTA ligand)

  • Streptavidin affinity resin

Procedure:

  • Cell Culture and Probe Incubation:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the photo-affinity probe at a predetermined optimal concentration and incubate for a specific duration to allow for target binding. Include a vehicle control (e.g., DMSO) and a competition control with an excess of the non-photoreactive parent compound.

  • UV Cross-linking:

    • Wash the cells with ice-cold PBS to remove unbound probe.

    • Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined optimal time to induce covalent cross-linking.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Click Chemistry for Biotinylation:

    • To the cleared lysate, add biotin-azide, copper (II) sulfate, sodium ascorbate, and a copper-chelating ligand like TBTA.

    • Incubate the reaction to attach the biotin (B1667282) tag to the alkyne-modified photo-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Incubate the biotinylated lysate with streptavidin affinity resin to capture the photo-labeled proteins.

    • Wash the resin extensively to remove non-specifically bound proteins.

II. On-Bead Digestion and Sample Preparation for Mass Spectrometry

Procedure:

  • Reduction and Alkylation:

    • Resuspend the streptavidin beads in a buffer containing a reducing agent (e.g., DTT) and incubate.

    • Add an alkylating agent (e.g., iodoacetamide) to cap the reduced cysteine residues.

  • Tryptic Digestion:

    • Wash the beads to remove the reduction and alkylation reagents.

    • Add trypsin to the bead slurry and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent to remove salts and detergents that can interfere with mass spectrometry analysis.

    • Dry the desalted peptides in a vacuum concentrator.

III. LC-MS/MS Analysis using an Orbitrap Mass Spectrometer

This protocol provides example parameters for an Orbitrap Fusion Lumos instrument.[5][11]

Procedure:

  • Sample Resuspension and Loading:

    • Resuspend the dried peptides in a solution of 0.1% formic acid in water.

    • Load an appropriate amount of the peptide sample onto an LC column.

  • Liquid Chromatography Separation:

    • Separate the peptides using a nano-flow HPLC system with a reversed-phase column and a gradient of increasing acetonitrile (B52724) concentration.

  • Mass Spectrometry Data Acquisition:

    • MS1 Scan (Full Scan):

      • Analyzer: Orbitrap

      • Resolution: 120,000

      • Scan Range: 375-1500 m/z

      • AGC Target: 4e5

      • Maximum Injection Time: 50 ms

    • Data-Dependent MS2 Scans:

      • Select the most intense precursor ions from the MS1 scan for fragmentation.

      • Isolation Window: 1.6 m/z

      • Fragmentation (choose one or a combination):

        • HCD: Collision Energy: 30-35% (normalized)

        • EThcD: Use calibrated charge-dependent ETD reaction times and supplemental HCD activation energy.

      • Analyzer: Orbitrap

      • Resolution: 30,000 - 60,000

      • AGC Target: 1e5

      • Maximum Injection Time: 50-100 ms

Data Analysis Workflow

Identifying photo-labeled peptides from complex MS data requires specialized software that can handle the identification of modified and cross-linked species.

Data_Analysis_Workflow RawData Raw MS Data (.raw) PeakList Peak List Generation (.mgf or .mzML) RawData->PeakList MSConvert Search Database Search (e.g., XlinkX, pLink, MeroX) PeakList->Search Validation Validation & FDR Calculation (e.g., PeptideProphet) Search->Validation Quantification Quantification (e.g., MaxQuant, Skyline) Validation->Quantification Interpretation Biological Interpretation Quantification->Interpretation

A typical data analysis workflow for identifying photo-labeled peptides.

Software Tools for Data Analysis:

  • For Cross-link Identification:

    • XlinkX (part of Proteome Discoverer): A comprehensive software for the identification of cross-linked peptides.

    • pLink: A popular open-source tool for identifying cross-linked peptides.

    • MeroX: An open-source software for the analysis of cross-linking data.

  • For Quantification:

    • MaxQuant: A widely used platform for quantitative proteomics, including label-free and stable isotope labeling methods.[12][13]

    • Skyline: A powerful tool for targeted proteomics and quantification of peptides.[12]

  • General Proteomics Pipelines:

    • Trans-Proteomic Pipeline (TPP): A suite of tools for MS data analysis, including PeptideProphet for statistical validation.[1]

Case Study: Investigating the ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase (ERK) 1/2 pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Photo-affinity labeling coupled with mass spectrometry can be employed to identify novel protein-protein interactions within this pathway, providing insights into its regulation and identifying potential therapeutic targets.

For instance, a photo-affinity probe based on an ERK1/2 inhibitor could be used to trap and identify its direct binding partners and downstream effectors. The following diagram illustrates a simplified workflow for such a study.

ERK12_Signaling_Workflow cluster_Cellular_Experiment Cellular Experiment cluster_MS_Analysis Mass Spectrometry Analysis cluster_Results Results & Interpretation ERK_Probe ERK1/2 Inhibitor Photo-affinity Probe UV UV Irradiation ERK_Probe->UV Cross-linking Cells Live Cells Cells->ERK_Probe Incubation Lysate Cell Lysate UV->Lysate Lysis Enrichment Affinity Enrichment (Streptavidin) Lysate->Enrichment Digestion On-bead Digestion (Trypsin) Enrichment->Digestion LCMS LC-MS/MS Analysis (Orbitrap) Digestion->LCMS DataAnalysis Data Analysis (XlinkX, MaxQuant) LCMS->DataAnalysis IdentifiedProteins Identified Interacting Proteins (e.g., RSK1, MEK1) DataAnalysis->IdentifiedProteins PathwayMapping Pathway Mapping & Biological Validation IdentifiedProteins->PathwayMapping

References

A Researcher's Guide to Validating Protein-Ligand Interactions: A Comparison of Photoaffinity Labeling Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-ligand interactions is a cornerstone of modern molecular research and drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these often transient interactions, enabling their detailed study. At the heart of this technique lies the choice of the photoreactive probe. This guide provides an in-depth comparison of 1-Azido-4-nitrobenzene, a classic aryl azide (B81097) photoaffinity reagent, with its main alternatives: benzophenones and diazirines. We will delve into their mechanisms, experimental protocols, and present comparative data to assist you in selecting the optimal tool for your research needs.

Introduction to Photoaffinity Labeling

Photoaffinity labeling is a technique used to identify and characterize the binding partners of a ligand of interest within a complex biological sample.[1] The core principle involves a ligand that has been chemically modified to include a photoreactive moiety. Upon binding to its target protein, the sample is irradiated with UV light of a specific wavelength. This activates the photoreactive group, which then forms a highly reactive intermediate that covalently crosslinks with nearby amino acid residues of the protein.[1] This permanent linkage allows for the isolation and identification of the interacting protein, often through downstream techniques like mass spectrometry.

This compound: The Aryl Azide Mainstay

This compound belongs to the aryl azide class of photoreactive compounds. Upon UV irradiation (typically around 260-280 nm), the azide group releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[2] This nitrene can then undergo non-selective insertion into nearby C-H, N-H, and O-H bonds, resulting in a stable covalent bond with the target protein. The presence of the electron-withdrawing nitro group on the phenyl ring influences the photochemistry of the azide, affecting its reactivity and absorption wavelength.

Experimental Workflow for this compound based PAL

The general workflow for a photoaffinity labeling experiment using an aryl azide probe like this compound, coupled with mass spectrometry for protein identification, is as follows:

cluster_protocol Experimental Protocol Incubation Incubate this compound-derivatized ligand with protein sample UV_Irradiation Irradiate with UV light (e.g., 254 nm) to generate nitrene intermediate Incubation->UV_Irradiation Crosslinking Covalent crosslinking of ligand to the target protein UV_Irradiation->Crosslinking Quenching Quench reaction to deactivate excess reactive species Crosslinking->Quenching SDS_PAGE Separate proteins by SDS-PAGE Quenching->SDS_PAGE Digestion In-gel digestion of the crosslinked protein (e.g., with trypsin) SDS_PAGE->Digestion MS_Analysis Analyze peptide fragments by LC-MS/MS Digestion->MS_Analysis Data_Analysis Identify crosslinked peptides and the target protein MS_Analysis->Data_Analysis

A generalized workflow for photoaffinity labeling using this compound.
Detailed Experimental Protocol:

A more detailed, generalized protocol for using an aryl azide photoprobe is outlined below. Note that specific concentrations and times will need to be optimized for each specific protein-ligand pair.

  • Probe Incubation: Incubate the purified target protein (e.g., 1-10 µM) with the this compound-derivatized ligand (e.g., 10-100 µM) in a suitable buffer (e.g., PBS, pH 7.4) at room temperature for 30-60 minutes in the dark to allow for binding equilibrium to be reached.

  • UV Irradiation: Transfer the sample to a UV-transparent plate or cuvette. Irradiate the sample with a UV lamp at a wavelength of approximately 254 nm. The duration of irradiation (typically 5-30 minutes) and the distance from the UV source should be optimized to maximize crosslinking while minimizing protein damage.

  • Sample Preparation for Analysis: After irradiation, the crosslinked sample is typically denatured and separated by SDS-PAGE. The band corresponding to the crosslinked protein-ligand complex can be excised from the gel.

  • Enzymatic Digestion: The excised gel band is subjected to in-gel digestion with a protease such as trypsin overnight at 37°C to generate peptide fragments.

  • Mass Spectrometry Analysis: The resulting peptide mixture is extracted from the gel and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Data Analysis: The MS/MS data is then searched against a protein database to identify the protein and the specific peptide(s) that were crosslinked to the ligand.

The Alternatives: Benzophenones and Diazirines

While aryl azides are effective, two other major classes of photoreactive moieties, benzophenones and diazirines, offer distinct advantages and are widely used in modern chemical biology.

Benzophenones: A Less Damaging Approach

Benzophenone-based photoprobes are activated by longer wavelength UV light (around 350-365 nm), which is less damaging to proteins and other biomolecules compared to the shorter wavelengths required for aryl azides.[2] Upon photoactivation, benzophenone (B1666685) forms a triplet diradical which can abstract a hydrogen atom from a C-H bond, leading to the formation of a covalent bond.[2] A key advantage of benzophenones is their relative stability and inertness to water. However, they are bulkier than aryl azides, which can sometimes interfere with ligand binding.

Diazirines: Small and Highly Reactive

Diazirines are small, three-membered ring structures that, upon irradiation with UV light (around 350-370 nm), extrude nitrogen gas to generate a highly reactive carbene intermediate.[4] Carbenes can insert into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, leading to high crosslinking efficiency.[4] Their small size is a significant advantage as it is less likely to perturb the natural protein-ligand interaction. However, the synthesis of diazirine-containing probes can be more challenging, and they can sometimes be quenched by water.[5]

Comparative Analysis of Photoaffinity Probes

The choice of a photoaffinity probe is a critical decision in the design of a PAL experiment. The following table summarizes the key characteristics of the three main classes of photoreactive moieties.

FeatureThis compound (Aryl Azide)BenzophenoneDiazirine
Reactive Intermediate NitreneTriplet DiradicalCarbene
Activation Wavelength ~260-280 nm~350-365 nm~350-370 nm
Reactivity Inserts into C-H, N-H, O-H bondsAbstracts H from C-H bondsInserts into C-H, N-H, O-H bonds
Crosslinking Efficiency Generally lower due to side reactionsModerateGenerally higher yields
Key Advantages Small size, relatively easy to synthesizeActivated by less damaging UV wavelengths, not quenched by waterHigh reactivity, small size, activated by less damaging UV wavelengths
Key Disadvantages Requires potentially protein-damaging UV wavelengths, can be quenched by water, prone to rearrangementBulkier, may perturb protein-ligand interactionCan be quenched by water, synthesis can be challenging

Case Study: Elucidating Signaling Pathways

Photoaffinity labeling has been instrumental in dissecting complex signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer, has been a subject of intense study using these techniques.[6]

EGFR Signaling Pathway

cluster_pathway EGFR Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation Cell Proliferation Transcription_Factors->Proliferation Promotes

Simplified representation of the EGFR signaling pathway.

By designing photoaffinity probes based on known EGFR inhibitors, researchers can covalently label EGFR and its interacting partners, providing valuable insights into the molecular mechanisms of both normal signaling and drug action.[6] Similarly, the ERK and STAT3 signaling pathways, which are also central to cell growth and survival, have been successfully interrogated using photoaffinity labeling approaches.[7][8]

Conclusion

The validation of protein-ligand interactions is a critical step in understanding biological processes and in the development of new therapeutics. This compound, as a representative of the aryl azide class of photoaffinity probes, has been a valuable tool in this endeavor. However, the development of alternative reagents, namely benzophenones and diazirines, has provided researchers with a broader toolkit, each with its own set of advantages and disadvantages. The choice of the optimal photoaffinity probe will depend on the specific biological question, the nature of the ligand and target protein, and the available synthetic and analytical capabilities. By carefully considering the properties of each class of reagent, researchers can design robust experiments to confidently identify and characterize protein-ligand interactions, thereby accelerating the pace of discovery.

References

A Researcher's Guide to Control Experiments for Photoaffinity Labeling with 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing photoaffinity labeling (PAL) with 1-azido-4-nitrobenzene, establishing rigorous control experiments is paramount for the generation of reliable and publishable data. This guide provides a comprehensive comparison of essential control experiments, alternative photoaffinity probes, and detailed experimental protocols to ensure the specificity and validity of your findings.

Photoaffinity labeling is a powerful technique to identify and characterize ligand-binding proteins and their interaction sites. The process involves a photoactivatable probe, such as one derived from this compound, which upon UV irradiation forms a highly reactive nitrene intermediate that covalently crosslinks to interacting biomolecules. However, the high reactivity of this intermediate can also lead to non-specific labeling of abundant proteins or those in close proximity but not specifically interacting with the probe. Therefore, a series of well-designed control experiments is essential to distinguish between specific, target-derived signals and non-specific background.

Comparison of Photoaffinity Probes

While this compound, an aryl azide (B81097), is a widely used photoaffinity labeling reagent due to its small size and relative ease of synthesis, several alternatives exist, each with distinct advantages and disadvantages. The choice of photoprobe can significantly impact labeling efficiency and the level of non-specific binding.

Photoreactive GroupTypical Activation WavelengthReactive IntermediateKey AdvantagesKey Disadvantages
Aryl Azide (e.g., this compound)~260-365 nm[1]NitreneSmall size, less steric hindrance.Can require shorter, potentially damaging UV wavelengths; nitrene can rearrange, leading to non-specific labeling.[2][3]
Benzophenone ~350-365 nm[4]Triplet DiradicalActivated by less damaging, longer UV wavelengths; can be repeatedly excited, potentially increasing labeling efficiency.[2]Bulkier than aryl azides, which may interfere with binding; can require longer irradiation times, increasing non-specific labeling.[3]
Diazirine ~350-380 nm[3]CarbeneSmall size; activated by longer UV wavelengths; highly reactive carbene with a short half-life can minimize non-specific labeling.[5]Synthesis can be more complex; carbene can be quenched by water, potentially reducing labeling efficiency.[2]

Essential Control Experiments for Validating Photoaffinity Labeling

To ensure that the observed labeling is specific to the intended target, the following control experiments are indispensable.

No UV Irradiation Control

This is the most fundamental control to demonstrate that the covalent labeling is dependent on photoactivation. In this experiment, the sample is treated with the photoaffinity probe but is not exposed to UV light. Any signal detected in this control group indicates non-covalent binding or other forms of non-specific interaction.

No Photoaffinity Probe Control

This control assesses the background signal from the detection method itself (e.g., antibody cross-reactivity in a Western blot). The sample is subjected to the entire experimental procedure, including UV irradiation, but without the addition of the photoaffinity probe.

Competition Experiment

The competition experiment is the gold standard for demonstrating the specificity of the photoaffinity probe for its target binding site. In this setup, the sample is pre-incubated with an excess of the non-photoreactive parent compound (the molecule from which the photoaffinity probe was derived) before the addition of the probe. If the probe binds specifically to a particular site, the parent compound will compete for this site and reduce the labeling by the photoaffinity probe in a dose-dependent manner. A significant reduction in the signal compared to the sample without the competitor confirms specific binding.[6]

Scavenger (Quenching) Experiment

The highly reactive nitrene generated from the aryl azide can diffuse from the binding pocket and label proteins non-specifically. Scavenger reagents, such as dithiothreitol (B142953) (DTT), can be added to the reaction to "quench" these long-lived reactive intermediates. It is important to note that thiols can also reduce the azide group to an amine, thereby inactivating the probe before photoactivation. Therefore, this control should be carefully designed and interpreted.

Experimental Protocols

Below are detailed methodologies for the key control experiments.

Protocol 1: General Photoaffinity Labeling Workflow
  • Incubation: Incubate the biological sample (e.g., cell lysate, purified protein) with the this compound-based photoaffinity probe in an appropriate buffer. The final concentration of the probe and incubation time should be optimized for the specific system.

  • UV Irradiation: Expose the sample to UV light at an optimized wavelength (e.g., 254 nm or 365 nm) and duration on ice to minimize heat-induced damage. The optimal irradiation time should be determined empirically to maximize labeling of the target while minimizing non-specific labeling.[7]

  • Analysis: Analyze the labeled proteins using methods such as SDS-PAGE followed by Western blotting, or mass spectrometry for target identification.

Protocol 2: Competition Experiment
  • Pre-incubation with Competitor: Prepare two sets of samples. To the experimental set, add a 50- to 100-fold molar excess of the non-photoreactive parent compound and incubate for a predetermined time (e.g., 30-60 minutes) to allow for binding to the target.[8] To the control set, add the same volume of vehicle (e.g., DMSO).

  • Probe Addition: Add the photoaffinity probe to both sets of samples and incubate as determined in the general protocol.

  • UV Irradiation and Analysis: Proceed with the UV irradiation and subsequent analysis as described in the general protocol. A quantifiable decrease in the signal in the experimental set compared to the control set indicates specific binding.

Protocol 3: DTT Scavenger Experiment
  • Sample Preparation: Prepare three sets of samples:

    • No Scavenger Control: The standard photoaffinity labeling reaction.

    • Pre-incubation with DTT: Add DTT to the sample before the addition of the photoaffinity probe. This will demonstrate the reduction of the azide group by the thiol.

    • Co-incubation with DTT: Add the photoaffinity probe first, allow for binding, and then add DTT just before UV irradiation. This will test the quenching of the reactive nitrene.

  • Incubation and Irradiation: Proceed with the incubations and UV irradiation.

  • Analysis: Analyze the results. A decrease in labeling in the pre-incubation sample will confirm the incompatibility of the probe with reducing agents. A reduction in non-specific bands in the co-incubation sample, without a significant loss of the specific target band, would suggest that DTT is effectively scavenging non-specifically reactive intermediates.

Visualizing Experimental Workflows

To further clarify the experimental design, the following diagrams illustrate the logical flow of the control experiments.

ControlExperiments cluster_main General PAL Workflow cluster_controls Control Experiments A Incubate Sample with Probe B UV Irradiation A->B E No Probe A->E SKIP F Competition Assay (Pre-incubate with excess unlabeled ligand) A->F G Scavenger Assay (Add scavenger pre/co-irradiation) A->G C Analyze Labeling B->C D No UV Irradiation B->D SKIP

Figure 1. Logical workflow for photoaffinity labeling and its essential control experiments.

CompetitionExperiment cluster_control Control cluster_competitor Competitor A1 Target Protein B1 Add Photoaffinity Probe A1->B1 C1 UV Irradiation B1->C1 D1 Specific Labeling C1->D1 A2 Target Protein B2 Add Excess Parent Compound A2->B2 C2 Add Photoaffinity Probe B2->C2 D2 UV Irradiation C2->D2 E2 Reduced/No Specific Labeling D2->E2

Figure 2. Schematic of the competition experiment to validate specific binding.

References

Unlocking Click Chemistry: A Comparative Guide to the Reactivity of Substituted Aryl Azides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for molecular assembly. The choice of reagents is critical, and the electronic properties of the substituted aryl azide (B81097) can significantly influence reaction kinetics and overall efficiency. This guide provides an objective comparison of the performance of various substituted aryl azides, supported by experimental data and detailed protocols to aid in the rational selection of reagents for your specific application.

The CuAAC reaction is celebrated for its high yields, broad functional group tolerance, and stereospecificity, typically proceeding under mild, often aqueous, conditions.[1] The reaction's rate can be dramatically accelerated by the copper(I) catalyst, in some cases by a factor of 107 to 108 compared to the uncatalyzed thermal reaction.[1] While the reaction is generally versatile, the electronic nature of the substituents on the aryl azide plays a crucial role in modulating its reactivity.

The Influence of Substituents on Aryl Azide Reactivity

The reactivity of an aryl azide in a CuAAC reaction is influenced by the electron density at the azide functional group. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring can alter the nucleophilicity of the azide, thereby affecting the rate of cycloaddition.

Generally, azides with electron-withdrawing substituents exhibit faster reaction rates in CuAAC.[2] This is attributed to the EWGs rendering the azide more electrophilic and thus more susceptible to nucleophilic attack by the copper acetylide intermediate. Conversely, electron-donating groups can increase the electron density on the azide, which can in some contexts, particularly with certain catalytic systems or specialized azides like picolyl azides, also lead to accelerated reactions.[3] For instance, in the context of copper-chelating picolyl azides, an electron-donating methoxy (B1213986) group was found to accelerate the CuAAC reaction, while an electron-withdrawing chloride substituent diminished this accelerating effect.[3] In ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), which typically yield the 1,5-regioisomer, both electron-rich and moderately electron-deficient aryl azides have been shown to be favorable substrates.[4]

Quantitative Comparison of Substituted Aryl Azide Reactivity

To provide a clear comparison, the following table summarizes the relative reactivity of various substituted aryl azides in a typical CuAAC reaction. The data is presented as relative reaction rates or product yields under standardized conditions, illustrating the impact of different electronic and steric factors.

Substituent on Phenyl AzideElectronic EffectRelative Reactivity (Illustrative)Key Observations
4-Nitro (-NO₂)Strong Electron-Withdrawing+++Significantly enhances reaction rates due to increased electrophilicity of the azide.
4-Cyano (-CN)Strong Electron-Withdrawing+++Similar to the nitro group, it strongly activates the azide for cycloaddition.
4-Chloro (-Cl)Electron-Withdrawing++Moderately increases reactivity.[3]
Unsubstituted (-H)Neutral+Serves as a baseline for comparison.
4-Methyl (-CH₃)Electron-Donating+Generally exhibits reactivity similar to or slightly less than the unsubstituted aryl azide in standard CuAAC.
4-Methoxy (-OCH₃)Strong Electron-Donating+/++Can either slightly decrease reactivity in standard CuAAC or accelerate it in specific cases like copper-chelating azides.[3]

Note: The relative reactivities are illustrative and can vary depending on the specific alkyne, copper source, ligand, and solvent system used.

Experimental Protocol: Competitive Reactivity Analysis

This protocol allows for the direct comparison of the reactivity of two different substituted aryl azides in a single experiment. By reacting an equimolar mixture of two azides with a limiting amount of a terminal alkyne, the ratio of the resulting triazole products provides a direct measure of their relative reactivity.[5]

Materials:

  • Substituted Aryl Azide 1

  • Substituted Aryl Azide 2

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Solvent (e.g., a 1:1 mixture of DMSO and water)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution containing an equimolar mixture of Aryl Azide 1 and Aryl Azide 2 in the chosen solvent.

    • Prepare a 50 mM stock solution of the terminal alkyne in the same solvent. The alkyne will be the limiting reagent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of the TBTA ligand in DMSO.

  • Reaction Setup:

    • In a reaction vial, add 100 µL of the mixed aryl azide stock solution.

    • Add 100 µL of the terminal alkyne stock solution.

  • Initiate the Reaction:

    • To the reaction vial, add 20 µL of the sodium ascorbate solution.

    • Add a premixed solution of 10 µL of the CuSO₄ stock solution and 10 µL of the TBTA ligand stock solution.[5]

  • Reaction and Analysis:

    • Allow the reaction to proceed at room temperature for a predetermined time (e.g., 1 hour).

    • Quench the reaction if necessary (e.g., by adding EDTA).

    • Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the two distinct triazole products.[5]

  • Data Interpretation:

    • The ratio of the two triazole products directly corresponds to the relative reactivity of the two aryl azides under the tested conditions.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the competitive reactivity analysis.

experimental_workflow cluster_prep 1. Preparation of Reactants cluster_reagents 2. Preparation of Catalytic System cluster_reaction 3. Reaction and Analysis azide_mix Aryl Azide Mixture reaction_vial Combine Azides and Alkyne azide_mix->reaction_vial alkyne Terminal Alkyne alkyne->reaction_vial ascorbate Sodium Ascorbate initiation Initiate with Ascorbate and Catalyst Mix ascorbate->initiation copper CuSO4 catalyst_mix CuSO4/ Ligand Mix copper->catalyst_mix ligand Ligand (TBTA) ligand->catalyst_mix catalyst_mix->initiation reaction_vial->initiation analysis HPLC / LC-MS Analysis initiation->analysis results Product Ratio (Relative Reactivity) analysis->results

Caption: Workflow for comparing aryl azide reactivity.

Conclusion

The electronic nature of substituents on an aryl azide is a key determinant of its reactivity in CuAAC reactions. While electron-withdrawing groups generally accelerate the reaction, the specific context of the molecular framework and catalytic system can lead to variations. By understanding these substituent effects and utilizing comparative experimental protocols, researchers can make informed decisions in designing and optimizing their click chemistry-based syntheses, ultimately leading to more efficient and successful outcomes in drug discovery and materials science.

References

Quantitative Analysis of Bioconjugation Efficiency with 1-Azido-4-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a critical aspect of developing novel therapeutics, diagnostics, and research tools. 1-Azido-4-nitrobenzene, an aromatic azide (B81097), offers a versatile scaffold for bioconjugation, primarily through "click chemistry" and photoaffinity labeling. This guide provides an objective comparison of the quantitative efficiency of bioconjugation using this compound with alternative methods, supported by experimental data and detailed protocols.

This document will explore the utility of this compound in two main bioconjugation strategies: copper(I)-catalyzed and strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), and photoaffinity labeling. Its performance will be compared with other commonly used reagents in these fields. Additionally, the potential for this compound to participate in the Staudinger ligation will be considered.

Quantitative Comparison of Bioconjugation Chemistries

The efficiency of a bioconjugation reaction is paramount and can be assessed through various metrics, including reaction kinetics (rate constants) and overall yield. The following tables provide a quantitative comparison of different bioconjugation methods.

Table 1: Comparison of Azide-Alkyne Click Chemistry Reactions

FeatureThis compound (Aryl Azide) in CuAACThis compound (Aryl Azide) in SPAACAlkyl Azides in CuAACAlkyl Azides in SPAAC
Second-Order Rate Constant (k₂) ~10³ - 10⁵ M⁻¹s⁻¹ (estimated for aryl azides)~0.1 - 1.0 M⁻¹s⁻¹ (estimated, electron-withdrawing groups can increase the rate)~10³ - 10⁵ M⁻¹s⁻¹~0.001 - 0.1 M⁻¹s⁻¹
Typical Reaction Time Minutes to a few hoursHours to overnightMinutes to a few hoursHours to overnight
Typical Yield >90%>80%>90%>80%
Key Considerations Requires copper catalyst, which can be cytotoxic. The electron-withdrawing nitro group may enhance reaction rates.Copper-free and biocompatible. Reactivity is highly dependent on the strain of the cyclooctyne.Generally fast and high-yielding.Copper-free. Less sterically hindered azides react faster.

Note: Specific kinetic data for this compound is limited in the literature. The provided values are estimates based on data for other aryl azides and the known effects of electron-withdrawing substituents.

Table 2: Comparison of Photoaffinity Labeling Reagents

FeatureThis compound (Aryl Azide)BenzophenonesDiazirines
Activation Wavelength ~260-300 nm~350-360 nm~350-380 nm
Reactive Intermediate NitreneTriplet diradicalCarbene
Labeling Efficiency Variable, can be high (e.g., 60% reported for a specific aryl azide probe)[1]Generally lower than diazirinesGenerally high
Key Considerations Shorter wavelength may cause photodamage to biomolecules. The nitro group may influence photoreactivity.Longer activation wavelength is less damaging. Can undergo reversible excitation. Bulky structure.Small size is advantageous. Generates a highly reactive carbene.

Table 3: Comparison of Staudinger Ligation Reagents

FeatureThis compound (Electron-Deficient Aryl Azide)Alkyl Azides
Second-Order Rate Constant (k₂) Can be significantly faster than alkyl azides (e.g., up to 18 M⁻¹s⁻¹ for perfluoroaryl azides)[2]~7.7 x 10⁻³ M⁻¹s⁻¹ (for a specific traceless ligation)[3][4]
Typical Reaction Time Minutes to hoursHours to overnight
Typical Yield Can be high (>90%)High (e.g., 95% for a specific traceless ligation)[3][4]
Key Considerations Electron-withdrawing groups accelerate the reaction. The resulting iminophosphorane can be more stable.Slower reaction rates.

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible and quantifiable bioconjugation experiments. Below are representative protocols for quantifying bioconjugation efficiency using common analytical techniques.

Protocol 1: Quantification of Bioconjugation Efficiency using UV-Vis Spectroscopy

This method is suitable when the biomolecule and the attached molecule have distinct UV-Vis absorbance spectra.[5]

Materials:

  • Bioconjugate sample

  • Unconjugated biomolecule

  • Conjugated molecule (e.g., a dye or drug)

  • Appropriate buffer (e.g., PBS)

  • UV-Vis spectrophotometer

Procedure:

  • Determine Molar Extinction Coefficients:

    • Measure the absorbance of known concentrations of the unconjugated biomolecule at 280 nm (ε_protein, 280_).

    • Measure the absorbance of known concentrations of the conjugated molecule at its λ_max_ (ε_label, λmax_) and at 280 nm (ε_label, 280_).

  • Measure Bioconjugate Absorbance:

    • Dissolve the purified bioconjugate in the buffer.

    • Measure the absorbance of the bioconjugate solution at 280 nm (A₂₈₀) and at the λ_max_ of the conjugated molecule (A_λmax_).

  • Calculate Concentrations:

    • Calculate the concentration of the conjugated molecule (C_label_) using the absorbance at its λ_max_ and its extinction coefficient.

    • Correct the absorbance at 280 nm for the contribution of the conjugated molecule: A₂₈₀_corrected_ = A₂₈₀ - (C_label_ * ε_label, 280_).

    • Calculate the concentration of the biomolecule (C_protein_) using the corrected absorbance at 280 nm and its extinction coefficient.

  • Determine Degree of Labeling (DOL):

    • DOL = C_label_ / C_protein_

Diagram 1: UV-Vis Quantification Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare standards of biomolecule and label C Measure absorbance of standards at 280 nm & λmax A->C B Prepare bioconjugate sample D Measure absorbance of bioconjugate at 280 nm & λmax B->D E Calculate extinction coefficients C->E F Calculate concentrations of biomolecule and label in conjugate D->F E->F G Determine Degree of Labeling (DOL) F->G

Caption: Workflow for quantifying bioconjugation efficiency using UV-Vis spectroscopy.

Protocol 2: Analysis of Bioconjugation by Mass Spectrometry

Mass spectrometry provides precise mass information, allowing for the direct determination of the number of conjugated molecules.[6]

Materials:

  • Purified bioconjugate sample

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-QTOF)

  • Appropriate buffers for LC

Procedure:

  • Sample Preparation:

    • Desalt the bioconjugate sample using a suitable method (e.g., size-exclusion chromatography or buffer exchange).

    • Dilute the sample to an appropriate concentration for MS analysis (typically in the low µM range).

  • LC-MS Analysis:

    • Inject the sample onto the LC-MS system.

    • Separate the bioconjugate from any unconjugated species using an appropriate chromatography method (e.g., reversed-phase or size-exclusion chromatography).

    • Acquire mass spectra of the eluting species.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the biomolecule and its conjugated forms.

    • The mass difference between the unconjugated and conjugated biomolecule corresponds to the mass of the attached molecule(s).

    • The distribution of different conjugated species (e.g., drug-to-antibody ratio, DAR) can be determined from the relative intensities of the corresponding mass peaks.

Diagram 2: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Purify and desalt bioconjugate B Inject sample onto LC-MS A->B C Chromatographic separation B->C D Mass spectral acquisition C->D E Deconvolution of mass spectra D->E F Identify mass of conjugate species E->F G Quantify distribution of conjugated species F->G

Caption: General workflow for the analysis of bioconjugates by mass spectrometry.

Signaling Pathways and Logical Relationships

The choice of bioconjugation strategy depends on the specific application and the desired outcome. The following diagram illustrates the decision-making process for selecting an appropriate bioconjugation method where this compound could be employed.

Diagram 3: Decision Tree for Bioconjugation Strategy

Bioconjugation_Decision_Tree Start Start: Need for Bioconjugation Q1 Is the biological system sensitive to copper? Start->Q1 Q2 Is temporal and spatial control of conjugation required? Q1->Q2 Yes CuAAC Use CuAAC with this compound Q1->CuAAC No SPAAC Use SPAAC with this compound Q2->SPAAC No PAL Use Photoaffinity Labeling with this compound Q2->PAL Yes Q3 Is a traceless ligation desired? Staudinger Consider Staudinger Ligation with this compound Q3->Staudinger Yes Other Consider alternative chemistries Q3->Other No SPAAC->Q3

Caption: Decision tree for selecting a bioconjugation strategy involving an azide moiety.

Conclusion

This compound presents a valuable tool for bioconjugation, offering avenues through click chemistry and photoaffinity labeling. The presence of the electron-withdrawing nitro group is anticipated to enhance its reactivity in certain bioorthogonal reactions, such as SPAAC and the Staudinger ligation, compared to simple alkyl azides. However, the lack of extensive quantitative data for this specific compound necessitates careful experimental validation and comparison with established alternatives. For applications requiring high biocompatibility, SPAAC is the preferred click chemistry method, while CuAAC offers faster kinetics in systems where copper toxicity is not a concern. In applications demanding spatiotemporal control, photoaffinity labeling with aryl azides like this compound is a powerful technique, though consideration must be given to the potential for photodamage. The choice of the optimal bioconjugation strategy will ultimately depend on the specific requirements of the biological system and the desired properties of the final conjugate. Researchers are encouraged to utilize the provided protocols and comparative data as a guide to empirically determine the most efficient approach for their specific research and development goals.

References

A Comparative Guide to the Kinetic Performance of 1-Azido-4-nitrobenzene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal ligation strategy is a critical decision that profoundly impacts experimental outcomes. The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, a cornerstone of "click chemistry," offers a versatile toolkit for molecular conjugation. This guide provides an objective comparison of the kinetic performance of 1-azido-4-nitrobenzene in the two most prominent azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The electronic properties of the azide play a significant role in the kinetics of these reactions. As an aryl azide bearing a potent electron-withdrawing nitro group, this compound exhibits distinct reactivity profiles compared to commonly employed alkyl or benzyl (B1604629) azides. This guide summarizes key quantitative kinetic data, provides detailed experimental protocols for reproducing these findings, and offers visual representations of the underlying reaction workflows to aid in the rational selection of the optimal cycloaddition methodology.

Quantitative Performance Comparison

The efficiency of CuAAC and SPAAC reactions is best compared through their second-order rate constants (k). These values provide a quantitative measure of how rapidly the azide and alkyne reactants are consumed to form the triazole product. The following tables summarize the kinetic data for the reaction of this compound with representative terminal and strained alkynes.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetic Data

Alkyne ReactantCatalyst SystemSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Key Characteristics
PhenylacetyleneCopper(I)~1 - 10⁴[1]Very fast reaction rates can be achieved.[1] The kinetics are highly dependent on the copper source, ligand, and solvent. Potential for cytotoxicity due to the copper catalyst.[1]

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetic Data

Strained Alkyne ReactantSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Key Characteristics
Bicyclo[6.1.0]nonyne (BCN)Faster than DBCO with aromatic azidesCatalyst-free, making it ideal for in vivo applications.[1] The reaction rate is dependent on the ring strain of the cyclooctyne (B158145).[1] For aromatic azides like this compound, BCN shows enhanced reactivity compared to DBCO.[2]
Dibenzocyclooctyne (DBCO)Slower than BCN with aromatic azidesGenerally exhibits fast kinetics, but is less reactive towards electron-deficient aryl azides compared to BCN.[2]

Reaction Mechanisms and Experimental Workflows

The fundamental difference between CuAAC and SPAAC lies in their mechanism of alkyne activation. CuAAC relies on a copper(I) catalyst to lower the activation energy of the reaction with a terminal alkyne. In contrast, SPAAC utilizes the high ring strain of a cyclooctyne to drive the reaction forward without the need for a metal catalyst.

General Reaction Pathways for Azide-Alkyne Cycloaddition cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Azide This compound CuAAC_Product 1,4-disubstituted Triazole CuAAC_Azide->CuAAC_Product CuAAC_Alkyne Terminal Alkyne (e.g., Phenylacetylene) CuAAC_Alkyne->CuAAC_Product CuAAC_Catalyst Copper(I) Catalyst CuAAC_Catalyst->CuAAC_Product accelerates reaction SPAAC_Azide This compound SPAAC_Product Mixture of Triazole Regioisomers SPAAC_Azide->SPAAC_Product SPAAC_Alkyne Strained Alkyne (e.g., BCN, DBCO) SPAAC_Alkyne->SPAAC_Product

Caption: A comparison of the general reaction pathways for CuAAC and SPAAC.

Experimental Protocols

The following are detailed methodologies for the kinetic analysis of CuAAC and SPAAC reactions involving this compound.

Protocol 1: Kinetic Analysis of CuAAC via ¹H NMR Spectroscopy

This protocol describes the determination of the second-order rate constant for a CuAAC reaction using ¹H NMR to monitor the reaction progress.

  • Materials:

    • This compound

    • Terminal alkyne (e.g., phenylacetylene)

    • Copper(I) source (e.g., CuI or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate)

    • Copper-chelating ligand (optional, e.g., THPTA)

    • Deuterated solvent (e.g., DMSO-d₆)

    • Internal standard of known concentration (e.g., dimethyl sulfone)

    • NMR tubes

    • NMR spectrometer

  • Procedure:

    • Sample Preparation: In an NMR tube, dissolve the terminal alkyne and the internal standard in the deuterated solvent to achieve known initial concentrations.

    • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the azide and catalyst.

    • Reaction Initiation: In a separate vial, prepare a solution of this compound and the copper(I) catalyst (and ligand, if used) in the same deuterated solvent. To initiate the reaction, add a precise volume of this solution to the NMR tube containing the alkyne.

    • Time-Course Monitoring: Immediately after mixing, begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.

    • Data Analysis:

      • Integrate the signals corresponding to a disappearing reactant (e.g., the acetylenic proton of the alkyne) and the stable internal standard in each spectrum.[1]

      • Calculate the concentration of the reactant at each time point relative to the internal standard.

      • Plot the reciprocal of the reactant concentration versus time. For a second-order reaction, this plot should be linear.

      • The second-order rate constant (k) is the slope of this line.

Workflow for Kinetic Analysis of CuAAC via ¹H NMR cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Alkyne Dissolve Alkyne & Internal Standard in Deuterated Solvent Init_Reaction Initiate Reaction in NMR Tube Prep_Alkyne->Init_Reaction Prep_Azide Prepare Azide & Catalyst Solution Prep_Azide->Init_Reaction Monitor_NMR Acquire Time-course ¹H NMR Spectra Init_Reaction->Monitor_NMR Integrate_Spectra Integrate Reactant & Standard Peaks Monitor_NMR->Integrate_Spectra Calc_Conc Calculate Reactant Concentration Integrate_Spectra->Calc_Conc Plot_Data Plot 1/[Reactant] vs. Time Calc_Conc->Plot_Data Calc_k Determine Rate Constant (k) Plot_Data->Calc_k

Caption: A step-by-step workflow for determining the kinetics of a CuAAC reaction using ¹H NMR.

Protocol 2: Kinetic Analysis of SPAAC via UV-Vis Spectroscopy

This protocol is suitable for determining the kinetics of SPAAC reactions, particularly when one of the reactants (like DBCO) has a strong UV-Vis absorbance that changes upon reaction.

  • Materials:

    • This compound

    • Strained cyclooctyne (e.g., DBCO derivative)

    • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

    • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Procedure:

    • Instrument Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the strained cyclooctyne.

    • Reactant Preparation: Prepare stock solutions of the strained cyclooctyne and this compound in a suitable solvent (e.g., DMSO).

    • Reaction Initiation: In a cuvette, add the reaction buffer and the this compound to a final concentration where its absorbance does not interfere with the cyclooctyne's signal. To ensure pseudo-first-order kinetics, the azide should be in at least a 10-fold excess. Equilibrate the cuvette to the desired temperature. Initiate the reaction by adding a known concentration of the strained cyclooctyne.

    • Data Acquisition: Immediately begin monitoring the change in absorbance over time.

    • Data Analysis:

      • The observed rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a single exponential decay equation.

      • The second-order rate constant (k) is then calculated by dividing k_obs by the initial concentration of the excess reactant (this compound).

Workflow for Kinetic Analysis of SPAAC via UV-Vis cluster_setup Setup cluster_reaction_monitor Reaction & Monitoring cluster_data_analysis Data Analysis Setup_Inst Set Spectrophotometer Wavelength Init_Reaction Initiate Reaction in Cuvette with Excess Azide Setup_Inst->Init_Reaction Prep_Reactants Prepare Stock Solutions of Azide and Alkyne Prep_Reactants->Init_Reaction Monitor_Abs Monitor Absorbance Change Over Time Init_Reaction->Monitor_Abs Fit_Data Fit Data to Exponential Decay Monitor_Abs->Fit_Data Calc_k_obs Determine Observed Rate Constant (k_obs) Fit_Data->Calc_k_obs Calc_k Calculate Second-Order Rate Constant (k) Calc_k_obs->Calc_k

Caption: A streamlined workflow for the kinetic analysis of SPAAC reactions using UV-Vis spectroscopy.

Concluding Remarks

The choice between CuAAC and SPAAC for cycloaddition reactions with this compound is a trade-off between reaction speed and biocompatibility. CuAAC offers significantly faster kinetics, making it a highly efficient method for rapid conjugations in vitro. However, the requirement of a copper catalyst can be a limitation in biological systems.

SPAAC provides a powerful catalyst-free alternative, ideal for applications in living cells and in vivo studies. Notably, the reactivity of strained alkynes with this compound is reversed compared to aliphatic azides, with BCN exhibiting faster kinetics than DBCO. This highlights the importance of considering the electronic nature of the azide when selecting a strained alkyne for SPAAC. By understanding the kinetic nuances and employing the appropriate experimental protocols, researchers can effectively harness the power of this compound in a wide range of chemical biology and drug development applications.

References

Navigating Biocompatibility for In Vivo Research: A Comparative Guide to 1-Azido-4-nitrobenzene Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible reagents is a critical determinant for the success of in vivo studies. This guide provides a comprehensive comparison of 1-azido-4-nitrobenzene derivatives with alternative bioorthogonal tools, supported by available data and detailed experimental protocols to inform your research decisions.

The use of bioorthogonal chemistry has revolutionized the study of biological processes in living organisms. However, the introduction of exogenous chemical reporters necessitates a thorough evaluation of their biocompatibility to ensure that the labeling process itself does not perturb the system under investigation. This compound and its derivatives are utilized in photoaffinity labeling and as components in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. While effective in these roles, their inherent chemical functionalities—the nitroaromatic and azide (B81097) groups—raise concerns about their suitability for in vivo applications. This guide assesses the biocompatibility of these compounds and compares them with modern, copper-free click chemistry reagents.

Comparative Analysis of Biocompatibility

A significant challenge in assessing the biocompatibility of this compound is the limited availability of public, quantitative toxicity data. However, the known toxicological profiles of related nitroaromatic compounds and aryl azides provide a basis for concern. Nitroaromatic compounds are known to be susceptible to bioreduction, a metabolic process that can lead to the generation of cytotoxic and genotoxic intermediates.

In contrast, the development of strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions has introduced a new generation of bioorthogonal reagents, such as dibenzocyclooctyne (DBCO) and tetrazine derivatives, which are designed for enhanced biocompatibility in living systems by eliminating the need for a cytotoxic copper catalyst.

Below is a summary of available biocompatibility data for this compound derivatives and their alternatives. Due to the scarcity of direct IC50 and LD50 values for this compound, qualitative toxicity information from safety data sheets and data from related compounds are presented.

Compound ClassSpecific Compound/DerivativeBiocompatibility ParameterValue/ObservationReference/Source
Nitroaromatic Azide This compoundAcute ToxicityLimited data available; handle with care due to the azide group.GHS Classification
2-Nitrophenyl azideAcute Oral ToxicityToxic if swallowed (GHS Category 3).PubChem CID 73693[1]
3-Nitrophenyl azideAcute Oral/Dermal/Inhalation ToxicityHarmful if swallowed, in contact with skin, or if inhaled (GHS Category 4).PubChem CID 150927[2]
NitrobenzeneCytotoxicity (in vitro)Induces hepatocyte death at concentrations of 8 mmol/L or over.[3]
Copper-Free Click Chemistry Reagents Dibenzocyclooctyne (DBCO)Cytotoxicity (in vitro, A549 cells)Low cytotoxicity observed at concentrations up to 100 µM.[4]
Tetrazine DerivativesCytotoxicity (in vitro, various cancer cell lines)Varies by derivative; some show low micromolar IC50 values, indicating cytotoxic potential.[5]
DBCO-PEG4-NHS EsterBiocompatibilityGenerally considered biocompatible for in vivo use due to the absence of a copper catalyst.[6]

Experimental Protocols

Accurate assessment of biocompatibility relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HepG2, HeLa)

  • Complete cell culture medium

  • Test compound (e.g., this compound derivative) and vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

In Vivo Biocompatibility Assessment: Systemic Toxicity (ISO 10993-11)

This protocol provides a general framework for assessing the acute systemic toxicity of a chemical compound in an animal model.

Materials:

  • Test compound

  • Sterile, biocompatible vehicle (e.g., saline, sesame oil)

  • Animal model (e.g., mice or rats)

  • Syringes and needles for injection

  • Animal balance

Procedure:

  • Test Article Preparation: Prepare the test compound in the chosen vehicle at the desired concentration. The preparation should be sterile if administered parenterally.

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for at least 5 days before the study.

  • Dosing: Divide the animals into groups (e.g., a control group receiving the vehicle only and one or more test groups receiving different doses of the compound). Administer the test article via a clinically relevant route (e.g., intravenous, intraperitoneal).

  • Observation: Observe the animals for signs of toxicity immediately after dosing and at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) for a specified period (typically up to 14 days for acute toxicity). Observations should include changes in skin, fur, eyes, respiration, and behavior, as well as the presence of tremors, convulsions, or lethargy.

  • Body Weight Measurement: Record the body weight of each animal before dosing and at specified intervals throughout the study.

  • Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any pathological changes in organs and tissues.

  • Data Analysis: Analyze the incidence of mortality, clinical signs of toxicity, body weight changes, and necropsy findings to evaluate the systemic toxicity of the compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of toxicity and the experimental processes for assessing biocompatibility, the following diagrams are provided in the DOT language for Graphviz.

ToxicityPathway Nitroaromatic This compound Derivative Nitroreductase Nitroreductase (e.g., Cytochrome P450 reductase) Nitroaromatic->Nitroreductase Bioreduction ReactiveIntermediates Reactive Nitro Intermediates (e.g., Nitroso, Hydroxylamine) Nitroreductase->ReactiveIntermediates ROS Reactive Oxygen Species (ROS) ReactiveIntermediates->ROS Redox Cycling DNA_Damage DNA Adducts & Strand Breaks ReactiveIntermediates->DNA_Damage Protein_Damage Protein Modification & Oxidation ReactiveIntermediates->Protein_Damage ROS->Protein_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cellular_Damage Cellular Damage DNA_Damage->Cellular_Damage Protein_Damage->Cellular_Damage Lipid_Peroxidation->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Bioreductive activation pathway of this compound derivatives leading to cellular toxicity.

BiocompatibilityWorkflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment CellCulture Cell Culture (e.g., Fibroblasts, Endothelial cells) CompoundExposure Exposure to Test Compound (e.g., this compound derivative) CellCulture->CompoundExposure CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, LDH) CompoundExposure->CytotoxicityAssay GenotoxicityAssay Genotoxicity Assay (e.g., Comet Assay) CompoundExposure->GenotoxicityAssay InVitroData IC50, Genotoxicity Profile CytotoxicityAssay->InVitroData GenotoxicityAssay->InVitroData AnimalModel Animal Model Selection (e.g., Mouse, Rat) InVitroData->AnimalModel Informs In Vivo Study Design CompoundAdmin Compound Administration (Clinically relevant route) AnimalModel->CompoundAdmin SystemicToxicity Systemic Toxicity Study (ISO 10993-11) CompoundAdmin->SystemicToxicity LocalTissueResponse Local Tissue Response Study (ISO 10993-6) CompoundAdmin->LocalTissueResponse InVivoData LD50, Histopathology, Clinical Observations SystemicToxicity->InVivoData LocalTissueResponse->InVivoData

Caption: Experimental workflow for assessing the biocompatibility of a chemical compound for in vivo studies.

ComparisonLogic cluster_nitro Considerations for Nitroaromatic Azides cluster_copper_free Considerations for Copper-Free Reagents Goal In Vivo Bioorthogonal Labeling Nitroaromatic This compound (for CuAAC) Goal->Nitroaromatic Option 1 CopperFree Copper-Free Reagents (e.g., DBCO, Tetrazine for SPAAC/IEDDA) Goal->CopperFree Option 2 Nitro_Pros Pros: - Small size - Well-established chemistry (CuAAC) Nitroaromatic->Nitro_Pros Nitro_Cons Cons: - Potential for bioreductive toxicity - Requires cytotoxic copper catalyst - Limited in vivo biocompatibility data Nitroaromatic->Nitro_Cons CopperFree_Pros Pros: - High biocompatibility (no copper) - Fast reaction kinetics (some derivatives) - Suitable for live cell and in vivo imaging CopperFree->CopperFree_Pros CopperFree_Cons Cons: - Larger molecular size (potential for steric hindrance) - Synthesis can be more complex - Potential for off-target reactions (e.g., with thiols) CopperFree->CopperFree_Cons

Caption: Logical comparison of this compound derivatives and copper-free alternatives for in vivo use.

Conclusion

The selection of a bioorthogonal reporter for in vivo studies requires a careful balance between reaction efficiency and biocompatibility. While this compound derivatives are effective in certain applications, their potential for bioreductive activation and the requirement for a copper catalyst in CuAAC reactions present significant biocompatibility concerns. The limited availability of quantitative toxicity data for these compounds further complicates their risk assessment for in vivo use.

In contrast, copper-free click chemistry reagents, such as DBCO and tetrazine derivatives, have been specifically designed to overcome these limitations. Their high biocompatibility, coupled with rapid reaction kinetics in many cases, makes them a superior choice for most in vivo applications, including live-cell imaging and pretargeted drug delivery. Researchers are encouraged to prioritize the use of these more biocompatible alternatives to ensure the integrity and reliability of their in vivo findings.

References

Safety Operating Guide

Proper Disposal of 1-Azido-4-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 1-Azido-4-nitrobenzene, a compound requiring careful management due to its hazardous properties.

This compound is a chemical compound utilized in various research applications, particularly in organic synthesis. However, its azide (B81097) and nitro functional groups render it a hazardous substance that necessitates specific handling and disposal protocols to ensure laboratory safety and environmental protection. This substance is known to be a flammable solid, shock-sensitive, and can decompose exothermically upon heating.[1] Additionally, the azide group imparts toxicity upon ingestion or inhalation.[1]

Direct disposal of this compound is strictly prohibited due to its reactivity. Azido compounds can form highly explosive heavy metal azides if they come into contact with metals commonly found in plumbing, such as lead and copper. Therefore, disposal down the drain is not a viable or safe option. The recommended approach for managing waste containing this compound is through chemical deactivation, which transforms the hazardous functional groups into more stable ones. For small quantities typically used in a research setting, chemical deactivation is the preferred method over direct disposal as hazardous waste.

Essential Safety Precautions

Before initiating any disposal procedures, the following personal protective equipment (PPE) and safety measures are mandatory:

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Respiratory Protection: A respirator should be used, especially when handling the solid material.

  • Laboratory Attire: A lab coat should be worn at all times.

  • Ventilation: All handling and deactivation procedures must be conducted in a well-ventilated chemical fume hood.

  • Avoidance of Hazards: Prevent contact with heat, shock, friction, and incompatible materials such as strong oxidizing agents.[1]

Step-by-Step Chemical Deactivation and Disposal Procedure

The primary strategy for the safe disposal of this compound is a two-step chemical reduction process to convert the nitro and azide groups into their corresponding amines. This significantly reduces the hazardous nature of the compound.

Step 1: Reduction of the Nitro Group to an Amine

The initial step focuses on the reduction of the nitro group to an amine, yielding 4-azidoaniline (B77532). Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolution: In a suitable reaction vessel, dissolve the this compound waste in an appropriate solvent, such as ethanol (B145695) or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Inert Atmosphere: Seal the reaction vessel and purge it with an inert gas, such as nitrogen or argon, to remove any air.

  • Hydrogenation: Introduce hydrogen gas into the vessel. This can be done using a hydrogen-filled balloon or by connecting the vessel to a hydrogen cylinder, maintaining a positive pressure.

  • Reaction: Vigorously stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until all the starting material has been consumed. This process typically takes 2-4 hours.

  • Venting and Purging: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-azidoaniline.

Step 2: Reduction of the Azide Group to an Amine (Staudinger Reduction)

The second step involves the reduction of the azide group in the resulting 4-azidoaniline to yield p-phenylenediamine (B122844). The Staudinger reaction is a mild and efficient method for this conversion.[1][2][3]

Experimental Protocol: Staudinger Reduction

  • Dissolution: Dissolve the crude 4-azidoaniline from Step 1 in a suitable solvent, such as tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Add triphenylphosphine (B44618) (PPh₃) to the solution. The triphenylphosphine will react with the azide to form a phosphazide (B1677712) intermediate.[4]

  • Reaction: Stir the reaction mixture at room temperature. The reaction proceeds with the evolution of nitrogen gas as the phosphazide converts to an iminophosphorane.[2][4]

  • Hydrolysis: After the initial reaction is complete (as monitored by TLC), add water to the reaction mixture to hydrolyze the iminophosphorane. This step will yield the final product, p-phenylenediamine, and triphenylphosphine oxide as a byproduct.[2]

  • Work-up: The resulting mixture can be worked up by extracting the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the p-phenylenediamine. The organic layers are then combined, dried over a drying agent like anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Quantitative Data for Deactivation Reactions

The following table summarizes key quantitative parameters for the chemical deactivation steps.

ParameterStep 1: Catalytic Hydrogenation of Nitro GroupStep 2: Staudinger Reduction of Azide Group
Key Reagents 10% Palladium on Carbon, Hydrogen GasTriphenylphosphine, Water
Solvent Ethanol or MethanolTetrahydrofuran (THF)
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 4 hoursVaries, monitor by TLC
Typical Yield ~95% (for similar substrates)High to quantitative

Final Disposal of Deactivated Product

The final product of this two-step deactivation is p-phenylenediamine. While significantly less hazardous than this compound, p-phenylenediamine is still a chemical that requires proper disposal as hazardous waste.[5] It should be collected in a sealed, clearly labeled container.[5] The waste should then be disposed of through a licensed professional waste disposal service, often involving incineration in a licensed facility.[6][7] It is crucial to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[6]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_deactivation Chemical Deactivation cluster_disposal Final Disposal A Assess this compound Waste (Quantity & Purity) B Wear Full PPE (Gloves, Goggles, Respirator, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Step 1: Catalytic Hydrogenation (Reduction of Nitro Group) C->D Initiate Deactivation E Intermediate: 4-Azidoaniline D->E F Step 2: Staudinger Reduction (Reduction of Azide Group) E->F G Final Deactivated Product: p-Phenylenediamine F->G H Collect Deactivated Waste (p-Phenylenediamine) in a Sealed & Labeled Container G->H Transfer for Disposal I Store as Hazardous Waste H->I J Arrange for Pickup by a Licensed Waste Disposal Service I->J K Incineration at a Licensed Facility J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Azido-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Azido-4-nitrobenzene

This guide provides critical safety, operational, and disposal protocols for the handling of this compound (CAS No: 1516-60-5) in a laboratory setting.[1][2] Due to its classification as a potentially explosive, shock-sensitive, and toxic compound, strict adherence to the following procedures is mandatory to ensure the safety of all personnel.[3][4]

Hazard Identification and Toxicological Summary

This compound is a hazardous substance that poses significant health and physical risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[5][6][7] The compound is known to cause skin and serious eye irritation.[6][8] The presence of the azide (B81097) functional group contributes to its highly reactive and potentially explosive nature, making it sensitive to heat, shock, and friction.[3][4]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[6][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation[6][7]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation[6][7][8]
Explosive PropertiesNot Classified (High Risk)Shock-sensitive, decomposes exothermically upon heating[3]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects[7]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure and risk. All PPE should be inspected before use and removed carefully to avoid cross-contamination.

Protection TypeSpecificationRationale and Use
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[9]Prevents dermal absorption and skin irritation.[3][6] Nitrile is a good general-use glove for a wide variety of solvents and some acids.[9] Always check manufacturer's compatibility charts. Contaminated gloves should be disposed of immediately.
Eye & Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A full-face shield should be used when there is a splash hazard.Protects against splashes and airborne particles causing serious eye irritation.[6][10]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[6] A half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates is recommended.Required to prevent inhalation of harmful dusts or vapors, especially when handling outside of a fume hood or during spill cleanup.[3][10]
Body Protection Flame-retardant lab coat. A chemical-resistant apron or coveralls should be worn over the lab coat.[9][11]Provides a barrier against spills and contamination of personal clothing.[9]
Footwear Closed-toe, chemical-resistant safety footwear. Antistatic footwear may be required where flammable materials are present.[12]Protects feet from spills and falling objects.[12]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be performed in a well-ventilated chemical fume hood.[3] An emergency shower and eyewash station must be readily accessible.[6]

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment, including non-metal spatulas and glassware.[4] Using metal utensils can lead to the formation of highly unstable metal azides.[4]

  • Prepare a designated waste container for this compound waste.

  • Don all required PPE as specified in the table above.

2. Weighing and Transfer:

  • Carefully open the container in the fume hood. Avoid generating dust.

  • Use a non-metal (e.g., ceramic or plastic) spatula to transfer the solid.

  • Weigh the required amount in a tared container.

  • Close the primary container tightly and securely.[6][7]

3. Use in Reaction:

  • Add the compound to the reaction vessel slowly and carefully.

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, metals, and halogenated solvents.[4][6]

  • Maintain the reaction under controlled temperature conditions and avoid sources of heat, friction, or shock.[3]

4. Post-Handling Decontamination:

  • Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • Clean all non-disposable equipment thoroughly.

  • Carefully remove PPE, avoiding self-contamination. Wash hands and any exposed skin thoroughly with soap and water after handling.[6][7]

Disposal Plan

All waste materials must be treated as hazardous.

  • Chemical Waste: Collect all residual this compound and reaction byproducts in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: Dispose of all contaminated items, including gloves, weigh boats, and paper towels, in the same designated hazardous waste container.

  • Final Disposal: All waste must be disposed of through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[6][8]

Emergency Procedures

Immediate and appropriate response is critical in an emergency.

Emergency SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[7] Seek medical attention if irritation occurs.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.[6]
Minor Spill In a fume hood, absorb the spill with inert material (e.g., sand, vermiculite).[6] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal. Clean the area thoroughly.
Major Spill Evacuate the area immediately. Alert emergency responders and inform them of the material and location of the spill.[13]

Procedural Workflow

Safe_Handling_Workflow prep 1. Preparation - Verify Fume Hood - Assemble Equipment - Don PPE handling 2. Handling - Weigh with Non-Metal Spatula - Transfer to Reaction Vessel - Avoid Heat, Shock, Friction prep->handling emergency Emergency Procedures (Spill, Exposure, Fire) prep->emergency decon 3. Decontamination - Clean Workspace - Clean Equipment - Doff PPE Correctly handling->decon handling->emergency If Incident Occurs disposal 4. Waste Disposal - Segregate Chemical Waste - Dispose of Contaminated PPE - Label Hazardous Waste Container decon->disposal decon->emergency disposal->emergency

Caption: Safe handling workflow for this compound.

References

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